molecular formula C10H9NS B154493 4-Methyl-2-phenylthiazole CAS No. 1826-17-1

4-Methyl-2-phenylthiazole

Cat. No.: B154493
CAS No.: 1826-17-1
M. Wt: 175.25 g/mol
InChI Key: IPOHWQDCODUHTD-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylthiazole is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthon for developing novel therapeutic agents. Its core structure is integral to anticancer research, where it acts as a key precursor and pharmacophore in the synthesis of small molecule inhibitors. Studies have shown that derivatives incorporating the this compound moiety demonstrate significant cytotoxic potency against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116 and SW480) . The versatility of this structure allows for extensive functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties. Beyond its application in developing organic active pharmaceutical ingredients, the 4-phenylthiazole motif is also utilized in creating innovative inorganic anticancer agents, such as cyclometalated Ruthenium(II) and Osmium(II) complexes, which exhibit low micromolar cytotoxicity . This compound provides researchers with a robust and flexible starting point for hit-to-lead optimization campaigns across a spectrum of pathological conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOHWQDCODUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338903
Record name 4-METHYL-2-PHENYLTHIAZOLE
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Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-17-1
Record name 4-Methyl-2-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-phenylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction is favored for its high yields, operational simplicity, and the ready availability of starting materials.[1][4] The core transformation involves the condensation of an α-haloketone with a thioamide.

For the specific synthesis of this compound, the selected precursors are thiobenzamide and chloroacetone (an α-haloketone). The choice of these reactants directly dictates the substitution pattern of the final product: the thiobenzamide provides the phenyl group at the 2-position, and the chloroacetone provides the methyl group at the 4-position.

The Reaction Mechanism: A Stepwise Covalent Assembly

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5]

  • Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride leaving group in a classic S N 2 reaction.

  • Intermediate Formation: This initial step forms a key acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forges the five-membered ring.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system.

Diagram: Hantzsch Synthesis Mechanism for this compound

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Plus1 + Thiobenzamide->Plus1 Chloroacetone Chloroacetone Intermediate Acyclic Intermediate Chloroacetone->Intermediate S N 2 Attack Plus1->Chloroacetone Cyclized Cyclized Intermediate (Hemiaminal) Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol

This protocol is designed for self-validation, with clear steps for reaction, isolation, and purification.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Thiobenzamide137.2110.01.37 g
Chloroacetone92.5310.00.85 mL
Ethanol (95%)--20 mL
Sodium Bicarbonate (aq.)--As needed
Diethyl Ether--As needed

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.37 g (10.0 mmol) of thiobenzamide in 20 mL of 95% ethanol.

  • Addition of Reactant: To the stirring solution, add 0.85 mL (10.0 mmol) of chloroacetone dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/50% hexane.[1]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the solution into a beaker containing 50 mL of cold water. Neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases. This step is crucial to quench any remaining acid.

  • Isolation: The crude product often precipitates as a solid.[1] Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification (Recrystallization): For optimal purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol and petroleum ether.[6] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature. Determine the final mass to calculate the percent yield.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property determination and spectroscopic analysis provides an unambiguous validation of the final product.

Physical and Chemical Properties

The synthesized compound should be a white to off-white crystalline solid.[7][8]

PropertyValueSource
Chemical FormulaC₁₀H₉NS[7]
Molar Mass175.25 g/mol [9]
AppearanceWhite to light yellow crystalline solid[7][8]
Melting Point29.5 - 40 °C (range reported)[8][10]
Boiling Point282 °C at 762 Torr[10]
SolubilitySoluble in organic solvents like ethanol and acetone; insoluble in water.[7][8]
Spectroscopic and Spectrometric Validation

Spectroscopic data provides the definitive structural proof. The following data are consistent with the structure of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms. In a solvent like CDCl₃, the expected signals are:

    • δ ~7.9-8.1 ppm (m, 2H): Two protons on the phenyl ring ortho to the thiazole ring.

    • δ ~7.3-7.5 ppm (m, 3H): Three protons (meta and para) on the phenyl ring.

    • δ ~6.8-7.0 ppm (s, 1H): The single proton on the thiazole ring at the 5-position.

    • δ ~2.5 ppm (s, 3H): The three protons of the methyl group at the 4-position.

  • ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton.

    • Expected peaks will appear for the aromatic carbons of the phenyl ring, the two sp² carbons of the thiazole ring, the quaternary carbon of the thiazole ring, and the sp³ carbon of the methyl group.[11]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:

Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretch
~2920-2980Aliphatic C-H stretch (methyl group)
~1600-1650C=N stretch (thiazole ring)[4]
~1450-1580C=C stretch (aromatic rings)[4]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 175 , corresponding to the molecular weight of C₁₀H₉NS.[9]

  • Fragmentation: Common fragmentation patterns may involve the loss of the methyl group or cleavage of the thiazole ring.

Diagram: Overall Synthesis and Characterization Workflow

Workflow Start Reactants: Thiobenzamide & Chloroacetone Synthesis Hantzsch Synthesis (Reflux in Ethanol) Start->Synthesis Workup Work-up & Isolation Synthesis->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product Characterization Characterization Product->Characterization NMR ¹H & ¹³C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP

Caption: From reactants to validated product.

Safety and Handling

  • Chloroacetone is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.[7]

  • Avoid inhalation and skin contact with all reagents and the final product.[7]

  • Consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ChemBK. This compound - Introduction. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Available from: [Link]

  • AIP Publishing. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide (related content). Available from: [Link]

  • YouTube. Synthesis of thiazoles. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available from: [Link]

  • National Center for Biotechnology Information (PubChem). This compound. Available from: [Link]

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  • National Center for Biotechnology Information (PMC). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Available from: [Link]

  • ResearchGate. Synthesis 4-(4/-methylphenyl)-2-mercaptothiazole Structure with NMR, Vibrational, Mass Spectroscopy and DFT Studies. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • National Center for Biotechnology Information (NIH). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]

  • Prime Scholars. Structural of Pd(II) and Pt(II) complexes of N-phenyl-N′-(4′-methylthiazol-2′-yl)- thiourea by mass and infrared spectrosc. Available from: [Link]

  • SpectraBase. 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole - Optional[13C NMR]. Available from: [Link]

  • SpectraBase. 2-(2-(4-Methylbenzylidene)hydrazinyl)-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

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  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Methyl-2-phenylthiazole: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-phenylthiazole is a heterocyclic aromatic organic compound featuring a core thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2] Thiazole derivatives are known to exhibit diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4][5]

The specific placement of the methyl and phenyl groups on the thiazole ring imparts distinct physicochemical properties that influence its reactivity, molecular interactions, and ultimately, its utility. For drug development professionals, understanding these properties is paramount. For instance, studies have shown that the presence of a methyl group at the 4-position can increase the rotational energy barrier of adjacent bonds, potentially influencing how the molecule adopts the required conformation when binding to a biological target.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its applications.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Figure 1: Chemical Structure of this compound.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 4-methyl-2-phenyl-1,3-thiazole PubChem[6]
CAS Number 1826-17-1 PubChem[6]
Chemical Formula C₁₀H₉NS ChemBK[7], PubChem[6]
Molecular Weight 175.25 g/mol Bouling Chemical[8], PubChem[6]
Canonical SMILES CC1=CSC(=N1)C2=CC=CC=C2 PubChem[6]

| InChIKey | IPOHWQDCODUHTD-UHFFFAOYSA-N | PubChem[6] |

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, formulation, and purification procedures. This compound is typically a solid at room temperature.[7][8] It is important to note that melting point values from various suppliers show some discrepancy, which may be attributable to differences in purity or analytical methodology. This underscores the importance of in-house verification.

Table 2: Summary of Physical Properties

Property Value Notes Source
Appearance White to off-white or light yellow crystalline solid/powder. ChemBK[7], Bouling Chemical[8]
Melting Point 29.5 °C to 65 °C A notable range exists in reported values. 29.5°C[9][10], 37-40°C[8], and 60-65°C[7] have been cited. Experimental verification is recommended. ChemicalBook[9][10], Bouling Chemical[8], ChemBK[7]
Boiling Point 272 - 282 °C Reported at standard atmospheric pressure (760 Torr). Bouling Chemical[8], ChemicalBook[9][10]
Solubility Insoluble in water. Soluble in many organic solvents such as ethanol and acetone. Typical for small aromatic molecules. This property is key for selecting solvents for reaction, purification, and analysis. ChemBK[7], Bouling Chemical[8]
Density ~1.14 g/cm³ (Predicted) ChemicalBook[9]

| pKa | 2.80 ± 0.10 (Predicted) | The basicity of the thiazole nitrogen is relatively low due to the aromatic nature of the ring. | ChemicalBook[9][10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key structural components: the aromatic thiazole ring, the electron-withdrawing phenyl group, and the electron-donating methyl group.

  • Stability : The compound is relatively stable under standard laboratory conditions but may degrade in strongly acidic or alkaline environments.[7] The thiazole ring is susceptible to cleavage under harsh conditions.

  • Reactivity : As an intermediate, it serves as a building block for more complex molecules.[7] The thiazole ring can undergo various reactions:

    • Electrophilic Substitution : The phenyl ring is the more likely site for electrophilic aromatic substitution. The thiazole ring itself is generally electron-deficient and less reactive towards electrophiles.

    • N-Alkylation : The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for alkylation to form thiazolium salts.

    • Methyl Group Functionalization : The methyl group can be a site for radical substitution or can be oxidized to a carboxylic acid, creating derivatives like this compound-5-carboxylic acid, another valuable synthetic intermediate.[11]

A common synthetic route to thiazoles is the Hantzsch Thiazole Synthesis . For this compound, this would conceptually involve the reaction of a thioamide (thiobenzamide) with an α-haloketone (e.g., chloroacetone).

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiobenzamide Thiobenzamide (Thioamide) Reaction Condensation & Cyclization Thiobenzamide->Reaction Chloroacetone Chloroacetone (α-Haloketone) Chloroacetone->Reaction Product This compound Reaction->Product Hantzsch Synthesis

Figure 2: Conceptual workflow for the Hantzsch synthesis of this compound.

Experimental Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized or procured compound. Modern analytical techniques provide a detailed molecular fingerprint.[12][13]

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Compound Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS IR IR Spectroscopy (FTIR-ATR) Compound->IR MP Melting Point Determination Compound->MP Data_NMR Chemical Shifts (ppm) Coupling Constants (Hz) NMR->Data_NMR Provides structural map (C-H framework) Data_MS Mass-to-Charge Ratio (m/z) MS->Data_MS Determines molecular weight & fragmentation Data_IR Wavenumbers (cm⁻¹) IR->Data_IR Identifies functional groups & bonds Data_MP Melting Range (°C) MP->Data_MP Assesses purity and confirms physical state

Figure 3: Standard analytical workflow for the characterization of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound by mapping its carbon-hydrogen framework.[13][14]

Methodology (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Data Analysis & Expected Signals:

    • Phenyl Protons (C₆H₅): Expect complex multiplets in the aromatic region, typically between δ 7.2-8.0 ppm, integrating to 5 hydrogens.

    • Thiazole Proton (H5): A singlet corresponding to the proton at the 5-position of the thiazole ring, expected around δ 7.0-7.5 ppm, integrating to 1 hydrogen.

    • Methyl Protons (CH₃): A singlet for the methyl group protons, expected further upfield around δ 2.4-2.6 ppm, integrating to 3 hydrogens.

Protocol: Mass Spectrometry (MS)

Rationale: MS provides the molecular weight and fragmentation pattern, which serve to confirm the molecular formula and provide structural clues.[12][13]

Methodology (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Injection & Separation: Inject 1 µL of the solution into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak.

  • Data Analysis & Expected Fragments:

    • Molecular Ion (M⁺): A strong peak at m/z = 175, corresponding to the molecular weight of C₁₀H₉NS.[6]

    • Key Fragments: Look for characteristic fragments, such as a peak at m/z = 103 (phenyl-C≡N⁺) and fragments corresponding to the loss of methyl or other small groups. The MassBank of North America shows a prominent peak at m/z=72.[6]

Protocol: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups and types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.[12]

Methodology (FTIR-ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis & Expected Absorptions:

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

    • C=N and C=C Stretch: Characteristic absorptions for the aromatic rings (thiazole and phenyl) in the 1600-1450 cm⁻¹ region.[15]

Applications in Drug Development

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry.[16] this compound and its derivatives are being actively investigated for various therapeutic applications.

  • Antifungal Agents: 2-Phenylthiazole derivatives have been designed as potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[3][16] The antifungal drug isavuconazole contains a phenylthiazole core, highlighting the clinical relevance of this scaffold.[3]

  • Anticancer Agents: The thiazole ring is a key component of several anticancer drugs, including the tyrosine kinase inhibitor Dasatinib. Research has shown that N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives (structurally related to this compound) exhibit cytotoxic activity against various cancer cell lines.[15] Organometallic complexes featuring 4-phenylthiazole ligands have also demonstrated significant antiproliferative activity.[5]

  • Enzyme Inhibition: Structurally related fluorophenyl-thiazole derivatives have shown inhibitory activity against enzymes like α-amylase and monoamine oxidase (MAO), suggesting potential applications in diabetes and neurodegenerative disorders, respectively.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound may cause eye and skin irritation.[7] It is advisable to avoid breathing vapors and to prevent contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[8]

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. Its structural similarity to known pharmacologically active agents renders it a molecule of high interest for researchers in drug discovery and development. A thorough understanding of its characteristics, supported by rigorous analytical validation using the protocols outlined in this guide, is the cornerstone of its successful application in the laboratory and beyond.

References

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Sources

An In-Depth Technical Guide to 4-Methyl-2-phenylthiazole (CAS 1826-17-1): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methyl-2-phenylthiazole, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, robust synthetic methodologies, and diverse applications of this versatile chemical scaffold.

Core Compound Characteristics

This compound (C₁₀H₉NS) is a solid organic compound featuring a central thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position.[1][2] This 2,4-disubstituted thiazole structure is a privileged motif in drug discovery, conferring specific physicochemical properties that are advantageous for developing biologically active molecules.[3][4] The compound is generally a white to light yellow crystalline solid, soluble in common organic solvents like ethanol and acetone, but insoluble in water.[1][5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is important to note the variability in reported melting points, which may be attributable to differences in sample purity or analytical methodology.

PropertyValueSource(s)
CAS Number 1826-17-1[1][2]
Molecular Formula C₁₀H₉NS[1][2]
Molecular Weight 175.25 g/mol [2][6]
Appearance Off-white to light yellow solid[1][5]
Melting Point 29.5 °C to 65 °C (ranges reported)[1][6]
Boiling Point ~282 °C at 762 Torr[6]
Density ~1.14 g/cm³ (Predicted)[5][6]
pKa 2.80 ± 0.10 (Predicted)[6]

Spectroscopic data are critical for structural confirmation. The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 175, consistent with its molecular weight.[2] Infrared (IR) spectroscopy reveals characteristic peaks for C=N and C=C stretching vibrations within the heteroaromatic system.[2]

Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and efficient method for constructing the 2,4-disubstituted thiazole core of this compound is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[7][8] For the target compound, this translates to the reaction between thiobenzamide and a 3-haloketone such as 3-chloro-2-butanone.

The reaction is highly reliable and proceeds through a well-established mechanism involving initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][9] The aromaticity of the final product serves as a strong thermodynamic driving force for the reaction.[9]

Hantzsch_Synthesis_Workflow cluster_reactants Reactants Reactant1 Thiobenzamide Intermediate S-Alkylation & Cyclization Intermediate Reactant1->Intermediate + Solvent (e.g., Ethanol) + Heat Reactant2 3-Chloro-2-butanone (α-haloketone) Reactant2->Intermediate + Solvent (e.g., Ethanol) + Heat Product This compound Intermediate->Product - H₂O - HCl

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. Ethanol is chosen as the solvent for its ability to dissolve both reactants and its suitable boiling point for the reaction. The final basic workup neutralizes the HCl byproduct, precipitating the free base product which has low solubility in aqueous media.

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition : To the stirring solution, add 3-chloro-2-butanone (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation : Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization : Slowly pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. This step neutralizes the hydrogen chloride formed during the reaction, causing the product to precipitate.[8]

  • Isolation : Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing : Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying : Dry the purified solid product under vacuum or in a desiccator to obtain this compound.

Applications in Drug Discovery and Development

The 2,4-disubstituted thiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][10] this compound serves as a crucial intermediate in the synthesis of these advanced molecules.[1]

Applications_Overview cluster_apps Therapeutic Areas Core This compound (Scaffold) Antifungal Antifungal Agents (CYP51 Inhibitors) Core->Antifungal Derivatization Anticancer Anticancer Agents Core->Anticancer Derivatization AntiInflammatory Anti-inflammatory Core->AntiInflammatory Derivatization Other Antibacterial & CNS Modulators Core->Other Derivatization

Caption: Key application areas derived from the this compound core.

Antifungal Activity: Targeting CYP51

A significant application of 2-phenylthiazole derivatives is in the development of novel antifungal agents.[4][11] Many of these compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to cell death.[4]

In the design of these inhibitors, the 4-methyl group can play a role in the molecule's conformation. However, studies have shown that substitution at the 4-position can sometimes create steric hindrance with amino acid residues (like Tyr118) in the enzyme's active site.[11] Consequently, while this compound is a valuable starting point, further structural optimization, sometimes involving the removal or replacement of the 4-methyl group, can lead to enhanced antifungal potency.[11]

Anticancer and Other Therapeutic Potential

Derivatives of the 4-phenylthiazole scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung, colon, and ovarian cancer cells.[12][13] The mechanism of action often involves complex interactions with cellular targets. Furthermore, the thiazole core has been incorporated into molecules designed as c-Met inhibitors, antibacterial agents, and modulators of stem cell differentiation, highlighting its versatility.[14][15][16]

Safety and Handling

While comprehensive toxicity data is limited, this compound is considered a potential irritant to the eyes and skin.[1] Standard laboratory safety precautions should be employed during handling.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[1]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances such as strong oxidizing agents.[5]

Conclusion

This compound, with its straightforward and high-yielding Hantzsch synthesis, is more than a simple heterocyclic compound; it is a pivotal building block for the development of next-generation pharmaceuticals. Its stable yet reactive scaffold allows for extensive derivatization, leading to a broad spectrum of biologically active molecules. For researchers in drug discovery, a thorough understanding of its synthesis, properties, and structure-activity relationships is essential for leveraging its full potential in creating novel and effective therapeutic agents.

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A Technical Guide to 4-Methyl-2-phenylthiazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Methyl-2-phenylthiazole, a heterocyclic compound featuring a core thiazole ring substituted with methyl and phenyl groups, has been a subject of scientific interest since its initial synthesis. This guide provides an in-depth analysis of its discovery, tracing its origins to the seminal work of Arthur Hantzsch. It details the classical Hantzsch thiazole synthesis, explores the evolution of synthetic methodologies, and presents detailed, reproducible experimental protocols. Furthermore, this document outlines the compound's physicochemical properties and charts its journey from a laboratory curiosity to a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important scaffold.

The Thiazole Scaffold: A Foundation of Chemical Significance

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of organic chemistry and pharmacology.[1] Among these, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—is a "privileged scaffold."[1][2] This designation stems from its frequent appearance in a wide array of biologically active compounds, including pharmaceuticals and natural products like Vitamin B1 (Thiamine).[2] The unique electronic properties and structural rigidity of the thiazole ring allow it to engage in various biological interactions, making it a cornerstone for the development of new therapeutic agents.[3][4]

Genesis: The Hantzsch Synthesis and the Birth of this compound

The history of this compound is inextricably linked to the development of one of the most fundamental reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis.

A Reaction for the Ages: Arthur Hantzsch's Contribution

In 1887, the German chemist Arthur Hantzsch reported a novel and remarkably efficient method for constructing the thiazole ring.[5] This reaction, which bears his name, involves the condensation of an α-haloketone with a thioamide.[1][2][5] The Hantzsch synthesis proved to be robust and versatile, allowing for the preparation of a wide variety of substituted thiazoles from simple, readily available starting materials.[1]

The first synthesis of this compound is a direct application of this classic reaction. The specific reactants are thiobenzamide (providing the phenyl group at the 2-position and the N-C-S backbone) and chloroacetone (providing the methyl group at the 4-position and the remaining carbon atoms of the ring).

Mechanistic Deep Dive: Constructing the Ring

The formation of the thiazole ring via the Hantzsch synthesis is a multi-step process that elegantly combines fundamental organic reaction mechanisms.[1][6]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride ion in a classic SN2 reaction.[1][7]

  • Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon of the former ketone. This intramolecular cyclization is entropically favored and forms the five-membered ring.[1][7]

  • Dehydration (Elimination): The resulting heterocyclic intermediate, a thiazoline alcohol, readily undergoes dehydration. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic this compound ring.[1]

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism for this compound cluster_0 Step 1: S-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thiobenzamide Thiobenzamide Intermediate1 S-Alkylated Intermediate Thiobenzamide->Intermediate1 S attacks C-Cl Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 N attacks C=O Product This compound Intermediate2->Product - H2O

Caption: Figure 1: Hantzsch Synthesis Mechanism for this compound

Evolution of Synthetic Strategies

While the Hantzsch synthesis remains a cornerstone, various other methods for thiazole synthesis have been developed, some offering advantages in terms of substrate scope, reaction conditions, or environmental impact.

Alternative Synthetic Routes
  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. While effective, it is generally used for a different subset of thiazole derivatives than the Hantzsch synthesis.[2]

  • Modern Catalytic Methods: Recent advancements have introduced metal-catalyzed approaches, such as copper-catalyzed reactions of oximes, anhydrides, and potassium thiocyanate, which provide thiazoles under mild conditions.[8] Visible light-mediated syntheses have also emerged as a green and sustainable alternative.[8]

Comparative Analysis of Synthetic Routes
MethodStarting MaterialsConditionsYieldAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, ThioamideOften mild, reflux in ethanolGenerally high[1]High yield, simple, versatile[1]Requires handling of lachrymatory α-haloketones
Cook-Heilbron Synthesis α-Aminonitrile, CS₂VariesModerate to goodAccess to different substitution patterns[2]Use of toxic and volatile carbon disulfide
Copper-Catalyzed Oximes, Anhydrides, KSCNMild, catalytic CuVery good[8]Milder conditions, broad scopeRequires metal catalyst, may need ligand
Visible Light-Mediated Benzothioamides, YlidesAmbient temp, catalyst-freeHigh[8]Green, sustainable, mildSubstrate scope may be limited

Physicochemical Properties & Spectroscopic Profile

This compound is typically a white to off-white crystalline solid.[9] Its aromatic nature, conferred by the delocalization of pi-electrons across the ring, results in considerable stability.[2]

  • Molecular Formula: C₁₀H₉NS[9][10]

  • Molecular Weight: 175.25 g/mol [10]

  • Melting Point: 60-65 °C[9]

  • Solubility: Soluble in common organic solvents like alcohols and ketones.[9]

  • Spectroscopic Data: The structure is unequivocally confirmed by standard spectroscopic techniques. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the C5-proton of the thiazole ring, and a singlet for the methyl group protons.[11]

Modern Applications in Research and Development

Initially a product of fundamental synthetic exploration, this compound and its derivatives have found significant utility, particularly in the field of medicinal chemistry.

A Versatile Synthetic Intermediate

The this compound core is a valuable building block for more complex molecules. The thiazole ring can be functionalized at its various positions, allowing chemists to elaborate the structure and tailor its properties for specific applications. For instance, the methyl group can be a handle for further reactions, or the phenyl ring can be substituted to modulate electronic and steric properties.

Significance in Medicinal Chemistry

The thiazole moiety is a key component in numerous compounds with diverse biological activities. Derivatives of this compound have been investigated for various therapeutic applications:

  • Anticancer Agents: Numerous studies have synthesized and evaluated derivatives of phenylthiazoles as potential anticancer agents. For example, 2-phenylthiazole-4-carboxamide derivatives have been synthesized and tested against human cancer cell lines, showing promising cytotoxic activity.[4][12] The core structure serves as a scaffold to which various pharmacophores can be attached to target specific biological pathways involved in cancer progression, such as the c-Met signaling pathway.[11][13]

  • Antimicrobial and Anthelmintic Activity: The thiazole ring is present in many antimicrobial agents. Novel series of 2-amino-4-phenylthiazole derivatives have been synthesized and shown to possess significant antifungal and anthelmintic properties.[14]

Detailed Experimental Protocols

To ensure the reproducibility of key synthetic procedures, the following detailed protocols are provided.

Protocol: Classic Hantzsch Synthesis of this compound

This protocol is a representative procedure based on the original Hantzsch condensation.

Objective: To synthesize this compound from thiobenzamide and chloroacetone.

Materials:

  • Thiobenzamide

  • Chloroacetone

  • Ethanol (95%)

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel, filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (e.g., 10 mmol) in 50 mL of 95% ethanol.

  • With stirring, add chloroacetone (10 mmol, 1.0 eq.) to the solution at room temperature.

  • Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 150 mL of a cold 5% sodium bicarbonate solution to neutralize the hydrogen chloride byproduct and precipitate the product.

  • Stir the resulting suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 30 mL) to remove any inorganic salts.

  • Allow the product to air dry on the filter paper or on a watch glass.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.

Characterization:

  • Determine the melting point of the dried product.

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Dissolve Thiobenzamide in Ethanol B Add Chloroacetone A->B C Reflux for 2-3 hours B->C D Cool to RT C->D E Precipitate in NaHCO3(aq) D->E F Vacuum Filtration E->F G Wash with Water F->G H Air Dry Crude Product G->H I Recrystallize (Optional) H->I J Characterize (MP, NMR, IR) I->J

Caption: Figure 2: Experimental workflow for the Hantzsch synthesis.

Conclusion and Future Outlook

From its discovery in the late 19th century through the foundational Hantzsch synthesis, this compound has evolved from a simple heterocyclic molecule to a highly valuable scaffold in modern chemistry. Its straightforward and high-yielding synthesis, coupled with the biological significance of the thiazole ring, ensures its continued relevance. Future research will likely focus on developing even more sustainable and efficient catalytic syntheses and exploring new applications for its derivatives in areas such as targeted cancer therapy, novel antimicrobial agents, and functional organic materials. The history of this compound serves as a testament to how fundamental discoveries in organic synthesis can lay the groundwork for decades of innovation in science and medicine.

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An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyl-2-phenylthiazole

This compound, a heterocyclic organic compound with the chemical formula C₁₀H₉NS, serves as a crucial intermediate in organic synthesis.[1] Its structural motif is a component of various biologically active molecules, making its physicochemical properties a subject of considerable interest in medicinal chemistry and materials science.[2][3] A thorough understanding of its solubility and stability is paramount for its effective use, from designing synthetic routes to developing stable formulations for pharmaceutical applications.

This guide provides a comprehensive analysis of the solubility and stability profile of this compound. We will delve into its behavior in various solvent systems, its intrinsic stability, and its degradation pathways under stress conditions. The methodologies presented herein are designed to be self-validating, providing researchers with the tools to reliably assess this molecule in their own laboratories.

Core Physicochemical Properties

A molecule's fundamental properties dictate its behavior in solution and under stress. This compound is typically a solid, appearing as an off-white to light yellow crystalline powder.[1][4] Key physical constants are summarized below, providing a baseline for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NS[5]
Molecular Weight 175.25 g/mol [4][5]
Appearance Off-white to light yellow solid/crystalline powder[1][4]
Melting Point 29.5 °C to 40 °C (range from different sources)[4][6]
Boiling Point ~272 - 282 °C[4][6]
pKa (Predicted) 2.80 ± 0.10[6]
Density (Predicted) 1.140 g/cm³[4][6]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics.

Aqueous and Organic Solubility

This compound is reported to be insoluble in water.[2][4] Its nonpolar phenyl group and largely aromatic structure contribute to its hydrophobicity.

Conversely, it exhibits good solubility in a range of common organic solvents, including alcohols (like ethanol) and ketones (like acetone).[1][4] This characteristic is advantageous for its use in organic synthesis and for purification methods such as recrystallization. While specific quantitative data is not widely published, a systematic approach to determining solubility is essential for any research or development application.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold-standard for determining the equilibrium solubility of a compound.[7] It is a robust method that ensures the solution has reached saturation, providing a reliable measurement. The causality behind this protocol is to create a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute.

Methodology Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid this compound to a vial. prep2 Add a known volume of the selected solvent (e.g., Ethanol). prep1->prep2 Ensures undissolved solid is present at equilibrium equil1 Seal vial and place in an incubator shaker at a constant temperature (e.g., 25°C). prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24-48 hours). equil1->equil2 Allows system to reach thermodynamic equilibrium sep1 Allow vials to stand, then centrifuge at high speed. equil2->sep1 sep2 Carefully withdraw supernatant and filter through a 0.22 µm PTFE filter. sep1->sep2 Removes all undissolved particulate matter quant1 Dilute the clear filtrate with mobile phase. sep2->quant1 quant2 Analyze concentration using a validated analytical method (e.g., HPLC-UV). quant1->quant2 result Final Solubility Value quant2->result Calculate solubility (mg/mL)

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Steps:

  • Preparation: Add an excess amount of crystalline this compound to a glass vial. The presence of excess solid is the self-validating mechanism ensuring saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., ethanol, acetone, acetonitrile).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For a robust separation, centrifuge the vials.[7]

  • Sampling: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles. This step is critical to prevent artificially high concentration readings.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Chemical Stability and Degradation

Understanding the chemical stability of a molecule is crucial for determining its shelf-life, storage conditions, and potential liabilities in a formulation. Forced degradation studies are the industry standard for investigating these parameters.[8][9]

Intrinsic Stability and Stress Testing

This compound is reported to be relatively stable under standard ambient conditions but exhibits instability in acidic and alkaline environments.[1] This suggests the thiazole ring may be susceptible to hydrolysis. To fully characterize its stability profile, a forced degradation study is required, exposing the compound to a range of harsh conditions as mandated by ICH guidelines.[9]

Forced Degradation Workflow:

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C, solid & solution) start->therm photo Photolytic (ICH Q1B light exposure) start->photo proc Withdraw samples at time points. Neutralize/dilute as needed. acid->proc base->proc oxid->proc therm->proc photo->proc hplc Analyze via Stability-Indicating HPLC Method proc->hplc results Quantify parent compound loss. Identify & quantify degradants. hplc->results final final results->final Establish Degradation Profile & Pathways

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the known reactivity of thiazole rings and related structures, several degradation pathways can be hypothesized.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the thiazole ring is susceptible to hydrolytic cleavage. This can lead to the formation of thioamides and other breakdown products.[1]

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, especially in the presence of oxidizing agents like hydrogen peroxide.

  • Photolytic Degradation: Studies on structurally related aryl-thiazoles have shown that they can undergo photo-oxygenation.[10] This reaction often involves singlet oxygen and can lead to complex rearrangements and cleavage of the thiazole ring, potentially forming amide-based degradants.[10]

Hypothetical Degradation Pathways:

G cluster_main This compound cluster_products Potential Degradation Products A [Structure of this compound] B Ring-Opened Products (e.g., Thioamide derivatives) A->B  Acid/Base Hydrolysis C Oxidized Products (e.g., S-Oxides) A->C  Oxidation (H₂O₂) D Photodegradation Products (e.g., Benzamide derivatives) A->D  Photolysis (Light, O₂)

Caption: Potential Degradation Pathways for this compound.

Protocol for a Forced Degradation Study

This protocol is designed to establish a stability-indicating profile. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the resulting degradants.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature or heat gently (e.g., 60°C).

    • Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide (e.g., 3-30%). Keep at room temperature.

    • Thermal Degradation: Store aliquots of the stock solution and solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose aliquots of the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Prior to analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Recommended Analytical Methods for Quantification

A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separation and quantification. A reverse-phase C18 column is typically effective for a molecule of this polarity. A mobile phase consisting of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point for method development.[11]

  • UV-Vis Spectrophotometry: UV detection is ideal for HPLC, as the aromatic rings in this compound provide strong chromophores for sensitive detection, likely in the 230-300 nm range.[11][12] A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for quantification.

Conclusion

This compound is a hydrophobic molecule with good solubility in common organic solvents and poor solubility in water. Its stability is compromised under hydrolytic (acidic and basic) conditions, and it may be susceptible to oxidative and photolytic degradation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to thoroughly characterize the solubility and stability of this important synthetic intermediate. A rigorous, systematic approach is essential for generating reliable data to support drug discovery, process development, and formulation science.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

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  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Hwang, S. H., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. Retrieved from [Link]

  • Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

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  • ChemBK. (2024). 2-Methyl-4-Phenyl-Thiazole. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. Retrieved from [Link]

  • Theiner, S., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PubMed Central. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Methylthiazole. Retrieved from [Link]

  • Arjunan, V., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. Retrieved from [Link]

  • Wilson, C. S., et al. (2020). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. Retrieved from [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

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The Ascendant Role of the 4-Methyl-2-phenylthiazole Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring as a Privileged Scaffold and the Emergence of 4-Methyl-2-phenylthiazole

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. This unique structural motif is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and synthetic compounds, including the life-saving penicillin antibiotics.[1][2] Its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug design. The thiazole ring's versatility is further demonstrated by its presence in drugs with diverse therapeutic applications, such as the antiretroviral ritonavir, the antifungal abafungin, and the anti-inflammatory meloxicam.[3]

Among the myriad of thiazole derivatives, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the methyl and phenyl groups provides a unique combination of lipophilicity and steric bulk, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of compounds built around the this compound scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthetic Strategies: Constructing the this compound Core

The primary and most versatile method for synthesizing the this compound scaffold is the Hantzsch thiazole synthesis . This classic condensation reaction involves an α-haloketone and a thioamide. For the synthesis of this compound, the key starting materials are phenacyl bromide (α-bromoacetophenone) and thioacetamide.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • Phenacyl bromide (1.0 eq)

  • Thioacetamide (1.0 eq)

  • Ethanol

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a solution of phenacyl bromide in ethanol to the thioacetamide solution with stirring.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of ethanol as a solvent is ideal due to its ability to dissolve both reactants and its appropriate boiling point for the reaction. The optional wash with sodium bicarbonate is a crucial step to ensure the removal of any hydrobromic acid formed during the reaction, which could otherwise lead to unwanted side reactions or degradation of the product.

Diagram: Hantzsch Synthesis of this compound

Hantzsch_Synthesis reagents Phenacyl Bromide + Thioacetamide intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic Attack & Cyclization product This compound intermediate->product Dehydration conditions Ethanol, Reflux

Caption: Hantzsch synthesis of this compound.

Diverse Biological Activities and Mechanisms of Action

The this compound scaffold has been successfully employed to develop compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the ability of this compound derivatives to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[5]

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Induction of Apoptosis: Many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells.[6] This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial membrane depolarization and the release of cytochrome c.

Antifungal Activity

The this compound scaffold has also been explored for the development of antifungal agents. A key target for these compounds is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Anti-inflammatory Activity

Certain derivatives of this compound have shown promise as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[8] Inhibition of these enzymes can lead to an increase in the levels of endogenous anti-inflammatory and analgesic mediators, making these compounds attractive candidates for the treatment of pain and inflammation.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for its various biological activities.

Modification Site Observation Impact on Activity Reference
Phenyl Ring at C2 Introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at various positions.The position and nature of the substituent significantly influence anticancer and antifungal activity. For example, a para-nitro group on the phenyl ring has been shown to enhance cytotoxic activity against certain cancer cell lines.[9]
Methyl Group at C4 Replacement with larger alkyl groups or removal of the methyl group.The methyl group at the C4 position appears to be important for potent FAAH inhibition.[8] In some antifungal compounds, removal of the methyl group has been shown to improve activity by reducing steric hindrance in the enzyme's active site.[7]
Thiazole Ring Modifications to the thiazole ring itself are less common, as it often serves as the core scaffold.The integrity of the thiazole ring is generally crucial for biological activity.
Substitution at C5 Introduction of various functional groups, such as carboxamides.This position is a key point for derivatization to modulate potency and pharmacokinetic properties.[3]

Pharmacokinetic and ADME Considerations

For any promising scaffold in drug discovery, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical. Thiazole-containing compounds generally exhibit favorable pharmacokinetic profiles.[1] However, optimization is often necessary to enhance properties like solubility and metabolic stability. Computational tools and in vitro assays are routinely used to predict and evaluate the ADME properties of novel this compound derivatives, guiding the selection of candidates with desirable drug-like characteristics.[10]

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound Derivative start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT assay to evaluate anticancer activity.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile and valuable starting point for the design and discovery of novel therapeutic agents. Its synthetic accessibility via the Hantzsch synthesis, coupled with its ability to serve as a platform for developing compounds with potent and diverse biological activities, ensures its continued importance in medicinal chemistry. Future research in this area will likely focus on further elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties for in vivo efficacy, and exploring their potential in combination therapies. The continued exploration of the chemical space around the this compound core holds great promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

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  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A. M., El-Sayed, M. A. A., ... & Al-Obaid, A. M. (2019). Synthesis and in-silico studies of 4-phenyl thiazol-2-amine derivatives as putative anti-breast cancer agents. Letters in Drug Design & Discovery, 16(11), 1234-1244.
  • Fedorov, A. Y., Cherkasov, A., & Williams, D. E. (2012). A review of methods for the discovery of PI3K/Akt/mTOR pathway inhibitors. Current Medicinal Chemistry, 19(18), 2996-3012.
  • Zareef, M., Iqbal, R., Al-Masoudi, N. A., & Khan, K. M. (2021). Synthesis of fluorinated hydrazinylthiazole derivatives: A virtual and experimental approach to diabetes management. Molecules, 26(4), 987.
  • Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research: IJPR, 18(1), 293.
  • Wang, Y., Zhang, Y., Chen, L., Li, X., Zhang, Y., & Zhang, J. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Syed, D. N., Chamcheu, J. C., Khan, M. I., & Mukhtar, H. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer letters, 329(2), 131.
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An In-Depth Technical Guide to the Photophysical Properties of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Phenylthiazole Scaffold

The 2-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics.[1] Its derivatives exhibit a broad spectrum of biological activities, including antifungal and anticancer properties.[2][3][4] Beyond their therapeutic potential, the inherent photophysical characteristics of these compounds make them exceptional candidates for a range of applications, from fluorescent probes and sensors to organic light-emitting diodes (OLEDs).[5]

The true power of the 2-phenylthiazole scaffold lies in its tunability. Minor structural modifications to the phenyl or thiazole rings can dramatically alter the molecule's interaction with light, allowing for the rational design of compounds with specific absorption and emission profiles. This guide provides a comprehensive overview of the fundamental photophysical properties of 2-phenylthiazole derivatives, the key factors that influence them, and the experimental and computational methodologies used for their characterization.

Part 1: Theoretical Foundations of Photophysical Phenomena

To understand the behavior of 2-phenylthiazole derivatives, it is crucial to grasp the fundamental processes that occur when a molecule interacts with light. These processes are elegantly summarized by the Jablonski diagram.[6][7][8][9][10]

The Jablonski Diagram: A Molecular Light Map

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[6][10] Key processes include:

  • Absorption (Excitation): A molecule absorbs a photon, promoting an electron from the ground state (S₀) to a higher energy singlet excited state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.

  • Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings (vibrational relaxation) and can transition between excited states of the same spin multiplicity (e.g., from S₂ to S₁) without emitting light (internal conversion).[8] These are non-radiative processes.

  • Fluorescence: The molecule returns from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. This radiative process is the source of the observed fluorescence and typically occurs on the nanosecond timescale.[6][8]

  • Intersystem Crossing (ISC): A non-radiative transition can occur between states of different spin multiplicities, for example, from an excited singlet state (S₁) to an excited triplet state (T₁).[8]

  • Phosphorescence: A radiative transition from an excited triplet state (T₁) to the singlet ground state (S₀). This process is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[6][8]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing S1_v S1->S1_v Vibrational Relaxation S2 S₂ S2->S1 Internal Conversion T1->S0 Phosphorescence

Diagram 1: Simplified Jablonski diagram of key photophysical processes.

Key Photophysical Parameters
  • Stokes Shift: This is the energy difference between the maxima of the absorption and fluorescence emission spectra. It arises because upon excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state before fluorescence occurs. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Fluorescence Quantum Yield (Φf): This critical parameter quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12][13][14] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon.

  • Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.[15] It is an intrinsic property of a fluorophore and can be influenced by its environment.

Specialized Photophysical Phenomena

Certain 2-phenylthiazole derivatives, particularly those with hydroxyl or amino groups at the 2'-position of the phenyl ring, can undergo unique photophysical processes:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In these molecules, an intramolecular hydrogen bond exists between the acidic proton (from -OH or -NHR) and the nitrogen atom of the thiazole ring.[5] Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, triggering an ultrafast transfer of the proton to the thiazole nitrogen.[16][17][18] This creates a new, transient tautomeric species that is responsible for a large Stokes-shifted fluorescence.[19] In some cases, dual emission from both the original (enol) and the tautomer (keto) forms can be observed.[5]

  • Aggregation-Induced Emission (AIE): Some derivatives exhibit a phenomenon known as AIE, where they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[5] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Part 2: Modulating Photophysical Properties

The beauty of the 2-phenylthiazole scaffold is its susceptibility to fine-tuning through chemical modification and environmental changes.

Substituent Effects: The Role of Molecular Structure

The electronic nature of substituents on the aromatic rings plays a paramount role in determining the photophysical properties.[20][21]

  • Electron-Donating Groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density of the π-system. This generally raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. The result is a bathochromic (red) shift in both the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups lower the electron density. These groups tend to lower the LUMO energy, also resulting in a smaller energy gap and a red shift in the spectra. The strategic placement of EDGs and EWGs can create intramolecular charge transfer (ICT) character upon excitation, which often leads to significant solvatochromism.[22]

Solvent Effects: The Influence of the Environment (Solvatochromism)

The polarity of the surrounding solvent can significantly impact the fluorescence properties of 2-phenylthiazole derivatives, a phenomenon known as solvatochromism.[22][23] This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation, which is characteristic of an ICT state.

The Lippert-Mataga equation provides a causal link between the Stokes shift and solvent polarity:[24][25][26][27]

Δν = ν_abs - ν_em ≈ (2/hc) * ( (Δμ)² / a³ ) * Δf + constant

where:

  • Δν is the Stokes shift in wavenumbers.

  • Δμ is the change in dipole moment between the excited and ground states.

  • a is the Onsager cavity radius of the solute.

  • Δf is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.

A linear relationship in a plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) is strong evidence of an ICT process and allows for the estimation of the change in dipole moment upon excitation.[26]

Part 3: Experimental and Computational Workflow

A robust characterization of the photophysical properties of 2-phenylthiazole derivatives requires a combination of synthesis, spectroscopy, and computational modeling.

Synthesis

The synthesis of 2-phenylthiazole derivatives is well-established. A common and versatile method is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[3][28][29][30][31] Other methods include the reaction of acetophenone with thiourea in the presence of iodine or Suzuki coupling reactions to further functionalize the scaffold.[3][32]

Photophysical Characterization

The following workflow outlines the key experimental steps for a comprehensive analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Modeling synthesis Synthesize Derivative purify Purify (e.g., Chromatography) synthesis->purify dft Computational Modeling (DFT/TD-DFT) synthesis->dft uv_vis UV-Vis Absorption (Determine λ_max) purify->uv_vis fluorescence Fluorescence Emission (Determine λ_em) uv_vis->fluorescence solvato Solvatochromism Study (Lippert-Mataga Plot) uv_vis->solvato quantum_yield Quantum Yield (Φf) Measurement fluorescence->quantum_yield lifetime Fluorescence Lifetime (τf) Measurement (TCSPC) fluorescence->lifetime stokes Calculate Stokes Shift fluorescence->stokes fluorescence->solvato

Diagram 2: Experimental workflow for characterizing photophysical properties.

This protocol uses the comparative method, which is reliable and widely accessible.[11][12]

  • Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_std) and similar absorption/emission range to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φ_test) is calculated using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)

    where Grad is the gradient of the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the test and standard solutions.

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[33][34][35][36][37]

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[33][35]

  • Excitation and Detection: The sample is excited by the pulsed light source. The system measures the time delay between the excitation pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).[35]

  • Histogram Formation: This process is repeated thousands or millions of times. The timing electronics build a histogram of the arrival times of the photons.[37]

  • Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf).

Computational Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and rationalizing the photophysical properties of molecules. These methods can:

  • Predict absorption and emission wavelengths.

  • Calculate the energies of HOMO and LUMO orbitals.

  • Simulate the geometric changes between the ground and excited states.

  • Investigate complex processes like ESIPT by mapping the potential energy surface of the proton transfer reaction.[17]

Part 4: Data Summary and Applications

The tunable nature of 2-phenylthiazole derivatives has led to their use in a variety of fields. The table below summarizes the properties of a few representative derivatives.

DerivativeSubstituentλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)ApplicationReference
2-PhenylbenzothiazoleNone~330~370-400~3500ModerateOLEDs, Scaffold[5]
2-(2'-Hydroxyphenyl)benzothiazole2'-OH~345~530>10000VariableESIPT Probe, White-light emission[16],[19]
2-(4'-Aminophenyl)benzothiazole4'-NH₂~360~450~5500HighFluorescent Probe[38],[39]
2-(4'-Nitrophenyl)benzothiazole4'-NO₂~350~430~5000LowICT Studies[40]

Note: Values are approximate and can vary significantly with solvent and specific molecular structure.

The ESIPT process in 2-(2'-hydroxyphenyl)benzothiazole is a particularly powerful phenomenon that can be visualized as follows:

ESIPT Enol Enol Form (Ground State) Enol_Excited Enol (Excited State) Enol->Enol_Excited Absorption (hν) Keto_Excited Keto (Tautomer, Excited) Enol_Excited->Keto_Excited ESIPT (Ultrafast) Keto Keto Form (Transient Ground State) Keto_Excited->Keto Fluorescence (hν') (Large Stokes Shift) Keto->Enol Tautomerization

Diagram 3: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Conclusion and Outlook

The 2-phenylthiazole scaffold represents a remarkably versatile platform for the development of advanced functional materials. A deep understanding of the interplay between molecular structure, environmental factors, and photophysical properties is essential for their rational design. By leveraging substituent and solvent effects, researchers can precisely tune the absorption, emission, and efficiency of these fluorophores. The continued development of sophisticated spectroscopic techniques and computational models will further accelerate the discovery of novel 2-phenylthiazole derivatives for cutting-edge applications in drug discovery, high-resolution imaging, and next-generation optoelectronics.

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understanding the thiazole ring structure in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1] Its unique electronic and structural properties have made it a cornerstone in the development of a wide array of therapeutic agents, from essential vitamins to cutting-edge anticancer drugs.[2] This guide provides a comprehensive exploration of the thiazole ring, delving into its fundamental chemistry, synthetic methodologies, and its multifaceted applications in drug discovery and development. For researchers and drug development professionals, a deep understanding of this versatile moiety is paramount for the rational design of novel therapeutics.

Part 1: Core Chemical and Physical Properties

The thiazole ring's distinct characteristics are a direct result of its atomic composition and arrangement. As a five-membered heteroaromatic ring, it features a sulfur and a nitrogen atom at positions 1 and 3, respectively.[3] This configuration imparts a unique blend of chemical and physical properties that are highly advantageous for drug design.

Electronic Structure and Aromaticity

The thiazole ring is an aromatic system, adhering to Hückel's rule with a delocalized 6π electron system.[1][4] The lone pair of electrons from the sulfur atom participates in the π-conjugation, contributing to the ring's aromatic character.[4] This aromaticity is not merely a theoretical concept; it is evidenced by proton NMR spectroscopy, where the chemical shifts of the ring protons are observed between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current.[2][5] The resonance structures of thiazole illustrate the delocalization of electrons, which in turn influences the ring's reactivity.[6]

Calculations of π-electron density reveal that the C5 position is the most favorable site for electrophilic substitution, while the C2 position is the preferred site for nucleophilic substitution.[2][7] This predictable reactivity is a crucial asset for medicinal chemists, allowing for the strategic functionalization of the thiazole scaffold to optimize biological activity.

Physicochemical Properties

Thiazole itself is a pale yellow liquid with a pyridine-like odor.[5][6] Its derivatives, which are of primary interest in drug development, exhibit a wide range of physical properties depending on their substituents. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC3H3NS[5][8]
Molecular Weight85.13 g/mol [8]
Boiling Point116-118 °C[2]
Specific Gravity1.2[2]
SolubilitySparingly soluble in water; soluble in alcohol and ether[2]

These properties, particularly solubility, can be fine-tuned through chemical modification, a critical aspect of optimizing a drug candidate's pharmacokinetic profile.

Part 2: Synthesis of the Thiazole Ring: The Hantzsch Synthesis and Beyond

The ability to efficiently construct the thiazole ring is fundamental to its widespread use in drug discovery. Several synthetic methods have been developed, with the Hantzsch thiazole synthesis being one of the most prominent and widely utilized.[5][9]

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this method involves the condensation reaction between an α-haloketone and a thioamide.[9][10] The reaction is known for its high yields and relative simplicity.[9]

Reaction Scheme:

Caption: The Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [9]

  • Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry.

The rationale behind this protocol lies in the initial SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[9]

Other Synthetic Routes

While the Hantzsch synthesis is a workhorse, other methods provide access to diverse thiazole derivatives. These include:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[3][5]

  • Gabriel Synthesis: Acylaminoketones react with phosphorus pentasulfide to yield thiazoles.[3]

  • From α-Thiocyanoketones: Rearrangement of α-thiocyanoketones in the presence of a strong acid can also lead to the formation of the thiazole ring.[3][11]

The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials.

Part 3: The Thiazole Ring in Drug Development

The thiazole scaffold is a common feature in a multitude of FDA-approved drugs, highlighting its therapeutic importance.[6][12] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][11][13]

Thiazole-Containing Drugs: A Diverse Portfolio

More than 18 FDA-approved drugs contain the thiazole ring, a testament to its versatility.[6][12] Some notable examples include:

Drug NameTherapeutic ClassSource
Sulfathiazole Antibacterial[11]
Ritonavir Antiretroviral (Anti-HIV)[13]
Dasatinib Anticancer[12]
Meloxicam Anti-inflammatory (NSAID)[14][11]
Pramipexole Antiparkinsonian (Dopamine Agonist)[11][15]
Bleomycin Anticancer[11][15]
Nizatidine Antiulcer (H2 Receptor Antagonist)[11]

This diverse range of applications underscores the ability of the thiazole ring to interact with a variety of biological targets.[4]

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the thiazole scaffold influence its therapeutic effects.[7]

Anticancer Activity: Many thiazole-containing compounds exhibit potent anticancer activity.[4][16] For instance, some derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as the NFkB/mTOR/PI3K/AkT pathway.[17] Others function by inducing apoptosis or disrupting tubulin assembly.[17] SAR studies have shown that the nature and position of substituents on the thiazole ring can significantly impact cytotoxicity against various cancer cell lines.[4][11] For example, the presence of a methoxy group on a phenyl ring attached to the thiazole core has been shown to enhance anticancer activity.[4][11]

Anticancer_Mechanism Thiazole_Derivative Thiazole Derivative Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt/mTOR) Thiazole_Derivative->Signaling_Pathways Inhibition Tubulin_Polymerization Tubulin Polymerization Thiazole_Derivative->Tubulin_Polymerization Disruption Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Apoptosis_Induction

Caption: General Mechanisms of Anticancer Thiazole Derivatives.

Antimicrobial Activity: Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[7][18] The thiazole nucleus is a key component of penicillin antibiotics.[4] SAR studies in this area have revealed that specific substitutions on the thiazole ring can enhance antimicrobial potency and broaden the spectrum of activity.[18] For instance, the presence of certain heterocyclic rings clubbed with the thiazole moiety can lead to potent antibacterial and antifungal agents.[18]

Part 4: Spectroscopic Characterization

The structural elucidation of novel thiazole derivatives relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, 1H NMR is instrumental in confirming the aromaticity of the thiazole ring.[2][5] 13C NMR provides further information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present in thiazole derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of newly synthesized compounds.

  • UV-Visible Spectroscopy: The electronic transitions within the thiazole ring and its conjugated systems can be studied using UV-Vis spectroscopy, providing insights into their photophysical properties.[19]

Conclusion: The Future of Thiazole in Drug Discovery

The thiazole ring continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its unique combination of aromaticity, predictable reactivity, and diverse biological activities ensures its continued relevance in the development of new therapeutic agents.[4][7] As our understanding of disease mechanisms deepens, the ability to rationally design and synthesize novel thiazole derivatives with tailored properties will be crucial for addressing unmet medical needs. The ongoing exploration of new synthetic methodologies and the application of computational tools for SAR studies will undoubtedly lead to the discovery of the next generation of thiazole-based drugs.

References

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  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Education and Research. [Link]

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  • Ayati, A., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. 4-Methyl-2-phenylthiazole, a key derivative, serves as a crucial building block for more complex molecules, including potential anticancer agents, antifungal compounds, and other therapeutic agents.[4] This guide provides a detailed exploration of the primary and alternative laboratory methods for its synthesis, with a focus on practical application, mechanistic understanding, and optimization.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The most established and widely utilized method for the synthesis of this compound is the Hantzsch thiazole synthesis.[5][6][7][8] This robust reaction involves the condensation of a thioamide with an α-haloketone. For the target molecule, this translates to the reaction between thiobenzamide and chloroacetone.

Reaction Principle and Mechanism

The Hantzsch synthesis is a classic condensation reaction that proceeds through a multi-step pathway to form the stable aromatic thiazole ring.[7] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration.

The generally accepted mechanism for the Hantzsch synthesis of this compound is as follows:

  • Nucleophilic Attack: The sulfur atom of thiobenzamide, being a strong nucleophile, attacks the α-carbon of chloroacetone, displacing the chlorine atom in an SN2 reaction to form an intermediate thioimino ether.

  • Intramolecular Cyclization: The nitrogen atom of the thioimino ether then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic this compound.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow reagents Thiobenzamide + Chloroacetone mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing reaction Heating / Reflux (Conventional or Microwave) mixing->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup isolation Isolation (Filtration / Extraction) workup->isolation purification Purification (Recrystallization / Chromatography) isolation->purification product This compound purification->product

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocols for Hantzsch Synthesis

Below are detailed protocols for the synthesis of this compound via the Hantzsch reaction, including a conventional heating method and a microwave-assisted alternative.

Protocol 1: Conventional Synthesis via Reflux

This protocol is a standard, reliable method suitable for most laboratory settings.

Materials:

  • Thiobenzamide

  • Chloroacetone

  • Ethanol (or Methanol)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add chloroacetone (1.1 equivalents) to the stirred solution. Note: Chloroacetone is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields.[1][9]

Materials:

  • Thiobenzamide

  • Chloroacetone

  • Ethanol (or other suitable microwave-safe solvent)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine thiobenzamide (1 equivalent) and chloroacetone (1.1 equivalents) in ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes. Caution: Ensure the reaction parameters are within the safe limits of the instrument.

  • Work-up and Purification: Follow the same work-up and purification steps as described in the conventional protocol.

Comparative Data for Synthesis Methods
ParameterConventional MethodMicrowave-Assisted MethodSolvent-Free (Grinding)
Reaction Time 2 - 24 hours[1]5 - 30 minutes[1]10 - 20 minutes[1]
Typical Yield Good to Excellent (70-95%)[1]Excellent (85-98%)[1]Good to Excellent (80-95%)[1]
Key Advantages Well-established, reliable[1]Rapid, often higher yields[1]Environmentally friendly, simple workup[1]
Considerations Longer reaction timesRequires specialized equipmentScalability may be a concern[1]

Alternative Synthetic Strategies

While the Hantzsch synthesis is the workhorse for preparing this compound, other methods have been developed, offering alternative approaches.

Oxidation of Thiazolines

An alternative route involves the synthesis of the corresponding thiazoline precursor, 4-methyl-2-phenyl-2-thiazoline, followed by its oxidation to the aromatic thiazole.[6]

Workflow:

  • Thiazoline Formation: The thiazoline can be prepared by the condensation of thiobenzamide with 1-chloro-2-propanol.

  • Oxidation: The resulting thiazoline is then oxidized using a suitable oxidizing agent, such as manganese dioxide (MnO₂), to introduce the double bond and form this compound.[6]

This method is particularly useful when the direct Hantzsch synthesis is problematic or to access a variety of substituted thiazoles from a common thiazoline intermediate.

Diazoketone-Based Synthesis

A more recent and innovative approach utilizes diazoketones as a safer and more versatile alternative to α-haloketones.[2] This method can be performed as a one-pot synthesis.

General Concept:

The reaction involves the coupling of a diazoketone with a thioamide, often catalyzed by an acid, to yield the 2,4-disubstituted thiazole.[2][10] This method expands the scope of the Hantzsch synthesis and aligns with green chemistry principles by avoiding halogenated reagents.

Visualizing the Synthesis Options

Synthesis_Options cluster_hantzsch Hantzsch Synthesis cluster_thiazoline Thiazoline Oxidation cluster_diazo Diazoketone Method h_start Thiobenzamide + Chloroacetone h_product This compound h_start->h_product Condensation t_start Thiobenzamide + 1-chloro-2-propanol t_intermediate 4-Methyl-2-phenylthiazoline t_start->t_intermediate t_product This compound t_intermediate->t_product Oxidation (e.g., MnO2) d_start Thiobenzamide + Diazoketone d_product This compound d_start->d_product Acid-catalyzed Coupling

Caption: A comparison of synthetic routes to this compound.

Safety and Handling Considerations

  • Chloroacetone: As a lachrymator and toxic substance, chloroacetone must be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Thiobenzamide: While less hazardous than chloroacetone, thiobenzamide should also be handled with care, avoiding inhalation of dust and skin contact.

  • Solvents: The organic solvents used in these syntheses are flammable. Ensure that all heating is performed using appropriate heating mantles or oil baths, away from open flames.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the Hantzsch thiazole synthesis, with both conventional and microwave-assisted protocols offering high yields. The choice between these methods will depend on the available equipment and desired reaction time. For researchers seeking to avoid halogenated reagents or explore broader substrate scopes, the emerging diazoketone-based methods present a promising alternative. A thorough understanding of the reaction mechanisms and careful adherence to safety protocols are paramount for the successful and safe synthesis of this important heterocyclic compound.

References

  • A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols. Benchchem.
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Application Notes and Protocols: 4-Methyl-2-phenylthiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative stability make it an attractive component in drug design. Within this class, 4-Methyl-2-phenylthiazole stands out as a readily available and highly versatile starting material. This compound incorporates three key points of potential functionalization: the C5 position of the thiazole ring, the activated methyl group, and the appended phenyl ring.

This guide provides researchers, chemists, and drug development professionals with a detailed overview of the synthetic utility of this compound. We will move beyond simple reaction lists to explain the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Physicochemical Properties of this compound

A solid understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₉NS[2][3]
Molecular Weight 175.25 g/mol [3]
Appearance Off-white to light yellow solid[2][4]
Melting Point 37-40 °C (Commercial grades may vary)[4]
Boiling Point 272-273 °C[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[2][4]
Stability Relatively stable under neutral conditions; may be unstable in strong acidic or alkaline conditions.[2]

Section 1: Functionalization of the Thiazole Ring for Bioactive Amides

A primary application of this compound is its elaboration into more complex derivatives, particularly carboxamides at the C5 position. These moieties are crucial structural features in certain classes of kinase inhibitors, such as c-Met inhibitors, which are investigated for cancer therapy.[5][6][7] The amide linkage serves as a key hydrogen bond donor/acceptor, critical for binding to protein targets.

The general workflow involves the initial functionalization of the C5 position, followed by amide coupling.

G cluster_0 Workflow: C5-Amide Synthesis A This compound B Intermediate: Ethyl this compound-5-carboxylate A->B Vilsmeier-Haack or similar formylation, then oxidation & esterification C Intermediate: this compound-5-carboxylic acid B->C Saponification (e.g., NaOH) D Target: 4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide C->D Amide Coupling (e.g., EDCI, HOBt)

Caption: Workflow for the synthesis of C5-amide derivatives.

Protocol 1: Synthesis of this compound-5-carboxylic Acid

This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid, a key intermediate for amide coupling. The synthesis of the ester itself can be achieved through various methods, including the Hantzsch thiazole synthesis with an appropriate ketoester or by formylation/oxidation of the parent thiazole.

Rationale: Saponification using a strong base like NaOH is a standard and robust method for converting an ester to a carboxylic acid. The use of a co-solvent system (methanol/water) ensures the solubility of both the ester starting material and the hydroxide reagent. Acidification is critical in the workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl this compound-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Saponification: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Acidification): Cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield this compound-5-carboxylic acid. The product can be used in the next step without further purification or recrystallized if necessary.

Protocol 2: Amide Coupling to Synthesize 4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide

This protocol employs standard peptide coupling reagents to form the amide bond.[8]

Rationale: The combination of EDCI (a water-soluble carbodiimide) and HOBt (an activating agent) is a classic choice for efficient amide bond formation. This system minimizes side reactions and racemization (if chiral centers are present). A tertiary amine base like DIEA is used to neutralize the HCl salt formed during the reaction and to deprotonate the amine nucleophile. DMF is an excellent polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add EDCI (1.2 eq), HOBt (1.2 eq), and DIEA (2.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Nucleophile Addition: Add the desired amine (e.g., 2-aminopyridine, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.[6] The structure should be confirmed by ¹H NMR and MS analysis.[6]

Section 2: Elaboration into Complex Heterocyclic Systems

The this compound core can be transformed into other heterocyclic systems, creating hybrid molecules with potential applications in drug discovery. A notable example is its conversion into pyrazole-thiazole derivatives, which have been screened for antibacterial and antifungal activities.[9]

This transformation hinges on converting the 2-phenylthiazole into a 2-hydrazinylthiazole, which can then undergo condensation reactions.

G cluster_1 Synthesis of Pyrazole-Thiazole Hybrids A This compound B Intermediate: 2-Hydrazinyl-4-methyl- 4-phenylthiazole A->B Conversion to Hydrazine (e.g., via chloro-intermediate + N₂H₄) C Intermediate: Acetophenone Hydrazone B->C Condensation with Acetophenone (Ethanol, cat. Acetic Acid) D Target: 4''-methyl-{2-(4-formyl-3'-phenylpyrazol)- 1'-yl}-4-phenylthiazole C->D Vilsmeier-Haack Reaction (DMF, POCl₃)

Caption: Multi-step synthesis of a pyrazole-thiazole hybrid molecule.

Protocol 3: Synthesis of 4''-methyl {2-(4-formyl-3'-phenylpyrazol)-1'-yl}-4-phenylthiazole

This protocol is adapted from the literature and demonstrates a powerful method for building molecular complexity.[9]

Rationale: This is a multi-step sequence. The initial step (not detailed here, but requires synthesis of the 2-hydrazinyl intermediate) provides a nucleophilic hydrazine. This hydrazine readily condenses with a ketone (acetophenone) to form a hydrazone. The subsequent Vilsmeier-Haack reaction is a classic method for formylating electron-rich compounds. In this case, it facilitates the cyclization of the hydrazone into a formylated pyrazole ring system.

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, reflux a mixture of 4-methyl-2-hydrazino-4-phenylthiazole (1.0 eq) and acetophenone (1.1 eq) in ethanol with a catalytic amount (1-2 drops) of glacial acetic acid for 30-60 minutes. The intermediate hydrazone can be isolated upon cooling and filtration, typically achieving high yields (~80%).[9]

  • Vilsmeier-Haack Reagent Preparation: In a separate flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous DMF (used as solvent and reagent) with stirring.

  • Cyclization and Formylation: Add the intermediate hydrazone from step 1 to the prepared Vilsmeier-Haack reagent. Heat the reaction mixture to 80-85 °C and maintain for approximately 5 hours.[9]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline.

  • Isolation and Purification: The product will typically precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the target pyrazole. The final structure should be confirmed by IR, ¹H-NMR, and Mass spectral techniques.[9]

Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds in modern organic synthesis.[10][11] While thiazoles can act as ligands for palladium catalysts[12], thiazole-containing molecules are also excellent substrates for these reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the 2-phenylthiazole scaffold.

The most common strategy involves the initial installation of a halide (e.g., Br, I) or triflate handle onto the molecule, typically on the phenyl ring, which can then participate in reactions like the Suzuki-Miyaura coupling.

G cluster_2 General Suzuki-Miyaura Cross-Coupling A Halogenated Thiazole Derivative (Ar-X) E Catalytic Cycle A->E Oxidative Addition B Organoboron Reagent (R-B(OR)₂) B->E Transmetalation C Pd(0) Catalyst D Coupled Product (Ar-R) E->D Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for coupling a halogenated this compound derivative with a boronic acid. The specific halide position (e.g., para-bromo on the phenyl ring) must be synthesized first via standard electrophilic aromatic substitution methods.

Rationale: The Suzuki-Miyaura reaction requires a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or by combining a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A mixed solvent system like dioxane/water is commonly used to dissolve both the organic substrate and the inorganic base and boronic acid.[8]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the halogenated this compound derivative (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired coupled product.

Summary of Applications and Derivatives

Starting MaterialReaction TypeProduct ClassPotential Application
This compoundC5-Carboxylation & AmidationThiazole-5-carboxamidesKinase Inhibitors (e.g., c-Met)[5][7]
2-Hydrazinyl-4-methylthiazoleCondensation & Vilsmeier-HaackPyrazole-thiazole hybridsAntibacterial, Antifungal agents[9]
Halogenated 2-phenylthiazoleSuzuki-Miyaura CouplingBiaryl-thiazole derivativesAntifungal (CYP51 inhibitors)[8]
This compoundCyclometalationRu(II)/Os(II) MetallacyclesAnticancer agents[13]

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful and adaptable building block for constructing molecules with significant biological potential. Through strategic functionalization of the thiazole C5-position, elaboration into complex fused ring systems, and participation in robust cross-coupling reactions, this starting material provides a reliable and efficient entry point to a vast chemical space. The protocols and insights provided herein serve as a guide for researchers to harness the full synthetic potential of this valuable intermediate in their drug discovery and materials science endeavors.

References

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  • Yadav, R. C., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84. Available at: [Link]

  • Chu, C., et al. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings, 2333, 020014. Available at: [Link]

  • Agyei, C., et al. (2017). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 95(5), 556-562. Available at: [Link]

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  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020. Available at: [Link]

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  • Daina, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(4), 354-362. Available at: [Link]

  • García-Quintáns, A., et al. (2022). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 27(19), 6649. Available at: [Link]

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Synthesis of 4-Methyl-2-phenylthiazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Derivatives of thiazole are integral components of numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6] The 4-methyl-2-phenylthiazole scaffold, in particular, serves as a key building block in the development of novel therapeutic agents and functional materials.[7]

This guide provides a detailed protocol for the synthesis of this compound derivatives, primarily focusing on the well-established Hantzsch thiazole synthesis.[8][9][10] It is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compounds.

The Hantzsch Thiazole Synthesis: A Reliable Approach

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a highly efficient and versatile method for the preparation of thiazole derivatives.[9] The reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the synthesis of this compound, the typical reactants are a phenyl-substituted thioamide (thiobenzamide) and a halogenated acetone derivative (e.g., chloroacetone or bromoacetone).

Reaction Principle

The synthesis proceeds through the formation of a thiazole ring via a multistep pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration.[8][11] This method is favored for its generally high yields and the relative simplicity of the procedure.[8][10]

Experimental Protocol: Synthesis of this compound

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • Thiobenzamide

  • Chloroacetone (or Bromoacetone)

  • Ethanol (or Methanol)

  • Sodium bicarbonate (NaHCO₃) solution (5%) or Sodium carbonate (Na₂CO₃) solution (5%)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrohalic acid formed during the reaction.[8]

  • Isolation of Crude Product: The crude product may precipitate from the solution. If so, collect the solid by vacuum filtration through a Büchner funnel.[8] Wash the filter cake with cold water. If the product does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Thiobenzamide + Chloroacetone in Ethanol Heating Reflux (2-4h) Reactants->Heating 1. Combine & Heat Neutralization Cool & Neutralize (aq. NaHCO₃) Heating->Neutralization 2. Quench Isolation Filtration or Extraction Neutralization->Isolation 3. Isolate Crude Purification Recrystallization or Column Chromatography Isolation->Purification 4. Purify Characterization NMR, MS Analysis Purification->Characterization 5. Characterize Final_Product Final_Product Characterization->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch thiazole synthesis is a well-documented process involving several key steps.[8][11]

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, leading to the formation of an enol intermediate.

  • Cyclization: The nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Mechanistic Diagram:

Hantzsch_Mechanism Thioamide Thiobenzamide S C-Ph NH₂ Haloketone Chloroacetone Cl-CH₂ C=O CH₃ Thioamide:S->Haloketone:Cl 1. SN2 Attack Intermediate1 S-Alkylated Intermediate Ph-C(=NH₂⁺)-S-CH₂-C(=O)-CH₃ Intermediate2 Hydroxy Thiazoline 4-Methyl-2-phenyl-4,5-dihydrothiazol-4-ol Intermediate1->Intermediate2 2. Cyclization Product {this compound} Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Key Reaction Parameters and Optimization

The yield and purity of the final product can be influenced by several factors. The following table summarizes key parameters and their potential impact.

ParameterVariationEffect on Reaction
Solvent Ethanol, Methanol, DMFCan affect reaction rate and solubility of reactants. Ethanol is commonly used and provides good results.
Temperature Room temperature to refluxHigher temperatures generally lead to faster reaction rates, but may also increase the formation of byproducts. Reflux is typical.
Reaction Time 1-24 hoursDependent on the reactivity of the substrates. Monitoring by TLC is recommended to determine the optimal time.[12]
Base NaHCO₃, Na₂CO₃, PyridineUsed in the work-up to neutralize acid. Can sometimes be used in the reaction mixture to facilitate the reaction.

Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the synthesized this compound derivatives.

  • Purification:

    • Recrystallization: A common method for purifying solid products. The choice of solvent is crucial and may require some experimentation.

    • Column Chromatography: Useful for separating the desired product from impurities, especially if the product is an oil or if recrystallization is ineffective.

  • Characterization:

    • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For this compound, one would expect characteristic signals for the methyl group, the phenyl group, and the thiazole ring protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.[10]

Conclusion

The Hantzsch thiazole synthesis is a robust and reliable method for producing this compound derivatives. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and analysis of this important class of heterocyclic compounds.

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Application of 4-Methyl-2-phenylthiazole in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methyl-2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. Its unique stereoelectronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its utility in oncology, infectious diseases, and inflammatory conditions. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to effectively harness the potential of this remarkable heterocyclic motif.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common feature in numerous FDA-approved drugs and clinical candidates. The addition of a 2-phenyl group and a 4-methyl group to this core structure creates the this compound scaffold, which exhibits a unique combination of rigidity and lipophilicity. This framework allows for precise orientation of substituents to interact with biological targets, while the methyl group at the 4-position can influence the compound's conformation and metabolic stability, sometimes enhancing biological activity by restricting bond rotation and improving target binding.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections delve into the key applications, underlying mechanisms of action, and provide relevant quantitative data.

Anticancer Applications

The this compound core has been extensively explored for the development of anticancer agents, targeting various hallmarks of cancer.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and metastasis. Dysregulation of the HGF/c-Met signaling pathway is implicated in a wide range of human cancers. Derivatives of N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide have been identified as potent c-Met inhibitors. These compounds typically feature a long chain capable of forming hydrogen bonds within the ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling cascades.

Signaling Pathway: c-Met Inhibition

cMET_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-Met Receptor HGF->cMET Binds & Activates RAS RAS/MAPK Pathway cMET->RAS PI3K PI3K/AKT Pathway cMET->PI3K STAT3 STAT3 Pathway cMET->STAT3 Inhibitor This compound Derivative Inhibitor->cMET Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation Metastasis Metastasis & Angiogenesis RAS->Metastasis PI3K->Proliferation PI3K->Metastasis STAT3->Proliferation STAT3->Metastasis

Caption: Inhibition of the c-Met receptor by this compound derivatives.

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-methylthiazole-2-amine derivativesU937 (Leukemia)1.5 - 5.0[1]
4-methylthiazole-2-amine derivativesK562 (Leukemia)1.5 - 5.0[1]
2-phenylthiazole-4-carboxamide derivativesHT-29 (Colon Cancer)< 10[2]
2-phenylthiazole-4-carboxamide derivativesT47D (Breast Cancer)< 10[2]
2-phenylthiazole-4-carboxamide derivativesCaco-2 (Colorectal Cancer)< 10[2]
Antifungal Applications

Invasive fungal infections pose a significant threat to immunocompromised individuals. The 2-phenylthiazole scaffold has been a fruitful starting point for the development of novel antifungal agents, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Rational drug design strategies have led to the synthesis of 2-phenylthiazole derivatives with potent antifungal activity. Structural optimization, such as the removal of the 4-methyl group in certain contexts, has been shown to enhance binding to the CYP51 active site by avoiding steric clashes.[3]

Signaling Pathway: Fungal CYP51 Inhibition

CYP51_Inhibition Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of action of 2-phenylthiazole-based antifungal agents.

Compound IDTarget OrganismMIC (µg/mL)Reference
SZ-C14Candida albicans1–16[3]
Compound B9Candida albicans0.125–0.5[3]
Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. A novel approach to treating inflammatory pain involves the dual inhibition of two key enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

sEH and FAAH are enzymes that degrade endogenous anti-inflammatory and analgesic lipid mediators. By inhibiting both enzymes simultaneously, the levels of these beneficial lipids are increased, leading to a synergistic reduction in pain and inflammation. 4-Phenylthiazole derivatives have been identified as potent dual inhibitors of sEH and FAAH.

Signaling Pathway: Dual sEH/FAAH Inhibition

sEH_FAAH_Inhibition cluster_sEH sEH Pathway cluster_FAAH FAAH Pathway EETs Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degraded by Effect Reduced Pain & Inflammation EETs->Effect DHETs Dihydroxyeicosatrienoic acids (DHETs) (Less active) sEH->DHETs Anandamide Anandamide (AEA) (Analgesic) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degraded by Anandamide->Effect Inactive Inactive Metabolites FAAH->Inactive Inhibitor 4-Phenylthiazole Derivative Inhibitor->sEH Inhibits Inhibitor->FAAH Inhibits

Caption: Dual inhibition of sEH and FAAH by 4-phenylthiazole derivatives.

CompoundHuman sEH IC50 (nM)Human FAAH IC50 (nM)Reference
4p 2.311.1

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating methods.

Experimental Workflow: Microwave-Assisted Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Thioamide Thiobenzamide Reaction Reaction Mixture Thioamide->Reaction AlphaHalo 3-Chlorobutan-2-one AlphaHalo->Reaction Solvent Ethanol Solvent->Reaction Microwave Microwave Irradiation Product This compound Microwave->Product Reaction->Microwave Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the microwave-assisted synthesis of this compound.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine thiobenzamide (1 mmol) and 3-chlorobutan-2-one (1.1 mmol) in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This protocol describes a high-throughput method for measuring c-Met kinase activity.

  • Reagent Preparation: Prepare a reaction buffer, recombinant human c-Met kinase, a biotinylated peptide substrate, ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the c-Met kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). Incubate in the dark for 60 minutes.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 value for c-Met inhibition.

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

This assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.

  • Reagent Preparation: Prepare an assay buffer, recombinant human sEH, a fluorogenic substrate (e.g., PHOME), and the test compounds.

  • Assay Procedure: In a 96-well black plate, add the assay buffer, test compound, and sEH enzyme. Pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (excitation ~330 nm, emission ~465 nm).

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for sEH inhibition.

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

  • Reagent Preparation: Prepare an assay buffer, recombinant human FAAH, a fluorogenic substrate (e.g., AAMCA), and the test compounds.

  • Assay Procedure: In a 96-well black plate, add the assay buffer, test compound, and FAAH enzyme. Pre-incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for FAAH inhibition.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of novel drug candidates targeting a range of diseases. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive area for further research. Future efforts in this field will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The protocols and insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful area of drug discovery.

References

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  • Hassan, A. S., El-Sayed, R., & El-Shehry, M. F. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(17), 3847. [Link]

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Application Notes & Protocols: Leveraging 4-Methyl-2-phenylthiazole as a Versatile Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including established pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of new drugs.

Within the realm of antifungal research, the 2,4-disubstituted thiazole framework has emerged as a particularly promising pharmacophore.[3] Many derivatives have demonstrated potent activity against a spectrum of fungal pathogens, most notably Candida species.[4][5] This guide focuses on 4-methyl-2-phenylthiazole as a key starting material—a versatile and readily accessible precursor for the synthesis of a new generation of antifungal candidates. We will provide a detailed exploration of its synthesis, derivatization strategies, and protocols for evaluating the antifungal efficacy of its progeny.

The primary mechanism of action for many thiazole-based antifungals is the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[6] This enzyme is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane. By disrupting this pathway, thiazole derivatives compromise the integrity and fluidity of the membrane, leading to fungal cell growth inhibition and, in some cases, cell death.[6] This mechanism is shared with the widely used azole class of antifungals.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a scientifically grounded guide with in-depth explanations for the experimental choices, fostering a deeper understanding of the drug discovery process from precursor synthesis to biological evaluation.

Part 1: Synthesis of the Precursor: this compound

The cornerstone of this workflow is the efficient synthesis of the this compound core. The Hantzsch thiazole synthesis, a classic and reliable method, is employed for this purpose.[1][7] This reaction involves the condensation of a thioamide with an α-haloketone. In this protocol, we will use thiobenzamide and chloroacetone.

Experimental Protocol: Hantzsch Synthesis of this compound

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without significant side product formation. Its boiling point allows for effective reflux conditions.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Sodium Bicarbonate Wash: The work-up with sodium bicarbonate is crucial to neutralize any excess acid formed during the reaction, which aids in the purification process.

  • Recrystallization: Recrystallization from ethanol is a standard and effective method for purifying the final product, yielding a crystalline solid of high purity.

Materials:

  • Thiobenzamide

  • Chloroacetone

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirring solution, add chloroacetone (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Work-up: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Stir for 15-20 minutes to neutralize any acid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: Recrystallize the crude this compound from hot ethanol to obtain a purified crystalline product.

This self-validating protocol should yield a product with a sharp melting point and spectral data consistent with the structure of this compound.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Work-up and Purification Thiobenzamide Thiobenzamide Reaction Dissolve Thiobenzamide in Ethanol Add Chloroacetone Reflux for 3-4 hours Thiobenzamide->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Workup Cool to RT Neutralize with NaHCO3 Vacuum Filtration Reaction->Workup Purification Recrystallize from Ethanol Workup->Purification Product This compound Purification->Product

Caption: Hantzsch synthesis workflow for this compound.

Part 2: Derivatization for Enhanced Antifungal Activity

While this compound serves as an excellent precursor, its intrinsic antifungal activity is generally modest. To develop potent antifungal agents, further chemical modifications are necessary. Structure-activity relationship (SAR) studies of 2,4-disubstituted thiazoles have revealed several key insights:

  • Substitution at the 5-position of the thiazole ring: Introducing a carboxamide moiety at the 5-position can significantly enhance antifungal activity. The nature of the substituent on the amide nitrogen is critical for potency.[8]

  • Substitution on the 2-phenyl ring: Modifications to the phenyl ring at the 2-position of the thiazole can modulate the lipophilicity and electronic properties of the molecule, influencing its interaction with the target enzyme.[9]

Based on these principles, a promising strategy is the synthesis of N-substituted-4-methyl-2-phenylthiazole-5-carboxamide derivatives.

Experimental Protocol: Synthesis of a Potent Antifungal Derivative

This protocol outlines the synthesis of a representative N-substituted-4-methyl-2-phenylthiazole-5-carboxamide derivative, which has been shown to exhibit significant antifungal activity.

Materials:

  • This compound

  • Ethyl oxalyl chloride

  • Aromatic amine (e.g., 4-chloroaniline)

  • Thionyl chloride

  • Dimethylformamide (DMF)

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware for synthesis and purification

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl 2-(4-methyl-2-phenylthiazol-5-yl)-2-oxoacetate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Acylation: Cool the solution to 0°C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(4-methyl-2-phenylthiazol-5-yl)-2-oxoacetic acid

  • Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water containing a base such as sodium hydroxide.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid acid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of the Final N-substituted-4-methyl-2-phenylthiazole-5-carboxamide

  • Acid Chloride Formation: In a round-bottom flask, suspend the carboxylic acid from Step 2 in an excess of thionyl chloride with a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of the desired aromatic amine (e.g., 4-chloroaniline, 1 equivalent) and a base like pyridine (1.2 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the final compound by recrystallization or column chromatography.

Workflow for the Synthesis of a Potent Antifungal Derivative

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Formation Precursor This compound Acylation React with Ethyl Oxalyl Chloride in DCM at 0°C to RT Precursor->Acylation Intermediate1 Ethyl 2-(4-methyl-2-phenylthiazol-5-yl)-2-oxoacetate Acylation->Intermediate1 Hydrolysis Hydrolyze with NaOH in Ethanol/Water Intermediate2 2-(4-methyl-2-phenylthiazol-5-yl)-2-oxoacetic acid Hydrolysis->Intermediate2 AcidChloride Convert to Acid Chloride with SOCl2/DMF Amidation React with Aromatic Amine in DCM with Pyridine AcidChloride->Amidation Product N-Aryl-4-methyl-2-phenylthiazole-5-carboxamide Amidation->Product Intermediate1->Hydrolysis Intermediate2->AcidChloride

Caption: Synthetic workflow for N-Aryl-4-methyl-2-phenylthiazole-5-carboxamide.

Part 3: Evaluation of Antifungal Activity

A crucial step in the drug discovery pipeline is the quantitative assessment of the biological activity of the synthesized compounds. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This is the standard medium recommended by CLSI for antifungal susceptibility testing of most yeasts, as it supports good growth and provides consistent results.

  • Standardized Inoculum: The use of a standardized inoculum size is critical for the reproducibility of MIC results. A spectrophotometer is used to ensure a consistent starting concentration of fungal cells.

  • Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, which is standard for determining the MIC.

  • Incubation Conditions: The specified temperature and duration of incubation are optimized for the growth of the fungal species being tested.

  • Visual Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.

Materials:

  • Synthesized thiazole derivatives

  • Standard antifungal drug (e.g., Fluconazole) as a positive control

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and the control drug (Fluconazole) in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium to achieve a range of final concentrations. Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: After incubation, visually read the plates. The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Data Presentation: Antifungal Activity of Thiazole Derivatives

The results of the antifungal susceptibility testing can be summarized in a table for easy comparison.

CompoundFungal StrainMIC (µg/mL)
This compound Candida albicans>64
Candida glabrata>64
Cryptococcus neoformans>64
Derivative A Candida albicans8
Candida glabrata4
Cryptococcus neoformans16
Derivative B Candida albicans2
Candida glabrata1
Cryptococcus neoformans4
Fluconazole (Control) Candida albicans1
Candida glabrata16
Cryptococcus neoformans4

Note: The MIC values for "Derivative A" and "Derivative B" are representative examples based on published data for potent 2,4-disubstituted thiazole derivatives and are for illustrative purposes.[4][10]

Part 4: Mechanism of Action - Inhibition of Ergosterol Biosynthesis

The antifungal activity of these thiazole derivatives is primarily attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, cell death.

Ergosterol Biosynthesis Pathway and Inhibition by Thiazole Derivatives

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Thiazole This compound Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

Conclusion

This compound is a highly valuable and readily synthesizable precursor for the development of novel antifungal agents. Through well-established synthetic methodologies like the Hantzsch reaction and subsequent derivatization, a diverse library of compounds can be generated. The protocols provided herein offer a robust framework for the synthesis and evaluation of these compounds. By understanding the underlying principles of their mechanism of action and structure-activity relationships, researchers can rationally design and optimize new thiazole-based antifungals to combat the growing threat of fungal infections.

References

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  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (Source: MDPI)

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  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (Source: ResearchGate)

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. (Source: ResearchGate)

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (Source: Organic Chemistry Portal)

  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (Source: Google Patents)

  • Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. (Source: ResearchGate)

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (Source: PMC - PubMed Central)

  • One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. (Source: ResearchGate)

Sources

Developing Anticancer Agents from 4-Methyl-2-phenylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, and notably, have emerged as a privileged scaffold in the design of novel anticancer agents.[1][2] Marketed drugs such as the kinase inhibitor Dasatinib underscore the clinical success of thiazole-containing compounds in oncology.[1][3] This guide focuses on the 4-methyl-2-phenylthiazole core, a specific and promising framework for the development of next-generation cancer therapeutics. We will explore the synthetic rationale, key biological evaluation protocols, and mechanistic insights derived from field-proven research, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Structure in Oncology

The this compound moiety offers a unique combination of structural features that contribute to its potential as an anticancer scaffold. The phenyl ring at the 2-position and the methyl group at the 4-position provide key points for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. This structural versatility enables the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Derivatives of the broader phenylthiazole class have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[2][4] The strategic modification of the this compound core allows for the targeted design of agents that can potentially overcome the limitations of current chemotherapies, such as drug resistance and off-target toxicity.[2]

Synthesis of this compound Derivatives: A Generalized Approach

The Hantzsch thiazole synthesis and its variations remain a fundamental and widely employed method for the construction of the 2,4-disubstituted thiazole ring system. This typically involves the condensation of a thioamide with an α-haloketone.

Protocol 1: General Synthesis of N-substituted-2-(4-methyl-2-phenylthiazol-5-yl)acetamide Derivatives

This protocol outlines a representative synthetic route for creating a library of derivatives from a this compound core.

Step 1: Synthesis of Ethyl this compound-5-carboxylate

  • To a solution of ethyl 2-chloroacetoacetate in ethanol, add benzamide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure ethyl this compound-5-carboxylate.

Step 2: Hydrolysis to this compound-5-carboxylic acid

  • Dissolve the ethyl this compound-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and dry to obtain this compound-5-carboxylic acid.

Step 3: Synthesis of 2-(4-methyl-2-phenylthiazol-5-yl)acetic acid

  • This step typically involves a multi-step sequence such as conversion of the carboxylic acid to an acid chloride, followed by Arndt-Eistert homologation or a similar chain extension strategy.

Step 4: Amide Coupling to Generate Final Compounds

  • To a solution of 2-(4-methyl-2-phenylthiazol-5-yl)acetic acid in a suitable solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Add the desired amine (R-NH2) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final compound by column chromatography on silica gel.

In Vitro Evaluation of Anticancer Activity

The initial assessment of novel compounds involves determining their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))[5][6]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Cytotoxicity Data for Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 4c MCF-72.57 ± 0.16[7]
HepG27.26 ± 0.44[7]
Compound 6h U9371.515[8]
Compound 6a OVCAR-41.569 ± 0.06
Compound 4c SKNMC10.8 ± 0.08
Compound 4d Hep-G211.6 ± 0.12[9]

Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Thiazole derivatives have been reported to act through several mechanisms.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs.[4] Some 4-phenylthiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][10][11]

dot

Tubulin_Inhibition_Pathway This compound Derivative This compound Derivative β-Tubulin (Colchicine Binding Site) β-Tubulin (Colchicine Binding Site) This compound Derivative->β-Tubulin (Colchicine Binding Site) Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization β-Tubulin (Colchicine Binding Site)->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Activation of Apoptotic Pathway Activation of Apoptotic Pathway Mitotic Arrest (G2/M Phase)->Activation of Apoptotic Pathway Cell Death Cell Death Activation of Apoptotic Pathway->Cell Death

Caption: Proposed mechanism of tubulin polymerization inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on cell cycle progression.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the PI fluorescence intensity.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

dot

Apoptosis_Induction_Workflow cluster_invitro In Vitro cluster_assays Assay Types Cancer Cells Cancer Cells Compound Treatment Compound Treatment Cancer Cells->Compound Treatment Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assay->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Apoptosis Assay->Caspase Activity Assay DNA Fragmentation DNA Fragmentation Apoptosis Assay->DNA Fragmentation

Caption: Workflow for assessing apoptosis induction.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold can provide valuable information on the structural requirements for anticancer activity.

  • Substituents on the 2-Phenyl Ring: The electronic properties of substituents on the 2-phenyl ring can significantly influence activity. Electron-withdrawing groups have been shown to enhance the anticancer effects of some thiazole derivatives.[11] For example, a nitro group at the para position of the phenyl ring has been associated with increased cytotoxicity.[9]

  • Modifications at the 5-Position: The 5-position of the thiazole ring is a common site for introducing various side chains, often through an acetamide linker. The nature of the terminal group on this side chain can dramatically impact potency and target selectivity.

  • The 4-Methyl Group: While the focus is on the 4-methyl derivative, it's noteworthy that substitutions at this position can also modulate activity.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent activity against a range of cancer cell lines through clinically relevant mechanisms of action.

Future research in this area should focus on:

  • Lead Optimization: Further refining the structure of potent hits to improve their pharmacokinetic properties and reduce potential toxicities.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential in a physiological setting.[13]

  • Target Deconvolution: Precisely identifying the molecular targets of novel active compounds to better understand their mechanism of action and to guide further rational drug design.

By leveraging the protocols and insights provided in this guide, researchers can effectively advance the discovery and development of the next generation of thiazole-based cancer therapies.

References

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PMC. [Link]

  • Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Structure–activity relationship of compound 4. ResearchGate. [Link]

  • Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles. Dalton Transactions (RSC Publishing). [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. [Link]

  • In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. ResearchGate. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Advanced Pharmaceutical Bulletin. [Link]

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Application Notes & Protocols for the Quantitative Analysis of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Methyl-2-phenylthiazole (C₁₀H₉NS, MW: 175.25 g/mol [1]), a heterocyclic compound relevant in chemical synthesis and drug discovery.[2][3] Accurate and precise quantification of this analyte is critical for applications ranging from reaction monitoring and purity assessment to formulation development. This guide details three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section offers an in-depth explanation of the methodology, step-by-step protocols, and insights into experimental design, empowering researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific needs.

Introduction to this compound and its Quantification

This compound is an aromatic heterocyclic compound featuring a core thiazole ring substituted with methyl and phenyl groups. The thiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Given its role as a key intermediate in the synthesis of more complex molecules, the ability to reliably quantify this compound is paramount for ensuring quality control, process optimization, and accurate characterization of final products.[2]

The selection of an analytical technique is governed by the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. This guide presents three validated methods, ordered from high to low selectivity and complexity.

  • HPLC-UV: A versatile and widely used technique for purity and assay determination in drug substance and product analysis.

  • GC-MS: An ideal method for identifying and quantifying volatile and thermally stable compounds, offering high sensitivity and specificity, especially for trace analysis.

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method for quantifying the analyte in simple, transparent matrices where interfering substances are minimal.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This compound will be retained on the column and will elute at a characteristic time (retention time) determined by its hydrophobicity.

Causality of Experimental Choices:

  • C18 Column: The phenyl and methyl groups give the molecule sufficient nonpolar character to interact effectively with the C18 stationary phase, allowing for good retention and separation from more polar impurities.

  • Acidified Mobile Phase: The thiazole ring contains a nitrogen atom which can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). Adding a small amount of an acid like formic acid or orthophosphoric acid to the mobile phase protonates the basic nitrogen and masks the silanols, resulting in sharp, symmetrical peaks.[3]

  • UV Detection: The conjugated system of the phenyl and thiazole rings acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. The detection wavelength is set at a maximum absorbance (λmax) to ensure the highest sensitivity.[3]

Experimental Protocol: HPLC-UV
  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid or orthophosphoric acid.

  • 0.45 µm syringe filters for sample preparation.

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water.[3] Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (55:45 v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 272 nm[3]
Run Time 10 minutes
  • Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the calibration standards followed by the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Typical Method Validation Parameters

The following table summarizes expected performance based on validated methods for similar thiazole derivatives.[5][6]

ParameterExpected Result
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:Acid) C Create Calibration Standards A->C B Prepare Standard Stock Solution B->C E HPLC System Setup (Install Column, Equilibrate) C->E D Prepare & Filter Sample Solution D->E F Inject Standards & Sample G Acquire Chromatograms H Integrate Peaks (Get Area) G->H I Build Calibration Curve (Area vs. Conc.) H->I J Calculate Sample Concentration I->J

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. It is exceptionally well-suited for this compound due to the compound's volatility and thermal stability. In the GC, the analyte is vaporized and separated from other matrix components in a temperature-programmed column. The separated analyte then enters the MS, where it is ionized (typically by electron impact, EI), fragmented into characteristic ions, and detected based on their mass-to-charge (m/z) ratio.

Causality of Experimental Choices:

  • Non-polar Capillary Column: A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms) is a standard choice that separates compounds primarily based on their boiling points, which is effective for this type of analyte.

  • Temperature Programming: A gradual increase in the oven temperature allows for the elution of compounds with a wide range of boiling points, ensuring that the analyte elutes as a sharp peak while separating it from earlier or later eluting impurities.

  • Selected Ion Monitoring (SIM): While full scan mode is excellent for identification, SIM mode provides superior sensitivity and selectivity for quantification. By monitoring only specific, high-abundance ions characteristic of this compound (e.g., the molecular ion and key fragments), chemical noise is significantly reduced, lowering the detection limits.[7]

Experimental Protocol: GC-MS
  • GC-MS system with an autosampler.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • This compound reference standard (>98% purity).

  • High-purity helium (carrier gas).

  • GC-grade solvents (e.g., ethyl acetate, dichloromethane).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards (0.05-5 µg/mL): Prepare calibration standards by serial dilution of the stock solution with ethyl acetate. The lower concentration range reflects the higher sensitivity of GC-MS.

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection 1 µL, Splitless mode
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)

Based on public spectral data, the following ions are characteristic of this compound and are recommended for SIM analysis.[1]

Ion Typem/z (Mass-to-Charge)Relative AbundanceRole in Analysis
Molecular Ion [M]⁺ 175HighQuantifier Ion
Fragment Ion174HighQualifier Ion 1
Fragment Ion77ModerateQualifier Ion 2 (Phenyl)
Fragment Ion72HighQualifier Ion 3
  • Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.

  • Inject the standards and samples into the GC-MS system.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 175) against concentration.

  • Confirm analyte identity by verifying the presence of qualifier ions at the correct retention time and in the expected ratio to the quantifier ion.

  • Calculate the sample concentration using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Stock Solution B Create Calibration Standards in Volatile Solvent A->B D GC-MS System Setup (Temp Program, SIM Ions) B->D C Prepare & Dilute Sample C->D E Inject Standards & Sample F Separate (GC) & Detect (MS) G Extract Ion Chromatogram (m/z 175) F->G H Integrate Quantifier Peak G->H I Build Calibration Curve H->I J Calculate Concentration & Confirm with Qualifiers I->J

Caption: Workflow for quantification of this compound by GC-MS.

Method 3: UV-Vis Spectrophotometry

Principle and Rationale

UV-Vis spectrophotometry is a straightforward analytical technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This method is rapid and does not require extensive separation, making it suitable for high-throughput analysis of pure substances or simple mixtures.

Causality of Experimental Choices:

  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest (typically >220 nm) is required. Ethanol or methanol are common choices.

  • Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.[8] This wavelength must be determined experimentally by scanning a dilute solution of the analyte across the UV spectrum.

  • Limitations: This technique lacks selectivity. Any other substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement, leading to inaccurate results. Therefore, its use is restricted to samples where this compound is the primary absorbing species.

Experimental Protocol: UV-Vis
  • UV-Vis spectrophotometer (double-beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • This compound reference standard (>98% purity).

  • Spectroscopic grade methanol or ethanol.

  • Determine λmax:

    • Prepare a dilute solution of this compound (~5 µg/mL) in methanol.

    • Scan the solution from 400 nm to 200 nm using methanol as the blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Prepare Solutions:

    • Standard Stock Solution (200 µg/mL): Accurately weigh 10 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards (2-20 µg/mL): Prepare a series of at least five standards by diluting the stock solution with methanol.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using a methanol blank.

    • Measure the absorbance of each calibration standard and the sample solution.

    • Ensure all absorbance readings are within the linear range of the instrument (typically 0.1 - 1.5 AU).

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Use the linear regression equation to calculate the concentration of the unknown sample.

Typical Method Validation Parameters

The following table summarizes expected performance based on validated UV-Vis methods for flavonoids with similar chromophores.[8]

ParameterExpected Result
Linearity (R²) ≥ 0.999
Range 2 - 20 µg/mL
Accuracy (% Recovery) 99.0% - 101.0%
Precision (% RSD) < 2.0%
UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing A Determine λmax (Wavelength Scan) E Set Wavelength to λmax A->E B Prepare Standard Stock Solution C Create Calibration Standards B->C G Measure Absorbance of Standards & Sample C->G D Prepare & Dilute Sample D->G F Zero with Blank (Solvent) H Build Calibration Curve (Absorbance vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: Workflow for quantification of this compound by UV-Vis.

Method Selection Summary

The choice of method depends critically on the analytical objective.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity High (separates from impurities)Very High (separation + mass confirmation)Low (prone to interference)
Sensitivity Moderate (ng level)Very High (pg level)Low (µg level)
Application Purity, Assay, Content UniformityTrace Analysis, Impurity ID, Metabolite StudiesQuick check of pure samples, Dissolution
Sample Throughput ModerateLow to ModerateHigh
Cost/Complexity ModerateHighLow

Conclusion

This application note has detailed three distinct and reliable methods for the quantification of this compound. For routine quality control and purity analysis in drug development, the HPLC-UV method offers the best balance of selectivity, precision, and accessibility. For trace-level detection or analysis in complex biological matrices, the superior sensitivity and specificity of GC-MS are required. Finally, for rapid, high-throughput screening of simple and pure samples, UV-Vis spectrophotometry provides a fast and cost-effective solution. Proper validation of any chosen method is essential to ensure data integrity and compliance with regulatory standards.

References

  • Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • This compound | C10H9NS | CID 551876. PubChem, National Center for Biotechnology Information. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. [Link]

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  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central, National Center for Biotechnology Information. [Link]

  • Validation of Uv-Vis Spectrophotometric Method to Determine Drug Release of Quercetin Loaded-Nanoemulsion. ResearchGate. [Link]

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Application Notes & Protocols: Employing 4-Methyl-2-phenylthiazole in the Development of Novel Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole heterocycle is a cornerstone in modern chromophore design, valued for its robust chemical stability and distinct electronic properties. This guide focuses on the strategic employment of a key derivative, 4-Methyl-2-phenylthiazole, as a versatile building block for synthesizing advanced azo and methine dyes. We provide an in-depth exploration of the synthetic rationale, detailed experimental protocols, and methods for photophysical characterization. The causality behind experimental choices is elucidated to empower researchers in chemistry, materials science, and drug development to not only replicate these methods but also to innovate upon them.

Introduction: The Thiazole Scaffold in Dye Chemistry

Thiazole and its derivatives are fundamental components in the synthesis of a wide array of functional dyes. The thiazole ring, an electron-accepting heterocyclic system, is frequently incorporated into donor-π-acceptor (D-π-A) architectures to modulate the electronic and optical properties of the final molecule.[1] This structural feature is instrumental in creating dyes with tailored absorption and emission profiles, making them suitable for applications ranging from textile dyeing to advanced optical materials.[2][3]

This compound (C₁₀H₉NS) is a particularly valuable synthon in this context.[4] Its key attributes include:

  • Chemical Stability: A relatively stable solid (Melting Point: 37-40 °C) that is soluble in common organic solvents.[5][6]

  • Reactive Sites: It possesses two primary sites for synthetic elaboration. The methyl group at the C4 position, upon activation, can participate in condensation reactions. The phenyl group at the C2 position can be functionalized (e.g., nitrated, halogenated) to introduce further electronic modulation or to serve as an anchoring point for larger molecular structures.

  • Electronic Influence: The electron-withdrawing nature of the thiazole ring, combined with the extended conjugation provided by the phenyl group, forms a strong foundation for building chromophores that absorb in the visible and near-infrared regions.

This document provides detailed protocols for leveraging these features to create two distinct classes of dyes: thiazolyl azo dyes and styryl methine dyes.

Synthetic Pathways and Experimental Protocols

The development of novel dyes from this compound hinges on well-established, yet adaptable, organic reactions. We will focus on two high-impact pathways: diazo coupling to form azo dyes and Knoevenagel condensation to yield styryl dyes.

Pathway I: Synthesis of Thiazolyl Azo Dyes

Azo dyes, characterized by the R−N=N−R' functional group, represent a significant fraction of all commercial colorants.[7] Thiazole-based azo dyes are known for their brilliant colors and good fastness properties when applied to synthetic fibers like polyester.[3][8] The core of this synthesis is the diazotization of a heterocyclic amine followed by coupling with an electron-rich aromatic partner.

This protocol details a two-step process starting with the diazotization of a primary aromatic amine and its subsequent coupling to the this compound scaffold.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (e.g., 2-Amino-4-phenylthiazole) B NaNO₂ + 2 HCl (0-5 °C) A->B Reagents C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ B->C Formation D Coupling Component (e.g., N,N-Dimethylaniline) C->D Electrophilic Attack E Thiazolyl Azo Dye C->E Reaction Progression D->E Product Formation

Caption: Workflow for Thiazolyl Azo Dye Synthesis.

Rationale: The diazotization reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can readily decompose, leading to side products and reduced yield.[9] The subsequent azo coupling is an electrophilic aromatic substitution where the electron-rich coupling component attacks the terminal nitrogen of the diazonium salt.

Materials:

  • 2-Amino-4-phenylthiazole (or other suitable aminothiazole derivative)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-Dimethylaniline (coupling component)

  • Sodium Acetate

  • Ethanol

  • Ice

Step-by-Step Methodology:

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.01 mol of 2-amino-4-phenylthiazole in a mixture of 5 mL of concentrated HCl and 10 mL of water.

    • Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring.

    • Separately, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

    • Continue stirring for 30 minutes after the addition is complete. A positive test on starch-iodide paper should indicate the presence of excess nitrous acid.[10]

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 0.01 mol of N,N-dimethylaniline in 20 mL of ethanol and cool to 0–5 °C.

    • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • Maintain the temperature below 5 °C and continue stirring for 1-2 hours.

    • Neutralize the reaction mixture by adding a saturated solution of sodium acetate until the pH is approximately 5-6. This facilitates the coupling reaction.

    • The colored azo dye will precipitate out of the solution.

  • Purification:

    • Collect the crude dye by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.

    • Dry the final product in a vacuum oven at 60 °C.

Self-Validation: The successful synthesis should be confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (FT-IR, ¹H-NMR, and UV-Vis).

Pathway II: Synthesis of Thiazole-Based Styryl Dyes

Styryl dyes are a class of methine dyes known for their sharp absorption bands and, often, strong fluorescence. Their synthesis typically relies on the Knoevenagel condensation, which involves the base-catalyzed reaction of an active methyl group with an aldehyde.[11] For thiazole derivatives, the methyl group at the C2 or C4 position must first be activated through quaternization of the thiazole nitrogen.

This protocol outlines the quaternization of a 2-methylthiazole derivative followed by its condensation with an aromatic aldehyde.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Knoevenagel Condensation A 2,4-Dimethylthiazole B Alkylating Agent (e.g., Methyl Iodide) A->B Reactant C Quaternary Thiazolium Salt B->C Product D Aromatic Aldehyde (e.g., p-Dimethylaminobenzaldehyde) C->D Reactant F Styryl Dye C->F Reaction Progression E Base Catalyst (e.g., Piperidine) D->E E->F Product Formation

Caption: Workflow for Styryl Dye Synthesis.

Rationale: Quaternization of the thiazole nitrogen atom significantly increases the acidity of the protons on the adjacent methyl group.[12] This allows a mild base, like piperidine, to deprotonate the methyl group, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a condensation reaction that, after dehydration, yields the conjugated styryl dye.[12]

Materials:

  • 2,4-Dimethylthiazole (as a stand-in for a reactive methyl-thiazole)

  • Methyl Iodide (or another alkylating agent)

  • p-Dimethylaminobenzaldehyde

  • Ethanol

  • Piperidine (catalyst)

Step-by-Step Methodology:

  • Quaternization:

    • In a round-bottom flask, dissolve 0.02 mol of 2,4-dimethylthiazole in 20 mL of ethanol.

    • Add 0.022 mol of methyl iodide to the solution.

    • Reflux the mixture for 4-6 hours. During this time, the quaternary thiazolium salt will precipitate.

    • Cool the reaction mixture to room temperature, collect the precipitate by filtration, wash with cold diethyl ether, and dry.

  • Knoevenagel Condensation:

    • In a separate flask, dissolve 0.01 mol of the synthesized quaternary thiazolium salt and 0.01 mol of p-dimethylaminobenzaldehyde in 30 mL of ethanol.

    • Add 3-4 drops of piperidine as a catalyst.

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC as the color of the solution intensifies.

    • Upon completion, cool the mixture in an ice bath to induce crystallization of the styryl dye.

  • Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize from ethanol to obtain the pure styryl dye.

    • Dry the final product under vacuum.

Self-Validation: Purity should be assessed by melting point and TLC. The structure should be confirmed by ¹H-NMR (observing the characteristic vinyl proton signals) and UV-Vis spectroscopy to identify the new, red-shifted absorption band.

Photophysical Characterization of Synthesized Dyes

Understanding the interaction of the synthesized dyes with light is critical for evaluating their potential applications. Standard spectroscopic techniques are used for this purpose.

Protocol 3: Spectroscopic and Photophysical Analysis

Objective: To determine the absorption maxima (λ_max), molar extinction coefficients (ε), emission maxima (λ_em), and to assess the solvatochromic behavior of the synthesized dyes.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1x10⁻³ M) of each purified dye in a high-purity solvent like DMSO or chloroform.

  • UV-Visible Spectroscopy:

    • Prepare a series of dilute solutions (e.g., 1x10⁻⁵ M) from the stock solution in the solvent of interest.

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 300 to 800 nm.

    • Identify the wavelength of maximum absorption (λ_max).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

  • Fluorescence Spectroscopy:

    • Using a 1x10⁻⁶ M solution, excite the sample at its λ_max.

    • Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift (in nm) = λ_em - λ_max. A larger Stokes shift is often desirable for fluorescence imaging applications.

  • Solvatochromism Study:

    • Repeat the UV-Visible absorption measurements in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, water).

    • Plot the λ_max values against a solvent polarity scale (like the Lippert-Mataga plot) to quantify the solvatochromic effect.[13] A significant shift indicates a change in the dipole moment of the dye upon excitation and suggests sensitivity to the local environment.

Data Presentation:

Summarize the collected photophysical data in a table for clear comparison.

Dye IDSynthetic PathwaySolventλmax (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)
Dye 1 Azo CouplingEthanol48535,000N/A*N/A
Dye 2 KnoevenagelEthanol55062,00061060
Dye 2 Chloroform56565,00063570

*Most azo dyes are non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways.

Application Framework

The structural features of dyes derived from this compound directly inform their utility:

  • Azo Dyes (e.g., Dye 1): The resulting thiazolyl azo dyes typically exhibit strong absorption in the 400-550 nm range, making them suitable as disperse dyes for hydrophobic fabrics like polyester.[7][8] Their good thermal stability and fastness properties are highly valued in the textile industry.[3][14] Some derivatives can also be designed as pH sensors , where protonation of the azo linkage or the thiazole nitrogen alters the electronic conjugation and thus the color.[3]

  • Styryl Dyes (e.g., Dye 2): These dyes, with their extended D-π-A structure, often absorb at longer wavelengths and exhibit significant fluorescence. Their positive charge makes them suitable for targeting negatively charged biological structures like nucleic acids or mitochondria, positioning them as potential fluorescent probes for cellular imaging.[15] Furthermore, their strong absorption and electron-donating/accepting character make them candidates for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs) .[16]

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylthiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Hantzsch thiazole synthesis, a cornerstone reaction for creating this valuable scaffold.[1][2][3] Our focus is to move beyond mere procedural steps, offering a deep dive into the causality of experimental choices to empower you to troubleshoot effectively and maximize your reaction yields.

The Hantzsch synthesis, first described in 1887, is a classic and robust method for preparing thiazoles by reacting an α-haloketone with a thioamide.[4][5] In our specific case, this compound is synthesized from the reaction of thiobenzamide and chloroacetone. While the reaction is generally high-yielding, success hinges on careful control of reagents and conditions.[4][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Category 1: Low or No Product Yield

Question 1: My reaction has resulted in a very low yield or has failed completely. What are the primary factors I should investigate?

Answer: Low conversion is a frequent challenge that can almost always be traced back to one of four key areas: reagent integrity, reaction conditions, stoichiometry, or work-up procedure.

  • Reagent Quality and Stability:

    • Thiobenzamide: This is often the most sensitive reagent. It can degrade upon prolonged exposure to air and moisture. Ensure you are using a high-purity starting material. If the thiobenzamide is old or has been improperly stored, its purity should be verified (e.g., by melting point or NMR). Synthesis of fresh thiobenzamide from benzonitrile and hydrogen sulfide or via thionation of benzamide is an option for ensuring maximum reactivity.[7]

    • Chloroacetone: Chloroacetone is a lachrymator and is sensitive to light and heat, which can cause it to polymerize or decompose. Use freshly distilled or commercially available stabilized chloroacetone. Impurities can significantly inhibit the reaction.[8]

  • Reaction Conditions:

    • Temperature: The reaction between thiobenzamide and chloroacetone is exothermic. While gentle heating (reflux in ethanol, ~70-80°C) is typically required to drive the reaction to completion, excessive heat can promote the formation of tar-like byproducts and decomposition.[6][9] Conversely, insufficient heat will lead to an incomplete reaction.

    • Solvent: Ethanol is the most commonly employed solvent and generally provides good results.[9] The polarity of the solvent is critical; screening other alcohols like methanol or considering solvent-free conditions could potentially improve yields in specific setups.[8][9]

  • Stoichiometry:

    • While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[6] However, a large excess can complicate purification.

  • Work-Up Procedure:

    • Neutralization: The initial product of the Hantzsch synthesis is the hydrohalide salt of the thiazole (e.g., the HCl or HBr salt), which is often soluble in the reaction solvent.[6] To isolate the free base product, the reaction mixture must be neutralized. This is typically done by pouring the cooled reaction mixture into a weak base solution, like aqueous sodium carbonate or sodium bicarbonate.[4] Incomplete neutralization is a primary cause of low isolated yield, as the salt will remain in the aqueous phase. Always check the pH of the aqueous layer after neutralization to ensure it is basic (pH > 8).

Question 2: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What's happening?

Answer: A stalled reaction, where starting materials persist despite prolonged heating, often points to either a deactivation issue or an equilibrium problem.

  • Decomposition of Intermediates: The reaction proceeds through an initial S-alkylation of the thiobenzamide by chloroacetone, followed by cyclization and dehydration.[4][6] If reaction conditions are too harsh (e.g., excessive temperature), these intermediates can degrade before they have a chance to form the stable aromatic thiazole ring.

  • Reagent Purity: As mentioned, impurities in either starting material can act as reaction inhibitors. Consider purifying your reagents—distill the chloroacetone and recrystallize the thiobenzamide—before setting up the reaction again.

  • Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][9] This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation. An optimal reaction time ensures complete consumption of the limiting reagent without significant byproduct formation.[9]

Category 2: Side Product Formation and Purification Challenges

Question 1: My crude NMR spectrum shows several unexpected peaks. What are the likely side products and how can I minimize them?

Answer: Side product formation is typically related to the reactivity of the starting materials under the reaction conditions.

  • Chloroacetone Self-Condensation: Under basic or overly heated conditions, chloroacetone can undergo self-condensation reactions, leading to complex polymeric materials. This is why a controlled reaction temperature and proper neutralization during work-up (not before the reaction is complete) are essential.

  • Thiobenzamide Decomposition: Overheating can cause thiobenzamide to decompose, potentially leading to benzonitrile and other impurities.

  • Alternative Cyclization Pathways: While less common with these specific reactants, impurities or alternative tautomers of the thioamide could potentially lead to isomeric byproducts.

Minimization Strategies:

  • Control Temperature: Maintain a gentle, consistent reflux. Avoid aggressive heating.

  • Ensure Purity: Use high-purity, preferably freshly opened or purified, starting materials.[8]

  • Optimize Reaction Time: Use TLC to stop the reaction as soon as the limiting reagent is consumed.

Question 2: I'm having difficulty purifying the final product. What are the best practices for isolating pure this compound?

Answer: this compound is a solid at room temperature.[10] The purification strategy depends on the nature of the impurities.

  • Precipitation/Recrystallization: This is the most effective and common method. After neutralization, the crude product often precipitates from the aqueous solution.[4] This solid can be collected by filtration and then recrystallized. Ethanol or an ethanol/water mixture is an excellent choice for recrystallization. The process should yield white or off-white crystals.[10]

  • Liquid-Liquid Extraction: If the product does not precipitate cleanly or is oily, an extraction is necessary. After neutralization, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure. The resulting crude solid or oil can then be recrystallized.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel is the final option. A solvent system of hexane and ethyl acetate is typically effective for eluting the product.[11]

Data & Protocols

Table 1: Troubleshooting Quick Reference
Issue Primary Cause(s) Recommended Action(s)
Low Yield / No Reaction 1. Degraded Reagents2. Insufficient Heat3. Incomplete Neutralization1. Use fresh/purified thiobenzamide & chloroacetone.2. Ensure gentle reflux (~70-80°C in ethanol).3. Confirm aqueous phase is pH > 8 during work-up.
Reaction Stalls 1. Impurities acting as inhibitors2. Decomposition of intermediates1. Purify starting materials (distill/recrystallize).2. Monitor by TLC and avoid overheating.
Dark/Tarry Reaction 1. Excessive Heat2. Prolonged Reaction Time1. Reduce heating temperature; ensure gentle reflux.2. Stop reaction once starting material is consumed (via TLC).
Purification Difficulty 1. Oily crude product2. Persistent impurities1. Perform liquid-liquid extraction before recrystallization.2. Use column chromatography after recrystallization fails.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of this compound, incorporating best practices for maximizing yield and purity.

Materials:

  • Thiobenzamide (1.00 eq)

  • Chloroacetone (1.05 eq)

  • Ethanol (Absolute)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) Solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine) Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.00 eq) in absolute ethanol (approx. 5-10 mL per gram of thiobenzamide).

  • Reagent Addition: While stirring, add chloroacetone (1.05 eq) dropwise to the solution at room temperature. The addition may cause a slight exotherm.

  • Heating: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~85-90 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the thiobenzamide spot has been completely consumed.

  • Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing an excess of 10% aqueous sodium carbonate solution while stirring.

  • Product Isolation:

    • If a solid precipitates: Stir the mixture for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

    • If no solid forms or an oil appears: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the pure crystals and dry them under vacuum.

    • Solvent Evaporation (if extracted): If the product was extracted, remove the solvent using a rotary evaporator to yield the crude solid. Proceed with recrystallization as described above.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and melting point analysis (Expected mp: 60-65 °C).[10]

Visualizations: Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents 1. Combine Thiobenzamide & Chloroacetone in Ethanol reflux 2. Heat to Gentle Reflux (2-4 hours) reagents->reflux tlc 3. Monitor by TLC reflux->tlc cool 4. Cool to RT tlc->cool neutralize 5. Neutralize with aq. Na₂CO₃ cool->neutralize isolate 6. Isolate Crude Product (Filtration or Extraction) neutralize->isolate recrystallize 7. Recrystallize from Ethanol/Water isolate->recrystallize characterize 8. Characterize Product (NMR, MP) recrystallize->characterize

Caption: High-level workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

References

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  • PrepChem. (2023). Preparation of chloroacetone. Available at: [Link]

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Technical Support Center: Troubleshooting Side Products in 4-Methyl-2-phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 14, 2026

Welcome to the technical support guide for the synthesis of 4-methyl-2-phenylthiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to provide targeted troubleshooting for common side products and impurities encountered during synthesis. Our goal is to move beyond simple protocols and explain the causal mechanisms behind side product formation, empowering you to optimize your reaction for higher purity and yield.

Section 1: The Foundational Route: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and reliable method for constructing the 2,4-disubstituted thiazole core.[1][2][3] It involves the condensation of an α-haloketone with a thioamide. For our target molecule, this compound, the specific reactants are chloroacetone and thiobenzamide.

The reaction is prized for its reliability and generally high yields.[4][5] However, subtle variations in reaction conditions, starting material purity, or work-up procedures can lead to a range of undesired side products. Understanding the core mechanism is the first step in diagnosing and preventing these issues.

Core Reaction Mechanism

The synthesis proceeds through a well-established pathway involving three key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[4][6]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[3][6]

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring, which serves as the thermodynamic driving force for the reaction.[7]

Below is a diagram illustrating this mechanistic pathway.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thiobenzamide Thiobenzamide Intermediate1 S-Alkylated Intermediate Thiobenzamide->Intermediate1 1. SN2 Attack Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Cyclization Product This compound Intermediate2->Product 3. Dehydration (-H2O) Troubleshooting_Flowchart Figure 2: Diagnostic Flowchart for Low Yields Start Low Yield & Multiple TLC Spots Check_pH Reaction run under strongly acidic conditions? Start->Check_pH Check_SM Purity of starting materials verified? Check_pH->Check_SM No Isomer Probable Cause: Isomeric 2-imino- dihydrothiazole formation. Check_pH->Isomer Yes Check_Time Reaction time excessively long? Check_SM->Check_Time Yes Hydrolysis Probable Cause: Thiobenzamide hydrolysis. Check_SM->Hydrolysis No Check_Time->Hydrolysis Yes Condensation Probable Cause: Chloroacetone self-condensation. Check_Time->Condensation No Solution1 Solution: Run under neutral conditions. Isomer->Solution1 Solution2 Solution: Use fresh, pure reagents. Use anhydrous solvent. Hydrolysis->Solution2 Condensation->Solution2 Solution3 Solution: Monitor via TLC and stop reaction upon completion.

Sources

Technical Support Center: Optimization of 4-Methyl-2-phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenylthiazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

The most common and reliable method for synthesizing 2,4-disubstituted thiazoles, including this compound, is the Hantzsch Thiazole Synthesis .[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the reactants are typically thiobenzamide and a 3-halopentan-2-one (such as 3-chloro- or 3-bromo-pentan-2-one, commonly known as chloroacetone or bromoacetone). The Hantzsch synthesis is known for being straightforward and often results in high yields.[3]

This guide is structured to address the most common issues encountered during this procedure, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Core Experimental Protocol: Hantzsch Synthesis of this compound

This protocol serves as a baseline for our troubleshooting discussion.

Reactants:

  • Thiobenzamide

  • Chloroacetone (or Bromoacetone)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.

  • Add chloroacetone (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[4]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What went wrong?

Answer: Low yield is a common frustration that can stem from several factors. Let's break down the most likely causes.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.[5]

    • Causality: The Hantzsch synthesis is sensitive to impurities in both the α-haloketone and the thioamide. Impurities can engage in non-productive side reactions, consuming your starting materials. Chloroacetone, for example, can undergo self-condensation or polymerization under certain conditions. Thiobenzamide can degrade if impure or improperly stored.

    • Solution:

      • Verify Purity: Check the purity of your starting materials via NMR or by confirming their melting point.

      • Purify Reactants: If purity is questionable, distill the chloroacetone and recrystallize the thiobenzamide before use.

      • Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents.

  • Reaction Conditions: Temperature, solvent, and reaction time are all interconnected variables that must be optimized.

    • Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization, but excessive heat can lead to the degradation of reactants or the final thiazole product. The solvent's role is to solubilize the reactants and facilitate their interaction; a poor solvent choice can hinder the reaction rate.[5]

    • Solution:

      • Temperature Control: For most Hantzsch syntheses of this type, refluxing in ethanol (approx. 78°C) or methanol (approx. 65°C) provides a good balance. If degradation is suspected, try running the reaction at a lower temperature for a longer duration.

      • Solvent Selection: Ethanol is the most commonly cited and effective solvent. Other polar protic solvents like methanol or isopropanol can also be effective.[5]

      • Reaction Time: Monitor the reaction by TLC. The reaction is often complete within a few hours, but some substrate combinations may require longer heating. Pushing the reaction for too long after completion can lead to byproduct formation.

  • Moisture Contamination:

    • Causality: While not always strictly necessary to run under anhydrous conditions, the presence of significant amounts of water can potentially hydrolyze the intermediates.

    • Solution: Use reagent-grade solvents and ensure your glassware is thoroughly dry before starting the reaction to minimize moisture.[6]

Question 2: My final product is impure, and I see multiple spots on my TLC plate. What are these side products?

Answer: The formation of multiple products typically points to side reactions or the presence of an isomeric byproduct.

  • Formation of Isomeric Byproducts:

    • Causality: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield an isomeric byproduct, 2-imino-2,3-dihydrothiazole, in addition to the desired 2-aminothiazole.[5] While our target is not a 2-aminothiazole, analogous side reactions can occur. The initial nucleophilic attack can sometimes lead to different cyclization pathways.

    • Solution:

      • Control pH: The standard Hantzsch reaction is often performed under neutral or slightly acidic conditions that form during the reaction (liberation of HX). If significant byproducts are observed, consider adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge the acid as it forms.[4]

      • Purification: These isomers are often difficult to separate. Careful column chromatography on silica gel is typically the most effective method.

  • Degradation or Polymerization:

    • Causality: As mentioned, overheating or extended reaction times can cause the starting materials or the thiazole product to degrade. Thioamides, in particular, can be unstable at high temperatures.

    • Solution: Adhere to the optimized reaction time and temperature. Once TLC indicates the consumption of the limiting reagent, proceed with the work-up promptly.

Question 3: I've isolated my product, but it's a dark, oily substance, not the expected crystalline solid. How can I purify it?

Answer: An oily product suggests the presence of impurities that are depressing the melting point and preventing crystallization.

  • Likely Impurities:

    • Residual Solvent: The most common culprit. Ensure you have removed all the reaction solvent under reduced pressure.

    • Low-Molecular-Weight Side Products: These can act as a "eutectic" mixture with your product.

    • Unreacted Starting Material: If the reaction did not go to completion, residual starting materials could be present.

  • Purification Strategy:

    • Initial Cleanup: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution with water and then a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate again. This should yield a cleaner crude product.

    • Column Chromatography: This is the most robust method for purification. Use a silica gel column with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Recrystallization: Once a purer solid is obtained from chromatography, recrystallization can be used for final polishing. For this compound, a mixed solvent system like ethanol/water or isopropanol/petroleum ether is often effective.[4] Dissolve the solid in the minimum amount of hot ethanol or isopropanol, then slowly add water or petroleum ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Data Summary

Table 1: Example Reaction Conditions for Hantzsch-Type Thiazole Synthesis
Reactant 1Reactant 2Catalyst/AdditiveSolventTemp.TimeYieldReference
ThiobenzamideChloroacetoneNoneEthanolReflux3 hrsHighGeneral Hantzsch[3]
ThiobenzamideEthyl 2-chloroacetoacetateNoneEthanolRefluxN/AN/A[7]
Thiourea2-BromoacetophenoneNoneMethanol~100°C30 minHigh[3]
ThioureaSubstituted AcetophenoneIodineNone (Reflux)Reflux12 hrsN/A[8]

Visualized Workflows and Mechanisms

Hantzsch Synthesis Mechanism

The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[1]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Thiobenzamide Thiobenzamide SN2 1. S-Alkylation (SN2) Forms Thioimino Ester Intermediate Thiobenzamide->SN2 AlphaHaloKetone Chloroacetone AlphaHaloKetone->SN2 Cyclization 2. Intramolecular Cyclization (N attacks Carbonyl) SN2->Cyclization Forms Hemiaminal-like Intermediate Dehydration 3. Dehydration (Loss of H₂O) Cyclization->Dehydration Elimination of Water Product This compound Dehydration->Product Aromatization

Caption: Step-by-step mechanism of the Hantzsch synthesis.

Troubleshooting Workflow for Low Yield

Use this flowchart to diagnose and solve issues related to poor reaction yields.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials (NMR, MP) Start->CheckPurity Purify Purify Reactants (Distill Ketone, Recrystallize Thioamide) and Rerun Reaction CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Pure Success Yield Improved Purify->Success Optimize Optimize Conditions: - Use Refluxing EtOH - Monitor by TLC - Adjust Time/Temp CheckConditions->Optimize Suboptimal CheckWorkup Review Work-up & Isolation Procedure CheckConditions->CheckWorkup Optimal Optimize->Success ModifyWorkup Modify Work-up: - Ensure complete precipitation - Optimize extraction solvent - Use Chromatography CheckWorkup->ModifyWorkup Loss Suspected ModifyWorkup->Success

Caption: A logical workflow for diagnosing low product yield.

Frequently Asked Questions (FAQs)

Q1: Which α-haloketone is better: chloroacetone or bromoacetone? A: Bromoacetone is generally more reactive than chloroacetone due to the C-Br bond being weaker and bromide being a better leaving group than chloride. This can lead to faster reaction times. However, bromoacetone is often more expensive, less stable, and more lachrymatory. For most standard preparations, chloroacetone is sufficiently reactive and is often preferred for its stability and lower cost.

Q2: Is a catalyst necessary for this reaction? A: The traditional Hantzsch thiazole synthesis does not require an external catalyst.[9] The reaction proceeds thermally, often promoted by the generation of a hydrohalic acid (HCl or HBr) in situ, which can catalyze the dehydration step. However, some modern variations use catalysts like silica-supported tungstosilisic acid or ionic liquids to improve yields and reaction times, particularly in multi-component versions of the reaction.[2][10]

Q3: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the characteristic peaks for the phenyl, methyl, and thiazole ring protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (C₁₀H₉NS, MW: 175.25 g/mol ).[11]

  • Melting Point (MP): A sharp melting point that matches the literature value (approx. 60-65°C) is a strong indicator of high purity.[12] A broad or depressed melting point suggests impurities.

  • FT-IR Spectroscopy: Will show characteristic peaks for the C=N and C-S bonds within the thiazole ring and aromatic C-H bonds.

Q4: Are there alternative synthetic routes to this compound? A: Yes, while the Hantzsch synthesis is the most common, other methods exist. One reported method involves the reaction of benzyl alcohol with tetramethylthiourea under alkaline conditions.[12] Other advanced methods include copper-catalyzed reactions of oximes with isothiocyanates or palladium-catalyzed constructions from vinyl azides, though these are less common for this specific target and often require more specialized reagents.[13]

References

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Deriv
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • Thiazole synthesis. Organic Chemistry Portal.
  • The Hantzsch Thiazole Synthesis.
  • Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole. Benchchem.
  • This compound. ChemBK.
  • One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions.
  • This compound | C10H9NS | CID 551876. PubChem.

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Technical Support Center: Purification of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-2-phenylthiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your compound. As Senior Application Scientists, we ground our advice in fundamental chemical principles to explain not just how to perform a procedure, but why it works.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound that are relevant for purification?

Understanding the physical properties of this compound is the first step in designing an effective purification strategy. The compound is a solid at room temperature with a relatively low melting point, making it amenable to several techniques. Its high boiling point necessitates vacuum distillation to prevent thermal decomposition.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₉NS [1]
Molecular Weight 175.25 g/mol [1][2]
Appearance Off-white to light yellow solid/crystals [1][3]
Melting Point 29.5 °C to 40 °C [1][2][4]
Boiling Point 272 - 282 °C (at 760 Torr) [1][2][4]
Solubility Insoluble in water; Soluble in ethanol, acetone, and other common organic solvents. [1][3]

| pKa | 2.80 ± 0.10 (Predicted) |[2][4] |

Q2: What are the primary safety precautions I should take when handling this compound?

While extensive toxicity data is limited, this compound should be handled with care. It is known to be an irritant.[3] Always consult the latest Safety Data Sheet (SDS) from your supplier.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3][5]

  • Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood to avoid inhaling vapors or dust.[3][6]

  • Contact: Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area immediately and thoroughly with water.[5][7]

  • Incompatible Materials: Store away from strong oxidizing agents.[1] The compound is also noted to be unstable in highly acidic or alkaline conditions.[3]

Q3: My crude this compound is a dark, oily residue. What are the likely impurities from a Hantzsch synthesis?

The Hantzsch thiazole synthesis is a common route to this compound, involving the condensation of an α-haloketone with a thioamide.[8][9] Impurities often stem from starting materials, side reactions, or subsequent workup steps.

  • Unreacted Thiobenzamide: A common starting material. It can often be removed by recrystallization or chromatography.

  • Unreacted α-Haloketone (e.g., Chloroacetone): These are often volatile and lachrymatory.

  • Side-Products: Acidic or basic conditions can sometimes lead to the formation of isomeric products or other heterocyclic systems.[10]

  • Polymeric Materials: Dark, tarry substances can form, especially if the reaction is overheated or run for an extended period. These are often high molecular weight byproducts.

The first step in purification should be to remove these baseline impurities, which can often be achieved with a simple aqueous workup followed by one of the more rigorous techniques detailed below.

Purification Workflow Decision Guide

This diagram outlines a logical approach to selecting the appropriate purification technique based on the nature and quantity of your crude material.

Purification_Workflow Purification Strategy for this compound cluster_start Initial Assessment cluster_techniques Primary Purification Techniques cluster_validation Final Validation Start Crude Product (Post-Workup) AssessPurity Assess Purity & Impurity Profile (TLC, ¹H NMR) Start->AssessPurity Recrystallization Recrystallization (High-Purity Solid Expected) AssessPurity->Recrystallization Solid with >85% Purity Chromatography Column Chromatography (Complex Mixture or Similar Polarity Impurities) AssessPurity->Chromatography Oily / Multiple Spots on TLC Distillation Vacuum Distillation (Liquid Impurities or Large Scale) AssessPurity->Distillation Large Scale (>20g) or Non-crystalline solid FinalAnalysis Verify Purity (TLC, MP, NMR, GC-MS) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis Distillation->FinalAnalysis FinalAnalysis->Recrystallization Further Polish Needed

Caption: Decision workflow for selecting a purification method.

Technique 1: Recrystallization

Q: When is recrystallization the best choice for purifying this compound?

A: Recrystallization is ideal when your crude material is already substantially pure (>85%) and solid. It is highly effective at removing small amounts of impurities with different solubility profiles. Given the compound's melting point near room temperature, care must be taken to ensure crystallization occurs effectively.

Troubleshooting Recrystallization
  • Issue: The compound "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

    • Solution:

      • Re-heat the solution until the oil fully redissolves.

      • Add a small amount of additional hot solvent to decrease saturation.

      • Allow the solution to cool much more slowly. Vigorous scratching of the flask's inner wall with a glass rod at the solvent line can initiate nucleation.

      • Consider using a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • Issue: No crystals form, even after cooling.

    • Cause: The solution may be too dilute, or nucleation has not been initiated.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal from a previous pure batch.

      • Concentrate: Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen and attempt to cool again.

      • Cool Further: Use an ice bath or even a refrigerator, but be aware that rapid cooling can trap impurities.

  • Issue: The purified crystals are still colored.

    • Cause: The colored impurity has a similar solubility profile to your product.

    • Solution: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored, often polar, impurities. Use sparingly, as it can also adsorb your product, reducing yield. Filter the hot solution through a small plug of Celite® to remove the charcoal.

Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: Check the purity by measuring the melting point and running a TLC against the crude material. A sharp, elevated melting point indicates higher purity.

Technique 2: Column Chromatography

Q: My crude product is an inseparable oil with multiple spots on a TLC plate. How should I approach column chromatography?

A: Column chromatography is the most powerful technique for separating complex mixtures.[11] It works by passing your compound through a stationary phase (like silica gel) with a liquid mobile phase (eluent). Compounds separate based on their differential adsorption to the silica. For this compound, a standard silica gel column is effective.

Troubleshooting Column Chromatography
  • Issue: Poor separation between my product and an impurity (overlapping spots on TLC).

    • Cause: The eluent system is not optimized. Its polarity is either too high (moving everything too fast) or too low (everything stays at the baseline).

    • Solution:

      • Optimize Eluent: Find a solvent system where the product has an Rf value of ~0.3 on a TLC plate. A less polar eluent (e.g., increasing the hexane-to-ethyl acetate ratio) will increase retention and improve the separation of less polar compounds.

      • Column Dimensions: Use a longer, thinner column for difficult separations. A higher ratio of stationary phase to crude material (~50:1 to 100:1) is recommended.

  • Issue: The compound appears to be "cracking" or decomposing on the column.

    • Cause: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. The thiazole nitrogen might be interacting strongly with the acidic silica surface.

    • Solution:

      • Deactivate Silica: Add 1% triethylamine (Et₃N) to your eluent system. This base will neutralize the acidic sites on the silica gel, preventing decomposition and reducing band tailing for basic compounds.

      • Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.

Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. Test various ratios (e.g., 20:1, 10:1, 5:1) to find one that gives your product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (slurry packing with the initial eluent is recommended for best results).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For oils or less soluble solids, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If impurities are close to your product, you can gradually increase the polarity of the eluent (e.g., move from 10:1 Hexane:EtOAc to 5:1) to speed up the elution of more polar compounds after your product has been collected.

  • Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting pure compound under high vacuum to remove any trace solvents.

Chromatography_Workflow TLC 1. Select Eluent via TLC (Target Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Combine 6. Combine Pure Fractions Monitor->Combine Separation Complete Evaporate 7. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for flash column chromatography.

Technique 3: Vacuum Distillation

Q: I have a large batch (25g) of crude product that is mostly pure but contains some non-volatile, tarry residue. Is distillation a good option?

A: Yes, vacuum distillation is an excellent choice for large-scale purification, especially for removing non-volatile or high-boiling impurities.[12] Given the high boiling point of this compound (~282 °C at atmospheric pressure), applying a vacuum is essential to lower the boiling point to a manageable temperature (e.g., 120-150 °C), thereby preventing thermal decomposition.

Troubleshooting Vacuum Distillation
  • Issue: Violent bumping or uneven boiling.

    • Cause: Lack of smooth boiling initiation points.

    • Solution: Use a magnetic stir bar for vigorous stirring of the distillation pot. Alternatively, introduce a steady, fine stream of nitrogen or argon through a long capillary tube (an ebullator) that extends below the liquid surface. Do not use boiling chips for vacuum distillation as they are ineffective.

  • Issue: The product is solidifying in the condenser.

    • Cause: The melting point of the compound (29.5-40 °C) is above the temperature of the condenser cooling water.

    • Solution: Do not run cooling water through the condenser. An air-cooled condenser is sufficient. If necessary, you can gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.

  • Issue: The vacuum pressure is unstable.

    • Cause: Leaks in the system.

    • Solution: Check all glass joints. Ensure they are properly sealed with a suitable vacuum grease. Make sure all tubing is rated for vacuum and has no cracks.

Protocol: Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a stirring hot plate to heat the distillation flask.

  • Charge the Flask: Add the crude this compound to the distillation flask, no more than half-full. Add a magnetic stir bar.

  • Apply Vacuum: Seal the system and slowly apply vacuum from a vacuum pump. A pressure of 1-5 Torr is a good target.

  • Heating: Begin stirring and gently heat the distillation flask.

  • Collect Fractions:

    • Forerun: Collect the first few drops that distill over at a lower temperature. This fraction will contain volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your applied pressure, switch to a new receiving flask and collect the pure product.

    • Residue: Stop the distillation when the temperature begins to rise again or when only a dark, tarry residue remains.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the vacuum to avoid breaking the apparatus.

References

  • ChemBK. (2024). This compound. [Link]

  • Mohammadi-Farani, A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]

  • Yadav, R. C., et al. (2013). Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Nakagawa, Y., et al. (1995). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. PubMed. [Link]

  • Miller, M. A., et al. (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. National Institutes of Health (NIH). [Link]

  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Val-Peelo, M., et al. (2022). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PubMed Central. [Link]

  • Nikpassand, M., et al. (2016). One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. [Link]

  • Gomaa, A.-M. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Kelly, T. R., et al. (1994). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

Sources

resolving solubility issues of 4-Methyl-2-phenylthiazole in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2-phenylthiazole

A Guide for Researchers on Resolving Experimental Solubility Challenges

Welcome to the technical support resource for this compound. As Senior Application Scientists, we have compiled this guide based on the compound's physicochemical properties and established formulation principles to help you navigate and resolve common solubility issues encountered during research and development. This document is structured as a series of frequently asked questions and troubleshooting guides to provide direct, actionable solutions.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the properties of this compound, which are fundamental to understanding its behavior in experimental settings.

Question: What is this compound and what are its core physicochemical properties?

Data Summary: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₉NS [1][6]
Molecular Weight 175.25 g/mol [1][7]
Appearance White to off-white/light yellow solid or crystalline powder [6][8]
Melting Point Approx. 29.5 - 40 °C [6][7][8]
Boiling Point Approx. 282 °C (at 762 Torr) [7]
Predicted pKa 2.80 ± 0.10 (Predicted) [7]

| Aqueous Solubility | Insoluble / Poorly Soluble |[8][9] |

Question: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility stems from its molecular structure. The molecule is predominantly hydrophobic due to the phenyl ring and the thiazole core itself. While the nitrogen atom in the thiazole ring can participate in hydrogen bonding, the large non-polar surface area limits its interaction with water molecules, making it energetically unfavorable to dissolve in aqueous media.[10][11] Compounds like this are common in drug discovery pipelines, with estimates suggesting over 70% of new chemical entities are poorly water-soluble.[10]

Part 2: Troubleshooting Common Solubility Issues

This section provides direct answers and protocols for specific problems you may encounter during your experiments.

Question: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, TRIS) and it won't dissolve. What should I do?

Directly dissolving a hydrophobic compound like this compound in an aqueous buffer is highly unlikely to succeed. The primary reason is the compound's low intrinsic aqueous solubility.[8] You must first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.

Workflow: General Troubleshooting for Solubility Issues

This diagram outlines the decision-making process when encountering solubility problems.

G cluster_start Initial Problem cluster_steps Troubleshooting Steps start Compound does not dissolve in aqueous buffer prep_stock Prepare concentrated stock in 100% organic solvent (e.g., DMSO, Ethanol) start->prep_stock Step 1: Change Method ph_adjust Is the final solution pH adjustable? Adjust pH to < 2.8 prep_stock->ph_adjust Step 2: Dilute stock into buffer cosolvent Use a cosolvent system. (e.g., up to 5% DMSO/Ethanol in final solution) ph_adjust->cosolvent If pH change is not an option or is insufficient advanced Persistent precipitation? Consider advanced methods. cosolvent->advanced If still unsuccessful

Caption: Decision workflow for resolving solubility issues.

Question: How do I prepare a concentrated stock solution? Which organic solvents are appropriate?

Preparing a stock solution in a 100% organic solvent is the standard and correct first step.[12] The choice of solvent is critical.

Causality: The principle of "like dissolves like" applies here. This compound, being largely non-polar, will dissolve best in organic solvents that can overcome its crystal lattice energy. Polar aprotic solvents are often excellent choices for creating highly concentrated stock solutions.

Recommended Solvents for Stock Preparation

Solvent Type Rationale & Comments
Dimethyl Sulfoxide (DMSO) Polar Aprotic Primary recommendation. High solubilizing power for a wide range of organic compounds. Ensure you use an anhydrous/biotechnology grade to prevent water absorption.
N,N-Dimethylformamide (DMF) Polar Aprotic Similar to DMSO in solubilizing power. Can be a suitable alternative.
Ethanol (EtOH) Polar Protic A good choice, especially if DMSO is incompatible with your downstream assay. May not achieve as high a concentration as DMSO.
Methanol (MeOH) Polar Protic Similar to ethanol, generally effective.

| Acetone | Polar Aprotic | Reported to be a good solvent for this compound[8], but its high volatility can make concentration difficult to maintain. Best for intermediate synthesis steps rather than assay stock preparation. |

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (MW = 175.25 g/mol ):

    • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 175.25 g/mol * (1000 mg / 1 g) = 17.525 mg

  • Weighing: Accurately weigh approximately 17.5 mg of the compound into a sterile microcentrifuge tube or glass vial. Record the exact weight.

  • Solvent Addition: Add anhydrous, high-purity DMSO to the vial to reach a final volume of 1 mL.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability.

Question: I prepared a DMSO stock, but when I dilute it into my aqueous assay buffer, the compound precipitates. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted to a point where it can no longer keep the hydrophobic compound in solution. There are two primary strategies to address this, which can be used alone or in combination.

Strategy 1: pH Adjustment

Expertise & Causality: The thiazole ring contains a nitrogen atom that can be protonated. The predicted pKa of this compound is approximately 2.80, indicating it is a weak base.[7] By lowering the pH of the aqueous solution to a value below the pKa, the molecule will become protonated (cationic). This charged form is significantly more polar and thus more soluble in water.[13][14][15] Therefore, for every unit of pH decrease below the pKa, the solubility is expected to increase by a factor of 10.[16]

Protocol:

  • Determine if your experimental system can tolerate a lower pH.

  • If so, prepare your aqueous buffer and adjust the pH to be acidic, ideally to a pH of 2.5 or lower, using dilute HCl.

  • Slowly add your DMSO stock solution dropwise to the vortexing acidic buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of cloudiness or precipitation.

Strategy 2: Utilizing Cosolvents

Expertise & Causality: A cosolvent is a water-miscible organic solvent that, when added to an aqueous solution in a small percentage, increases the solubility of poorly soluble compounds.[17][18] The cosolvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute to dissolve.[11][19] Common cosolvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[17][20]

Mechanism of Cosolvency

G cluster_water Aqueous Solution (High Polarity) cluster_cosolvent Cosolvent System (Reduced Polarity) W1 H2O W2 H2O W3 H2O Solute_ppt Drug (Precipitated) Solute_sol Drug (Solubilized) Solute_ppt->Solute_sol Addition of Cosolvent C1 H2O C2 DMSO C3 H2O

Caption: Cosolvents reduce solvent polarity, enabling dissolution.

Protocol:

  • Determine Tolerance: First, confirm the maximum percentage of organic solvent your assay or cell culture can tolerate without adverse effects (typically 0.1% to 1% for cell-based assays, but can be higher for biochemical assays).

  • Prepare Buffer: Prepare your aqueous buffer.

  • Add Stock: While vortexing the buffer, slowly add the required volume of your concentrated organic stock solution to achieve the final desired concentration of this compound. Ensure the final percentage of the organic solvent does not exceed the predetermined tolerance limit.

  • Example: To make a 100 µM solution in 10 mL of buffer from a 100 mM stock:

    • Volume of stock = (100 µM * 10 mL) / 100,000 µM = 0.01 mL or 10 µL.

    • Final DMSO % = (10 µL / 10,000 µL) * 100% = 0.1% . This is generally well-tolerated.

Part 3: Advanced Solubilization Strategies

Question: I have tried pH adjustment and cosolvents, but I still face solubility limits for the high concentrations I need. What other methods can be considered?

For challenging cases requiring higher concentrations, several advanced formulation strategies can be employed. These often require more formulation development but can significantly enhance solubility.[21]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility.[21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are commonly used.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an inclusion complex by fitting into this cavity, which increases its solubility and stability in water.[23][24]

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[25][26] Methods like spray drying or hot-melt extrusion can convert the crystalline drug into a more soluble amorphous form, which enhances dissolution rates.[10]

Selection of an advanced method depends heavily on the specific application, required dosage form, and regulatory considerations.[27]

Part 4: Safety & Handling

Question: Are there any specific safety precautions for handling this compound?

While extensive toxicity data is limited, it is prudent to handle this compound with standard laboratory precautions. It may cause eye and skin irritation.[6][28]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][29]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information before beginning any experiment.[28][30]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Gokulgandhi, et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Semantic Scholar. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS.
  • MDPI. (n.d.). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • ChemBK. (2024, April 10). This compound.
  • Wikipedia. (n.d.). Cosolvent.
  • Sigma-Aldrich. (n.d.). This compound-5-carboxylic acid - SAFETY DATA SHEET.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • ChemicalBook. (n.d.). This compound CAS#: 1826-17-1.
  • Khan Academy. (n.d.). pH and solubility.
  • YouTube. (2025, December 19). Why Is pH Critical For Weak Electrolyte Solubility?
  • Bouling Chemical Co., Limited. (n.d.). This compound.
  • PubChem - NIH. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound-5-carboxylic acid.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Fisher Scientific. (2024, March 26). 4-Methylthiazole SAFETY DATA SHEET.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • ResearchGate. (2014, June 18). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). CO-SOLVENCY.
  • ResearchGate. (n.d.). Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have...
  • Santa Cruz Biotechnology. (n.d.). material safety data sheet.
  • Semantic Scholar. (2021, April 27). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
  • Benchchem. (n.d.). solubility and stability of 4-(Iodomethyl)-2-phenylthiazole.
  • International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • PMC - PubMed Central. (n.d.). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality.
  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
  • NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ACS Publications. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

minimizing impurities during the synthesis of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals on Minimizing Impurities and Maximizing Yield

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylthiazole. This guide is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting advice and in-depth answers to frequently encountered challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Hantzsch thiazole synthesis . This reaction, first described in 1887, involves the condensation of an α-haloketone with a thioamide.[1] While robust, the reaction is sensitive to several parameters that can lead to impurity formation and reduced yields. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent issue in Hantzsch synthesis and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective approach.

Potential Causes & Solutions:

  • Insufficient Reaction Energy/Time: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[2]

    • Solution: If running the reaction at room temperature, consider moderate heating (e.g., 60-80°C).[2][3] Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, extend the reaction time. Modern variations using microwave irradiation can also dramatically shorten reaction times and boost yields.[2]

  • Impure Starting Materials: The purity of the α-haloketone (e.g., chloroacetone) and thiobenzamide is critical. Impurities can introduce competing side reactions that consume reagents and generate difficult-to-remove byproducts.[2][4]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.[4] Use freshly opened or purified reagents whenever possible. Chloroacetone, in particular, can degrade over time.

  • Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in reaction rate and yield.[2]

    • Solution: Ethanol and methanol are common and effective solvents. However, if yields are poor, a solvent screening is recommended. Solvents like dimethyl carbonate (DMC) or even solvent-free conditions have been reported to produce excellent yields in some cases.[2]

Question 2: My final product is contaminated with a significant side product. How can I identify it and improve the reaction's selectivity?

Answer:

Side product formation is typically linked to reaction conditions and reagent purity. The most common impurity is often derived from the self-condensation of the α-haloketone.

Potential Causes & Solutions:

  • High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the rate of side reactions more than the desired product formation.

    • Solution: Lower the reaction temperature. This may slow the overall reaction rate, but it often disproportionately slows the formation of undesired byproducts, thus improving selectivity.[2] A temperature optimization experiment is highly recommended.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can leave an excess of one reagent, which may then participate in side reactions.

    • Solution: Ensure precise measurement of your starting materials. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more reactive α-haloketone.[3]

  • Degradation of Thioamide: Thioamides can be susceptible to hydrolysis, especially under harsh pH conditions, leading to the formation of amides and other impurities.

    • Solution: Ensure the reaction medium is neutral or slightly acidic. Avoid strongly basic or acidic conditions unless a specific protocol requires it. Use a high-purity thioamide and store it under dry conditions.

Question 3: I am having difficulty purifying the crude product. What are the recommended methods?

Answer:

Effective purification depends on the nature of the impurities. This compound is a crystalline solid, making recrystallization a primary method.[5]

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, the mixture is often poured into a basic solution (e.g., 5% Na₂CO₃) to neutralize any acid generated (HX) and precipitate the crude product.[3][4] The solid can then be collected by filtration and washed with water.[3][4]

  • Recrystallization: This is the most effective method for removing minor impurities.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. Based on the product's properties, common organic solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, isopropanol/petroleum ether) are excellent candidates.[5][6]

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative.[7]

    • Eluent System: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing) is a good starting point for elution. Monitor fractions by TLC to isolate the pure product.

Purification MethodBest ForKey Considerations
Aqueous Workup Initial crude product isolation and removal of acidic byproducts.Use of a mild base like Na₂CO₃ or KHCO₃ is common.[1][4]
Recrystallization Removing small amounts of closely related impurities.Requires finding a suitable solvent system for optimal crystal growth.
Column Chromatography Separating mixtures with multiple components or very similar polarities.More time-consuming and requires larger solvent volumes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis, and where can side reactions occur?

The Hantzsch synthesis proceeds through a well-established mechanism.[3] Understanding these steps is key to troubleshooting.

  • S-Alkylation (SN2 Reaction): The reaction begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide.[3][8]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[3]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final aromatic thiazole ring.[9]

Side reactions can occur if the α-haloketone reacts with itself or if the reaction conditions promote alternative pathways.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_side_reaction Potential Side Reaction Thioamide Thiobenzamide SN2 S-Alkylation Intermediate Thioamide->SN2 1. SN2 Attack Haloketone Chloroacetone Haloketone->SN2 SideProduct Favorskii Rearrangement or Self-Condensation Product Haloketone->SideProduct High Temp or Base Cyclized Cyclized Intermediate (Hemiaminal) SN2->Cyclized 2. Intramolecular    Cyclization Product This compound Cyclized->Product 3. Dehydration   (-H2O)

Caption: Hantzsch synthesis pathway and potential side reactions.

Q2: How critical is monitoring the reaction with TLC?

It is absolutely critical. TLC is a simple, fast, and inexpensive method to track the consumption of starting materials and the formation of the product. It allows you to determine the optimal reaction time and prevents the formation of degradation products from unnecessarily long heating.[2] A typical mobile phase for this system would be 30-50% ethyl acetate in hexane.[3]

Q3: Are there modern catalysts or conditions that can improve this synthesis?

Yes, while the classic synthesis is often performed without a catalyst, modern variations have shown significant improvements.

  • Catalysts: Silica-supported tungstosilicic acid has been reported as an efficient, reusable catalyst for Hantzsch synthesis, providing high yields under greener conditions.[10]

  • Ultrasonic Irradiation: The use of ultrasound can accelerate the reaction, often allowing it to proceed at room temperature with high yields, reducing the need for heating that can cause side products.[10]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a standard laboratory procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Thiobenzamide

  • Chloroacetone (or Bromoacetone)

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve thiobenzamide (1.0 eq) in ethanol (approx. 5-10 mL per gram of thiobenzamide).

  • Reagent Addition: While stirring, add chloroacetone (1.0-1.1 eq) to the solution. Caution: α-haloketones are lachrymatory and toxic.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 65-80°C) for 2-4 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting thiobenzamide spot has disappeared or is very faint.

  • Cooling & Precipitation: Once complete, remove the flask from the heat and allow it to cool to room temperature.[3]

  • Work-up: Pour the cooled reaction mixture into a beaker containing 5% sodium carbonate solution (approx. 4 volumes of the reaction volume).[3]

  • Isolation: Stir the resulting suspension for 15-20 minutes. The crude product will precipitate as a solid. Collect the solid by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.[3][4]

  • Drying: Allow the collected solid to air dry on a watch glass. The product can be further dried in a vacuum oven at low heat.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a potential solvent (e.g., isopropanol) dropwise. Heat the tube gently. A good solvent will fully dissolve the solid upon heating but will result in crystal formation upon cooling.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight. Characterize the final product by melting point (literature: 60-65 °C) and NMR spectroscopy to confirm purity.[5]

Troubleshooting_Workflow Start Problem Encountered During Synthesis Impurity Impurity Detected (TLC/NMR) Start->Impurity LowYield Low Product Yield Start->LowYield CheckReagents 1. Verify Purity of Starting Materials Impurity->CheckReagents Is side product present? CheckTLC 1. Monitor by TLC LowYield->CheckTLC Is conversion low? AdjustTemp 2. Lower Reaction Temperature CheckReagents->AdjustTemp Reagents are pure Purify 3. Optimize Purification (Recrystallization/Chromatography) AdjustTemp->Purify Side product persists Success1 Purity Improved Purify->Success1 IncreaseTime 2. Increase Reaction Time or Temperature CheckTLC->IncreaseTime Starting material remains ScreenSolvent 3. Screen Alternative Solvents IncreaseTime->ScreenSolvent Yield still low Success2 Yield Improved ScreenSolvent->Success2

Sources

Technical Support Center: Navigating Toxicity in 4-Methyl-2-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenylthiazole derivatives. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating potential toxicity associated with this important chemical scaffold. The content is structured in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Understanding the Mechanistic Basis of Thiazole-Related Toxicity

This section delves into the fundamental biochemical reasons why thiazole-containing compounds can exhibit toxicity. A clear grasp of these mechanisms is the first step toward designing safer molecules and troubleshooting unexpected experimental results.

Q1: My this compound derivative is showing significant cytotoxicity in preliminary screens. What is the most likely underlying mechanism?

A1: A primary driver of toxicity for many thiazole-containing compounds is metabolic activation, particularly by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The thiazole ring, which is relatively electron-rich, is susceptible to oxidative metabolism.

The most common pathway involves the formation of highly reactive metabolites (RMs), such as epoxides, across the double bond of the thiazole ring.[1][2][3] These epoxides are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular dysfunction, immunogenic responses, and cytotoxicity.[1][2] This process, known as bioactivation, can turn a relatively stable parent compound into a potent toxin.

Quantum chemical studies have shown that the energy barrier for epoxidation of the thiazole ring is relatively low, making it a favored metabolic route.[1][2] The presence of an amino group on the thiazole ring can further facilitate this process.[1][2]

G cluster_0 Cellular Environment (e.g., Hepatocyte) cluster_1 Downstream Toxic Events Parent This compound Derivative CYP450 Cytochrome P450 (e.g., CYP3A4, 2C9) Parent->CYP450 Oxidative Metabolism RM Reactive Metabolite (e.g., Thiazole Epoxide) CYP450->RM Macro Cellular Macromolecules (Proteins, DNA) RM->Macro Nucleophilic Attack Adduct Covalent Adducts Macro->Adduct Toxicity Cell Stress & Cytotoxicity Adduct->Toxicity

Caption: Metabolic activation pathway of thiazole derivatives leading to cytotoxicity.

Q2: Besides reactive metabolite formation, are there other toxicity concerns for this class of compounds?

A2: Yes. While metabolic activation is a major concern, other issues can arise:

  • Hepatotoxicity: High doses of certain thiazole derivatives have been shown to cause severe liver damage, including hepatitis and necrosis, in animal models.[4] This can be a direct result of the parent compound or its metabolites causing hepatocellular injury.[5] Monitoring liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a standard method for detecting potential hepatotoxicity.[5]

  • Off-Target Activity: An unexpected cellular phenotype may not be due to toxicity but rather an off-target pharmacological effect.[6] Small molecules frequently interact with multiple proteins.[6] If your compound's effect doesn't align with its intended target, consider computational screening followed by in vitro panel screening (e.g., kinases, GPCRs) to identify unintended interactions.[6]

  • Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial respiration, leading to a drop in ATP production and the generation of reactive oxygen species (ROS), which induces apoptosis. This can be assessed using assays that measure mitochondrial membrane potential or oxygen consumption rates.

Section 2: Troubleshooting Guide for In Vitro Cytotoxicity Assays

Consistent and reliable in vitro data is the bedrock of any drug discovery program. This section provides solutions to common problems encountered during cytotoxicity testing.

Q3: My absorbance/fluorescence readings are highly variable between replicate wells in my cytotoxicity assay. What's causing this?

A3: High well-to-well variability is a frequent issue that can obscure real results. The most common culprits are:

  • Edge Effects: The outer wells of a microplate are prone to faster evaporation and temperature changes, altering cell growth and compound concentration.[7]

    • Solution: Avoid using the 36 outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[7]

  • Inconsistent Cell Seeding: A non-uniform cell monolayer is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before plating. After adding cells to the plate, gently swirl in a figure-eight pattern to distribute them evenly. Avoid forceful pipetting, which can cause cells to clump in the center of the well.[8]

  • Air Bubbles: Bubbles can interfere with optical readings from plate readers.[8]

    • Solution: Be careful during reagent addition to avoid introducing bubbles. If they form, they can be popped with a sterile syringe needle.[8]

  • Compound Precipitation: If your compound is not fully soluble in the culture medium, it will lead to inconsistent dosing.[7]

    • Solution: Visually inspect wells for precipitates after compound addition. Determine the solubility limit and consider using a lower concentration or a different solvent. Keep the final concentration of solvents like DMSO below 0.5% to prevent solvent-induced toxicity.[7]

Q4: My MTT/XTT assay results show very low absorbance readings, even in my untreated control wells. How can I fix this?

A4: Low signal suggests insufficient metabolic activity to reduce the tetrazolium salt to formazan.[7] This points to several potential issues:

  • Low Cell Density: There may not be enough viable cells to generate a detectable signal.[7]

    • Solution: Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration. A starting range for a 96-well plate is often 1,000 to 100,000 cells per well.[7]

  • Insufficient Incubation Time: The assay may need more time for the enzymatic reaction to occur.

    • Solution: Run a time-course experiment (e.g., 1, 2, 4, and 6 hours) after adding the assay reagent to determine the optimal incubation period.[7]

  • Reagent Issues: The MTT or other assay reagent may have degraded.

    • Solution: Prepare fresh reagents.[7] Protect light-sensitive reagents like MTT from light during preparation and incubation.[9]

Q5: I'm running an LDH release assay, and my untreated control wells are showing high background LDH activity. What does this mean?

A5: High background in an LDH assay indicates that your control cells are stressed or dying, which compromises the integrity of the experiment.[7]

  • Suboptimal Cell Health: Cells that are over-confluent, have a high passage number, or are growing in depleted medium can exhibit spontaneous cell death.[7]

    • Solution: Use cells in the logarithmic growth phase and maintain a consistent passaging schedule.[7] Ensure your culture medium is fresh and contains all necessary supplements.

  • Serum Interference: The serum supplement in your culture medium may have high endogenous LDH activity.[7]

    • Solution: Test the serum batch for LDH activity before use or consider reducing the serum concentration during the assay period.[7]

  • Rough Handling: Overly vigorous pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH to leak.[7]

    • Solution: Handle cells gently at all times. When adding reagents, dispense them slowly against the side of the well.[8]

G Start Inconsistent or Unexpected Cytotoxicity Data HighVar High Well-to-Well Variability? Start->HighVar LowSignal Low Signal or Absorbance? Start->LowSignal HighBg High Background in Controls? Start->HighBg Sol_HighVar1 Check for Edge Effects (Fill outer wells with PBS) HighVar->Sol_HighVar1 Yes Sol_HighVar2 Optimize Cell Seeding (Ensure single-cell suspension) HighVar->Sol_HighVar2 Yes Sol_HighVar3 Check for Compound Precipitation HighVar->Sol_HighVar3 Yes Sol_LowSignal1 Optimize Cell Density (Perform cell titration) LowSignal->Sol_LowSignal1 Yes Sol_LowSignal2 Optimize Incubation Time (Run time-course experiment) LowSignal->Sol_LowSignal2 Yes Sol_LowSignal3 Prepare Fresh Reagents LowSignal->Sol_LowSignal3 Yes Sol_HighBg1 Ensure Optimal Cell Health (Use log-phase cells) HighBg->Sol_HighBg1 Yes Sol_HighBg2 Check for Serum LDH Activity HighBg->Sol_HighBg2 Yes Sol_HighBg3 Handle Cells Gently HighBg->Sol_HighBg3 Yes G Start Promising In Vitro Candidate DRF Dose Range-Finding (Non-GLP, MTD determination) Start->DRF GLP_Tox Pivotal GLP Repeat-Dose Tox (Rodent & Non-Rodent) DRF->GLP_Tox Safety_Pharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) DRF->Safety_Pharm Genetox Genetic Toxicology (Ames, Chromosome Aberration, etc.) DRF->Genetox IND Investigational New Drug (IND) Application Submission GLP_Tox->IND Safety_Pharm->IND Genetox->IND

Caption: High-level overview of a preclinical safety assessment workflow.

References

  • Jaladanki, C., Khatun, S., Bharatam, P. V., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Jaladanki, C., Khatun, S., Bharatam, P. V., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal, 9(2), 1-8. [Link]

  • Jaladanki, C., Khatun, S., Bharatam, P. V., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Cambridge MedChem Consulting. (n.d.). Hepatotoxicity. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. [Link]

  • Jaladanki, C., Khatun, S., Bharatam, P. V., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Noble Life Sciences. (2022). Preclinical Toxicology Considerations for Successful IND Application. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18933–18945. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis for Structural Validation of 4-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 4-Methyl-2-phenylthiazole, a molecule of interest in medicinal chemistry, a multi-pronged analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of this compound, offering field-proven insights and experimental data to support the validation process.

The Imperative of Orthogonal Spectroscopic Techniques

No single analytical technique can provide a complete structural picture of a molecule. Each method interrogates different aspects of the molecular structure, and their combined application provides a self-validating system of checks and balances. For a molecule like this compound, with its distinct aromatic and heterocyclic moieties, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is the industry standard. This guide will dissect the contribution of each technique, compare their outputs, and provide a workflow for their synergistic application.

Workflow for Structural Validation

The logical flow for validating the structure of a synthesized compound like this compound typically follows a set sequence, designed to build a comprehensive and validated structural picture.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group & Connectivity Analysis cluster_2 Final Validation synthesis Synthesis of This compound ms Mass Spectrometry (MS) Determine Molecular Weight synthesis->ms Initial Confirmation ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Proceed if MW correct nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map Connectivity ir->nmr Functional groups guide NMR data_integration Data Integration & Structural Confirmation nmr->data_integration Detailed structural data

Figure 1: A typical workflow for the structural validation of a synthesized organic molecule, starting with initial molecular weight confirmation by MS, followed by functional group identification with IR, and detailed connectivity mapping with NMR, culminating in the integration of all data for final structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features for this compound:

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (ortho)~7.9 - 8.1Multiplet (or dd)2HDeshielded due to proximity to the electron-withdrawing thiazole ring.
Phenyl-H (meta, para)~7.3 - 7.5Multiplet3HTypical aromatic region for phenyl protons.
Thiazole-H (C5)~6.9 - 7.2Singlet (or q)1HThe chemical shift is influenced by the electronic nature of the thiazole ring.[2][3] May show long-range coupling to the methyl group.
Methyl-H (C4-CH₃)~2.4 - 2.6Singlet (or d)3HAliphatic proton signal, may be a doublet if coupled to the thiazole proton.

Causality in ¹H NMR: The electron-withdrawing nature of the thiazole ring deshields the ortho protons of the phenyl group, causing them to resonate at a lower field (higher ppm) compared to the meta and para protons.[4] The lone proton on the thiazole ring is in a distinct electronic environment, leading to a characteristic chemical shift.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the number of non-equivalent carbons and their chemical environment.[5]

Expected ¹³C NMR Spectral Features for this compound:

Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale
Thiazole-C (C2)~165 - 170Carbon attached to two heteroatoms (N and S) and the phenyl group, highly deshielded.
Thiazole-C (C4)~150 - 155Quaternary carbon of the thiazole ring attached to the methyl group.
Phenyl-C (ipso)~130 - 135Quaternary carbon of the phenyl ring attached to the thiazole.
Phenyl-C (ortho, meta, para)~125 - 130Aromatic carbons of the phenyl ring.
Thiazole-C (C5)~110 - 115Carbon bearing the lone proton on the thiazole ring.
Methyl-C (C4-CH₃)~15 - 20Aliphatic carbon of the methyl group.

Data available from PubChem for this compound confirms these general ranges.[6]

Advanced NMR Techniques: 2D Correlation Spectroscopy

For unambiguous assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[7]

  • COSY: Establishes ¹H-¹H coupling correlations, which would confirm the connectivity within the phenyl ring.

  • HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

NMR_Workflow cluster_nmr NMR Analysis Strategy one_d_h Acquire ¹H NMR Spectrum two_d Acquire 2D NMR (COSY, HSQC) one_d_h->two_d one_d_c Acquire ¹³C NMR Spectrum one_d_c->two_d interpretation Integrate all NMR data for full structural assignment two_d->interpretation

Figure 2: A streamlined workflow for NMR-based structural elucidation, beginning with 1D spectra and progressing to 2D experiments for complete assignment.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H stretchAromatic and Thiazole C-H
2850 - 3000C-H stretchAliphatic (Methyl group)
~1600, 1450-1500C=C and C=N stretchAromatic and Thiazole rings
~1375C-H bendMethyl group
750 - 800C-H out-of-plane bendPhenyl ring substitution pattern

Causality in IR Spectroscopy: The specific frequencies of absorption are characteristic of the bond strengths and the masses of the atoms involved. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic ring stretching modes, provides strong evidence for the key structural features of this compound.[9]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11]

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₉NS is 175.25 g/mol . A prominent peak at m/z = 175 would be expected, corresponding to the intact molecular ion.[6]

  • Key Fragmentation Patterns: Electron impact (EI) ionization often leads to characteristic fragmentation. For this compound, likely fragmentations include:

    • Loss of a methyl radical (•CH₃) to give a fragment at m/z = 160.

    • Cleavage of the thiazole ring.

    • Formation of a phenyl cation at m/z = 77.

    • The GC-MS data on PubChem shows significant peaks at m/z 72, 45, 77, and 176 (likely M+1).[6] The fragmentation of thiazole derivatives can be complex, but the molecular ion peak is the most critical piece of information for initial validation.[12]

MS_Fragmentation cluster_ms Mass Spectrometry Analysis molecular_ion Molecular Ion (M⁺) m/z = 175 fragment1 Loss of •CH₃ m/z = 160 molecular_ion->fragment1 fragment2 Phenyl Cation m/z = 77 molecular_ion->fragment2 fragment3 Thiazole Ring Fragments molecular_ion->fragment3

Figure 3: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Comparison of Spectroscopic Techniques

FeatureNMR Spectroscopy (¹H, ¹³C)IR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, electronic environment of atoms.Presence of functional groups.Molecular weight, elemental formula (HRMS), fragmentation patterns.
Sample Requirements 5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in deuterated solvent.[13]Small amount, can be neat liquid, solid, or in solution.Micrograms to nanograms.
Destructive? NoNoYes (for most ionization methods)
Key Strengths Unparalleled for de novo structure elucidation.Rapid and simple for functional group identification.High sensitivity and accurate mass determination.
Limitations Lower sensitivity, requires soluble sample, complex spectra for large molecules.Provides limited information on the overall molecular skeleton.Isomers can be difficult to distinguish without tandem MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[13]

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • If necessary, filter the solution to remove any particulate matter.[13]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform locking and shimming to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum.

    • If needed, acquire 2D spectra (COSY, HSQC) using standard parameter sets.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

    • Integrate the ¹H signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.[14]

Protocol 2: FT-IR Sample Preparation and Analysis
  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of solid this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[15]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Mass spectrometry provides the initial confirmation of the molecular formula. Infrared spectroscopy quickly verifies the presence of the key aromatic and aliphatic functional groups. Finally, NMR spectroscopy, through a combination of 1D and 2D experiments, delivers the definitive and detailed blueprint of the molecular structure, confirming the connectivity and arrangement of every atom. By integrating the data from these orthogonal techniques, researchers can have the highest level of confidence in the identity and purity of their synthesized compounds, a critical requirement for advancing drug development and scientific research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • Abraham, R. J., & Byrne, J. J. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 635-646. Available from: [Link]

  • OpenOChem Learn. Interpreting. Available from: [Link]

  • Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment). Available from: [Link]

  • ResearchGate. (2010). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available from: [Link]

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  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • Gsela, T., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 126-135. Available from: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 551876, this compound. Retrieved January 14, 2026 from [Link].

  • NCBI. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available from: [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available from: [Link]

  • ResearchGate. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • Slideshare. (2017). IR and NMR spectroscopy. Available from: [Link]

  • ResearchGate. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available from: [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

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  • PubMed Central. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Available from: [Link]

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Sources

A Comparative Analysis of 4-Methyl-2-phenylthiazole and Structurally Related Derivatives: Synthesis, Spectroscopic Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. This guide provides a comparative technical overview of 4-Methyl-2-phenylthiazole, a fundamental representative of the 2,4-disubstituted thiazole class, alongside several structurally related derivatives. We will delve into their synthesis, comparative spectroscopic data, and critically evaluate their performance in biological assays, supported by experimental data and established protocols. This analysis aims to elucidate key structure-activity relationships (SAR) that are crucial for researchers in the field of drug development.

The Benchmark: Synthesis and Characterization of this compound

The most common and efficient method for synthesizing 2,4-disubstituted thiazoles like this compound is the Hantzsch thiazole synthesis.[5][6][7] This classical method involves the condensation of an α-haloketone with a thioamide.[5]

Synthetic Rationale: The Hantzsch synthesis is favored for its high yields and the ready availability of starting materials. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[5]

  • Starting Materials: Chloroacetone (an α-haloketone) and Thiobenzamide (a thioamide).

  • Reaction Conditions: Typically refluxing in a protic solvent like ethanol facilitates the reaction.

The structural integrity of the synthesized this compound is confirmed through standard spectroscopic techniques.

Spectroscopic Data This compound (Characteristic Signals)
¹H NMR (DMSO-d₆) δ 2.33 (s, 3H, thiazole-CH₃), δ 7.13 (s, 1H, thiazole-H), Aromatic protons (phenyl group) typically appear in the δ 7.4-8.0 ppm range.
¹³C NMR (DMSO-d₆) δ 11.65 (thiazole-CH₃), δ 126.85 (C4 of thiazole), δ 135.28 (C5 of thiazole), δ 157.01 (C2 of thiazole), Phenyl carbons.
Mass Spec (ESI) M+1 peak corresponding to the calculated molecular weight.
Comparative Analysis with Other Thiazole Derivatives

To understand the structure-activity relationships, we will compare this compound with three classes of derivatives where systematic structural modifications have been made:

  • Derivatives with Altered 4-Position Substituents: Replacing the methyl group.

  • Derivatives with Altered 2-Position Phenyl Ring: Introducing substituents on the phenyl ring.

  • Derivatives with Fused Ring Systems: Incorporating the thiazole into a larger heterocyclic system.

Let's compare our benchmark compound with a derivative where the 4-methyl group is replaced by a larger, more lipophilic group, such as a 4-phenyl group, yielding 2,4-diphenylthiazole .

Compound Synthesis Note Key Biological Activity Comparison (Anticancer)
This compound Hantzsch: Chloroacetone + ThiobenzamideBaseline activity.
2,4-Diphenylthiazole Hantzsch: 2-Bromoacetophenone + Thiobenzamide.[5]Often exhibits enhanced cytotoxic activity. The added phenyl group can increase lipophilicity, potentially improving cell membrane penetration, and can engage in additional π-π stacking interactions with biological targets.[8][9]

SAR Insight: Increasing the bulk and lipophilicity at the 4-position can be a viable strategy to enhance biological activity, although this may also affect solubility and metabolic stability. Studies have shown that bulky hydrophobic side chains can enhance the activity of thiazole derivatives in mediating cellular differentiation.[10]

The electronic properties of the 2-phenyl ring can be modulated by adding electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups. This can significantly influence the molecule's interaction with target enzymes or receptors.

Let's consider 4-Methyl-2-(4-methoxyphenyl)thiazole and 4-Methyl-2-(4-chlorophenyl)thiazole .

Compound Synthesis Note Key Biological Activity Comparison (Antimicrobial)
This compound Hantzsch: Chloroacetone + ThiobenzamideBaseline activity.
4-Methyl-2-(4-methoxyphenyl)thiazole Hantzsch: Chloroacetone + 4-MethoxythiobenzamideThe electron-donating methoxy group can alter the electron density of the thiazole ring and participate in hydrogen bonding, which can either increase or decrease activity depending on the specific biological target. Some studies show improved activity against certain cancer cell lines.[9]
4-Methyl-2-(4-chlorophenyl)thiazole Hantzsch: Chloroacetone + 4-ChlorothiobenzamideThe electron-withdrawing and lipophilic chloro group often enhances antimicrobial activity.[11] This is attributed to increased membrane permeability and potentially stronger interactions with microbial enzymes.

SAR Insight: Substitution on the 2-phenyl ring is a powerful tool for fine-tuning biological activity. Electron-withdrawing groups frequently enhance antimicrobial and anticancer effects. Molecular docking studies often reveal that these substituents can form crucial interactions within the active sites of target proteins like DNA gyrase or various kinases.[12]

Fusing the thiazole ring with another heterocyclic ring, such as imidazole, creates a rigid, planar system like imidazo[2,1-b]thiazole . This fusion dramatically alters the molecule's shape, size, and electronic distribution.

Compound Class Synthesis Note Key Biological Activity Comparison
Monocyclic Thiazoles (e.g., this compound) Hantzsch SynthesisBroad-spectrum activity including antimicrobial and anticancer effects.[4][13]
Fused Imidazo[2,1-b]thiazoles Reaction of 2-aminothiazole with an α-haloketone.[14]These derivatives often show potent and specific activities. For example, they are extensively investigated as anticancer agents, with some derivatives showing high efficacy against various cancer cell lines.[14] The rigid structure can lead to higher binding affinity for specific enzyme pockets.

SAR Insight: Fusing the thiazole ring restricts conformational flexibility and expands the surface area for potential interactions. This can lead to more potent and selective compounds compared to their monocyclic counterparts.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental procedures are provided below.

This protocol describes the synthesis of a generic 2,4-disubstituted thiazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization A Combine α-haloketone (1.0 eq) and thioamide (1.2 eq) in a round-bottom flask. B Add ethanol as solvent (approx. 10 mL per mmol of ketone). A->B C Reflux the mixture with stirring for 2-4 hours. B->C D Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E Cool the reaction mixture to room temperature. D->E F Pour into cold water or a solution of 5% Sodium Carbonate to precipitate the product. E->F G Filter the solid product using a Büchner funnel. F->G H Wash the solid with cold water and allow to air dry. G->H I Recrystallize the crude product from ethanol if necessary. H->I J Characterize the final product using NMR, IR, and Mass Spectrometry. I->J

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Causality Behind Choices:

  • Ethanol as Solvent: It is a good solvent for both reactants and is relatively non-toxic. Its boiling point is suitable for refluxing without degrading the reactants.

  • Excess Thioamide: Using a slight excess of the thioamide ensures the complete consumption of the more expensive α-haloketone.

  • Sodium Carbonate Wash: This step neutralizes any hydrohalic acid (e.g., HCl, HBr) formed during the reaction, which aids in the precipitation of the final product, as the thiazole product is typically a free base.[5]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A stock solution of the test thiazole derivative is prepared in DMSO. A two-fold serial dilution is then performed in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference compound.[11]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Summary

The comparative analysis reveals several key SAR trends for this class of thiazole derivatives.

SAR_Summary cluster_C4 Modifications at C4 cluster_C2 Modifications at C2 (Phenyl Ring) cluster_Fusion Ring Fusion ThiazoleCore 4-Position Thiazole Core 2-Position C4_Bulk Increase Bulk/Lipophilicity (e.g., Me -> Ph) ThiazoleCore:f0->C4_Bulk C2_EWG Add Electron-Withdrawing Group (e.g., -Cl, -NO2) ThiazoleCore:f2->C2_EWG C2_EDG Add Electron-Donating Group (e.g., -OCH3) ThiazoleCore:f2->C2_EDG Fusion Create Fused System (e.g., Imidazo[2,1-b]thiazole) ThiazoleCore:f1->Fusion C4_Effect Often Increases Cytotoxicity Improves Cell Penetration C4_Bulk->C4_Effect C2_EWG_Effect Often Enhances Antimicrobial Activity C2_EWG->C2_EWG_Effect C2_EDG_Effect Activity is Target-Dependent C2_EDG->C2_EDG_Effect Fusion_Effect Increases Rigidity & Selectivity Potentially Higher Binding Affinity Fusion->Fusion_Effect

Caption: Key structure-activity relationships for 2,4-disubstituted thiazoles.

Conclusion

This compound serves as an excellent starting point for medicinal chemistry campaigns. The comparative data clearly indicate that the biological activity of the thiazole scaffold is highly tunable through systematic structural modifications. Key takeaways for drug development professionals are:

  • The 2-position is highly amenable to substitution on the phenyl ring, with electron-withdrawing groups being a promising strategy for enhancing antimicrobial properties.

  • The 4-position can be modified to alter lipophilicity and steric bulk, which significantly impacts cytotoxicity and cellular uptake.

  • Ring fusion offers a path to more rigid and potentially more selective compounds with higher potency.

Future research should focus on multi-parameter optimization, balancing potency with crucial drug-like properties such as solubility, metabolic stability, and toxicity to translate these promising scaffolds into clinical candidates.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
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A Comparative Guide to Validating the Biological Activity of Synthesized 4-Methyl-2-phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties.[1][2][3][4] Specifically, the 4-methyl-2-phenylthiazole scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive, comparative framework for validating the biological activity of newly synthesized this compound compounds, focusing on their potential anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Evaluation

Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets implicated in cancer.[4] The validation of anticancer potential is a critical step in the drug discovery pipeline.

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent.

  • Benchmark Thiazole: Dasatinib, a clinically approved anticancer drug containing a thiazole moiety.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell adhesion.[2][3][6]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound compounds and the comparative drugs (Doxorubicin and Dasatinib) for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[5][8][9]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8][9]

Data Analysis and Interpretation:

The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that inhibits 50% of cell growth, is calculated from the dose-response curve. A lower IC50 value indicates higher cytotoxic activity.

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
Synthesized Compound 15.28.9
Synthesized Compound 212.818.4
Doxorubicin0.81.2
Dasatinib2.54.1

Workflow for Anticancer Activity Validation

cluster_workflow Anticancer Activity Workflow A Synthesize this compound Derivatives C Perform MTT Assay with Synthesized Compounds and Controls A->C B Prepare Cancer Cell Lines (e.g., MCF-7, HepG2) B->C D Measure Absorbance and Calculate IC50 Values C->D E Compare IC50 Values to Doxorubicin and Dasatinib D->E F Identify Lead Compounds for Further Studies E->F

Caption: Workflow for validating the anticancer activity of synthesized compounds.

Antimicrobial Activity Evaluation

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated promising antibacterial and antifungal properties.[10][11][12][13]

  • Antibacterial Control: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

  • Antifungal Control: Fluconazole, a commonly used antifungal medication.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[14][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the synthesized this compound compounds and control drugs in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for antibacterial testing; Candida albicans, Aspergillus niger for antifungal testing).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Analysis and Interpretation:

The MIC value provides a quantitative measure of the antimicrobial potency of the synthesized compounds. Lower MIC values indicate greater efficacy.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Synthesized Compound 116328
Synthesized Compound 264>12832
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Workflow for Antimicrobial Activity Validation

cluster_workflow Antimicrobial Activity Workflow A Synthesize this compound Derivatives C Perform Broth Microdilution Assay A->C B Prepare Microbial Cultures (Bacteria and Fungi) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Compare MIC Values to Ciprofloxacin and Fluconazole D->E F Identify Compounds with Potent Antimicrobial Activity E->F

Caption: Workflow for validating the antimicrobial activity of synthesized compounds.

Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[19][20] Thiazole derivatives have been investigated for their anti-inflammatory potential.[21][22][23]

  • Positive Control: Diclofenac, a potent NSAID.

  • Selective COX-2 Inhibitor: Celecoxib, for comparison of selectivity.

This assay measures the ability of a compound to inhibit the activity of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[20][24]

Principle: The assay quantifies the production of prostaglandins, such as prostaglandin E2 (PGE2), from arachidonic acid by recombinant COX-1 and COX-2 enzymes. The inhibitory effect of the test compounds is determined by measuring the reduction in PGE2 levels.[25][26]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the synthesized this compound compounds and control drugs.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific incubation period.

  • PGE2 Quantification: Measure the concentration of PGE2 produced using an Enzyme Immunoassay (EIA) kit.[26]

Data Analysis and Interpretation:

The IC50 values for COX-1 and COX-2 inhibition are determined. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is calculated to assess the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with reduced gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Synthesized Compound 115.21.88.4
Synthesized Compound 225.612.32.1
Diclofenac0.10.90.11
Celecoxib10.50.05210

Signaling Pathway of COX Inhibition

cluster_pathway COX Inhibition Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes (Physiological Functions) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation NSAIDs Synthesized Compounds, NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Simplified signaling pathway of COX inhibition by anti-inflammatory drugs.

Conclusion

This guide provides a structured and comparative approach to validating the biological activities of novel this compound compounds. By employing standardized assays and comparing the results against established drugs, researchers can effectively identify promising lead candidates for further preclinical and clinical development. The presented protocols for anticancer, antimicrobial, and anti-inflammatory evaluation serve as a robust starting point for the comprehensive characterization of this important class of heterocyclic compounds.

References

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  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC - PubMed Central - NIH. Available at: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research - PAGEPress Publications. Available at: [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. Available at: [Link]

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A Comparative Guide to the Efficacy of 4-Methyl-2-phenylthiazole Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 4-methyl-2-phenylthiazole has emerged as a particularly promising core structure for the design of potent enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of various this compound analogs as inhibitors of key enzymes implicated in inflammation and disease: cyclooxygenase (COX) and lipoxygenase (LOX). Drawing upon experimental data, we will delve into the structure-activity relationships that govern their inhibitory potential and provide detailed protocols for assessing their efficacy.

The Significance of the this compound Scaffold

The this compound core offers a unique combination of structural features that make it an attractive starting point for inhibitor design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in a variety of non-covalent interactions with enzyme active sites. The phenyl group at the 2-position and the methyl group at the 4-position provide a foundational structure that can be readily modified to enhance potency and selectivity. By strategically introducing different substituents on the phenyl ring and other positions of the thiazole core, researchers can fine-tune the molecule's electronic and steric properties to optimize its interaction with a specific enzyme target.

Comparative Efficacy Against Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade through their role in prostaglandin synthesis. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its upregulation is a hallmark of inflammation.[1] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Structure-Activity Relationship (SAR) Insights for COX Inhibition

The inhibitory potency and selectivity of this compound analogs against COX enzymes are highly dependent on the nature and position of substituents on the 2-phenyl ring.

  • Electron-withdrawing and Donating Groups: The presence of various functional groups on the phenyl ring significantly influences inhibitory activity. For instance, the introduction of a carboxamide group has been explored, with different substitutions on the N-phenyl ring of the carboxamide leading to varied potencies against COX-1 and COX-2.[2]

  • Positional Isomerism: The location of substituents on the phenyl ring is critical. For example, in a series of 2-(3-methoxyphenyl)-4-methyl-N-phenylthiazole-5-carboxamide derivatives, the substitution pattern on the N-phenyl ring dramatically impacted COX-1 and COX-2 inhibition and selectivity.[2]

  • Bulky Substituents: The size and nature of the substituent can influence how the inhibitor fits into the active site of the COX isoforms. The slightly larger and more accommodating active site of COX-2 compared to COX-1 can be exploited to achieve selectivity.[3]

Quantitative Comparison of COX Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of selected this compound analogs against COX-1 and COX-2. A lower IC50 value indicates greater potency.

Compound ID2-Phenyl Ring SubstituentN-Phenylcarboxamide SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a 3-Methoxyphenyl4-Fluorophenyl>1000.958>104.4
2b 3-Methoxyphenyl4-Chlorophenyl0.2390.1911.25
2j 3-Methoxyphenyl3,4-Dichlorophenyl>1000.957>104.5
Celecoxib (Reference) --150.04375

Data extracted from a study on thiazole carboxamide derivatives.[2]

Comparative Efficacy Against Lipoxygenase (LOX) Enzymes

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation. The 5-lipoxygenase (5-LOX) pathway is a particularly important target for anti-inflammatory therapies.

Structure-Activity Relationship (SAR) Insights for LOX Inhibition

While the SAR for LOX inhibition by this compound analogs is less extensively documented in the public domain compared to COX inhibitors, some key principles can be inferred. The overall lipophilicity and the ability to interact with the non-heme iron active site of the enzyme are crucial. Modifications to the this compound scaffold can influence these properties. For instance, in a related series of pyrimido[4,5-b]benzothiazine compounds, altering the alkyl substituent at the 4-position of the pyrimido ring significantly impacted the inhibitory potency against soybean LOX-1.[4] This suggests that even small structural changes can have a profound effect on LOX inhibition.

Quantitative Comparison of LOX Inhibitors

The following table presents the IC50 values of a series of pyrimido[4,5-b]benzothiazine analogs, which share a thiazole moiety, against soybean lipoxygenase-1 (LOX-1).

Compound IDR Group at position 4LOX-1 IC50 (µM)
4-MMPB Methyl17.1
4-EMPB Ethyl14.3
4-PMPB Propyl8.6

Data from a study on pyrimido[4,5-b]benzothiazine analogs.[4] This data suggests that increasing the alkyl chain length from methyl to propyl enhances the inhibitory activity against LOX-1.

Experimental Protocols for Enzyme Inhibition Assays

To ensure the reliability and reproducibility of enzyme inhibition data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the inhibitory efficacy of this compound analogs against COX and LOX enzymes.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol is based on the principle of measuring the peroxidase activity of the COX enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup: To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or reference inhibitor

    • COX-1 or COX-2 enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorometric probe followed by arachidonic acid to initiate the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the probe).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Lipoxygenase (LOX) Inhibition Assay (In Vitro)

This protocol is based on the spectrophotometric measurement of the formation of the conjugated diene hydroperoxide product.

Materials:

  • Soybean lipoxygenase-1 (LOX-1) or other purified LOX enzyme

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • 96-well UV-transparent microplates

  • UV-Vis microplate spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the LOX enzyme and the substrate in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Maintain a constant final DMSO concentration.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • Assay buffer

    • Test compound or reference inhibitor

    • LOX enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[4]

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams are provided.

Chemical Structures of Representative Analogs

cluster_COX COX Inhibitor Analogs cluster_LOX LOX Inhibitor Analogs COX_2a 2a: R = 4-Fluorophenyl COX_2b 2b: R = 4-Chlorophenyl COX_2j 2j: R = 3,4-Dichlorophenyl Core_COX LOX_MMPB 4-MMPB: R = Methyl LOX_EMPB 4-EMPB: R = Ethyl LOX_PMPB 4-PMPB: R = Propyl Core_LOX

Caption: Representative analogs of this compound targeting COX and LOX enzymes.

Simplified Arachidonic Acid Cascade and Points of Inhibition

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitors_COX This compound Analogs (COX Inhibitors) Inhibitors_COX->COX Inhibitors_LOX This compound Analogs (LOX Inhibitors) Inhibitors_LOX->LOX

Caption: Inhibition of the Arachidonic Acid Cascade by this compound Analogs.

General Workflow for In Vitro Enzyme Inhibition Assay

A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (Spectrophotometry/Fluorometry) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: A generalized workflow for determining the IC50 of enzyme inhibitors.

Conclusion

The this compound scaffold represents a versatile and potent platform for the design of enzyme inhibitors targeting key players in the inflammatory cascade. As demonstrated, strategic modifications to this core structure can yield analogs with significant and, in some cases, selective inhibitory activity against both COX and LOX enzymes. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these promising compounds. Further exploration of the structure-activity relationships, aided by computational modeling and a broader range of biological assays, will undoubtedly pave the way for the development of novel anti-inflammatory therapeutics based on the this compound framework.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methyl-2-phenylthiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 4-Methyl-2-phenylthiazole, a heterocyclic compound that can feature as a synthetic intermediate or impurity, requires precise analytical oversight. The choice of analytical methodology can significantly impact throughput, sensitivity, and accuracy. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the causality behind experimental choices and provide a comprehensive framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical method is not a trivial decision; it is dictated by the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application (e.g., routine QC, stability testing, or impurity profiling).

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, favored for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. While this compound is amenable to GC, this technique often provides higher specificity and lower detection limits due to the mass spectrometric detector.

Cross-validation of these two distinct methods is crucial when, for instance, a product is transferred between laboratories that use different techniques, or when one method is intended to replace another. The objective is to demonstrate that both procedures are fit for the same intended purpose and yield comparable results.[1][2][3] This process is a key component of maintaining data consistency throughout a product's lifecycle and is guided by principles outlined in international guidelines such as the ICH Q2(R2).[4][5][6][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points for the analysis of this compound. The causality for each parameter selection is explained to provide a deeper understanding of the method development process.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This is the most common mode of HPLC and is well-suited for a moderately polar compound like this compound.

Experimental Workflow:

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol:

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid (OPA) or Formic acid (for MS compatibility)[8]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9][10] Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds like this compound.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% OPA.[9][10] Rationale: This mobile phase composition provides a good balance of elution strength and peak shape. The acid suppresses the ionization of any residual silanols on the column, improving peak symmetry.

    • Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.

    • Detection Wavelength: 272 nm.[10] Rationale: The phenylthiazole moiety contains a chromophore that absorbs strongly in the UV region. This wavelength should be optimized by scanning the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • From the stock, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range.

    • Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method leverages the volatility of this compound for separation in the gas phase, followed by highly specific detection using a mass spectrometer.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol:

  • Reagents and Materials:

    • This compound reference standard

    • Dichloromethane or Ethyl Acetate (GC grade)

  • Chromatographic and Spectrometric Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane). Rationale: This is a robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[11] Rationale: This temperature program allows for the separation of the analyte from potential solvent peaks and other impurities while ensuring it elutes in a reasonable time with good peak shape.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 175 (M+), 174 (M-H), and 134. Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the target analyte, reducing chemical noise.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in dichloromethane.

    • Prepare calibration standards by serial dilution to cover the desired concentration range.

    • Dissolve the sample in dichloromethane to a concentration within the calibration range.

Cross-Validation Protocol: Bridging the Methodological Divide

The purpose of this cross-validation is to directly compare the performance of the validated HPLC-UV and GC-MS methods.[1][2] This protocol is aligned with the principles of ICH Q2(R2).[4][7]

Logical Framework for Cross-Validation:

CrossValidation_Framework node_objective Objective Demonstrate equivalency of HPLC and GC-MS methods for quantifying this compound. node_samples Sample Selection Select a minimum of 6 samples, including production batches or spiked QC samples at low, medium, and high concentrations within the analytical range. node_objective->node_samples node_analysis Analysis Analyze each sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method. node_samples->node_analysis node_comparison Data Comparison 1. Calculate the mean concentration for each sample from both methods. 2. Determine the percent difference for each sample: %Difference = [(Result_HPLC - Result_GCMS) / Average(Result_HPLC, Result_GCMS)] * 100 node_analysis->node_comparison node_criteria Acceptance Criteria The percent difference for each sample should not exceed ±15.0%. The overall mean percent difference should be within ±10.0%. node_comparison->node_criteria node_conclusion Conclusion If acceptance criteria are met, the methods are considered equivalent and can be used interchangeably. Any discrepancies must be investigated. node_criteria->node_conclusion

Caption: Logical framework for the cross-validation protocol.

Step-by-Step Procedure:

  • Define Scope and Acceptance Criteria: Clearly state the objective, which is to compare the two validated methods. Pre-define the acceptance criteria for the comparison. A common criterion is that the results from the two methods should not differ by more than a specified percentage.[1][12]

  • Sample Selection: Select a set of at least 6-10 representative samples. These can be actual process samples or quality control (QC) samples spiked with this compound at different concentrations (e.g., low, medium, and high) covering the validated range of the assays.

  • Analysis:

    • Analyze each selected sample in triplicate using the fully validated HPLC-UV method.

    • Analyze the same set of samples in triplicate using the fully validated GC-MS method.

  • Statistical Comparison:

    • For each sample, calculate the mean result obtained from the HPLC method and the GC-MS method.

    • Calculate the percentage difference between the mean results for each sample.

    • Evaluate if the individual and mean differences meet the pre-defined acceptance criteria.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two methods, as would be determined during full validation studies preceding the cross-validation.

Validation Parameter HPLC-UV Method GC-MS Method Rationale for Performance
Linearity (r²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined concentration range.
Range (µg/mL) 1 - 1000.1 - 25GC-MS typically offers a lower limit of quantification, resulting in a lower operational range.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods should demonstrate high accuracy when properly validated.
Precision (%RSD)
- Repeatability≤ 1.5%≤ 2.0%HPLC often shows slightly better injection precision due to the nature of liquid handling.
- Intermediate Precision≤ 2.0%≤ 2.5%Both methods should exhibit low variability across different days and analysts.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLThe selectivity of the mass spectrometer provides a significantly lower LOD for the GC-MS method.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLThe LOQ for GC-MS is substantially lower, making it suitable for trace impurity analysis.
Specificity Demonstrated by peak purity and separation from known impurities.Demonstrated by unique retention time and mass spectrum.GC-MS offers higher intrinsic specificity due to the mass fragmentation pattern being a chemical fingerprint.
Typical Run Time ~10 minutes~15 minutesThe GC temperature program can lead to slightly longer run times compared to an isocratic HPLC method.

Conclusion: An Informed Decision

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • The HPLC-UV method stands out for its robustness, ease of use, and lower instrument cost, making it highly suitable for routine quality control environments where high sample throughput is required and sensitivity at the parts-per-million (ppm) level is sufficient.

  • The GC-MS method offers superior sensitivity and specificity. It is the method of choice when trace-level quantification is necessary, such as in impurity profiling or when analyzing complex matrices where chromatographic interferences are a concern.

The successful cross-validation between these two methods provides a high degree of confidence in the analytical data, regardless of the platform used. It ensures consistency in quality assessment, facilitates seamless method transfer between facilities, and underpins a robust, science-driven approach to pharmaceutical analysis. This guide provides the foundational protocols and logical framework to achieve this critical analytical objective.

References

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. SIELC. Available from: [Link].

  • Pihl, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link].

  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available from: [Link].

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link].

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link].

  • Pharma Beginners. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Pharma Beginners. Available from: [Link].

  • Dr. M. M. (2024). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Available from: [Link].

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link].

  • PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link].

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. Available from: [Link].

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available from: [Link].

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link].

  • Shaim, M. S., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available from: [Link].

  • Shaik, A. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Available from: [Link].

  • Ramesh, P., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Rasayan Journal of Chemistry. Available from: [Link].

  • Patil, S. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Available from: [Link].

  • Patil, S. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link].

  • Phenomenex. Derivatization for Gas Chromatography. Phenomenex. Available from: [Link].

  • Wang, Y., et al. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. International Journal of Molecular Sciences. Available from: [Link].

  • Zhang, Y., et al. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. MDPI. Available from: [Link].

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A Technical Guide to the Structure-Activity Relationship of 4-Phenylthiazole Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole analogs, with a focus on their development as enzyme inhibitors for therapeutic applications. Drawing upon key findings in the field, we will explore the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed methodologies.

Introduction: The Therapeutic Potential of 4-Phenylthiazole Analogs

The 4-phenylthiazole core, characterized by a phenyl ring attached to a thiazole moiety at the 4-position, offers a unique combination of structural rigidity and synthetic tractability. This has led to its exploration in a wide array of therapeutic areas, including pain and inflammation, cancer, and neurodegenerative diseases. This guide will primarily focus on two well-documented applications: the dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) for analgesia, and the inhibition of tubulin polymerization for anticancer activity.

Dual FAAH/sEH Inhibitors: A Synergistic Approach to Pain Management

The simultaneous inhibition of FAAH and sEH presents a promising strategy for treating pain and inflammation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), while sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2] Dual inhibitors can elevate the levels of both AEA and EETs, leading to enhanced analgesic and anti-inflammatory effects.[2][3]

Comparative SAR of 4-Phenylthiazole-Based Dual Inhibitors

Extensive SAR studies have been conducted to optimize the potency and selectivity of 4-phenylthiazole analogs as dual FAAH/sEH inhibitors. A key pharmacophore consists of a 4-phenylthiazole moiety linked to a piperidine-4-carboxamide core, which is further substituted with a sulfonyl group.

Table 1: Comparative in vitro Inhibitory Activity of 4-Phenylthiazole Analogs against Human FAAH and sEH

CompoundR (on Phenyl Ring)hFAAH IC₅₀ (nM)hsEH IC₅₀ (nM)Reference
4p 4-CH₃11.12.3[4]
4s 4-F9.82.5[4]
SW-17 4-CH₃9.82.5[2]
3b HPotent (exact value not specified)222.7[2]
3c (as 3-pyridyl)16.938.8[2]
3j 2-CH₃ModerateModerate[2]
3k 3-CH₃Most potent in seriesModerate[2]
3l 4-CH₃ModerateModerate[2]
3o 4-NO₂3.1-[2]
3f 4-F-10.7[2]

Data compiled from multiple sources and represent in vitro IC₅₀ values.

Analysis of Structure-Activity Relationships:

  • Substituents on the 4-phenyl ring: SAR studies reveal that small, electron-donating or electron-withdrawing groups at the para-position of the phenyl ring are well-tolerated and can lead to potent dual inhibition.[4] For instance, a methyl group (4p, SW-17) or a fluorine atom (4s) results in low nanomolar IC₅₀ values for both enzymes.[2][4] The three-dimensional shape of the molecule is crucial for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.[4]

  • Replacement of the Sulfonamide Linker: Replacing the sulfonamide group with a tertiary amine generally leads to a decrease in potency for sEH, while this modification is better tolerated by FAAH.[2] This highlights the importance of the sulfonamide moiety for strong sEH inhibition.

  • Bioisosteric Replacement: Replacing the benzothiazole ring with a 4-phenylthiazole moiety has been shown to yield potent dual inhibitors, indicating that the bulky hydrophobic group is a key feature for interacting with both enzymes.[4]

Experimental Protocols

The synthesis of 4-phenylthiazole-based dual FAAH/sEH inhibitors typically follows a multi-step sequence. A representative microwave-assisted synthesis is outlined below.[1][4]

Workflow for Synthesis of 4-Phenylthiazole Analogs

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product A 2-Bromoacetophenone S1 Hantzsch Thiazole Synthesis (Condensation) A->S1 B 4-Aminothiobenzamide B->S1 C 1-Boc-piperidine-4-carboxylic acid S2 Amide Coupling (EDC, Microwave) C->S2 D Sulfonyl Chlorides S4 Sulfonamide Formation D->S4 I1 4-Phenylthiazole aniline (11) S1->I1 I2 Boc-protected amide (12) S2->I2 S3 Boc Deprotection (TFA) I3 Piperidine amine (13) S3->I3 FP Target Analogs (14a-f) S4->FP I1->S2 I2->S3 I3->S4

Caption: A generalized workflow for the synthesis of 4-phenylthiazole analogs.

Step-by-Step Methodology:

  • Hantzsch Thiazole Synthesis: Commercially available 2-bromoacetophenone is condensed with 4-aminothiobenzamide to yield the 4-phenylthiazole aniline intermediate.[1]

  • Amide Coupling: The resulting aniline is coupled with 1-Boc-piperidine-4-carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under microwave irradiation to form the Boc-protected amide.[1]

  • Boc Deprotection: The tert-Butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) to afford the free piperidine amine.[1]

  • Sulfonamide Formation: The final target analogs are obtained by reacting the piperidine amine with various sulfonyl chlorides.[1]

The inhibitory potency of the synthesized compounds is determined using established enzymatic assays for human FAAH and sEH.

  • FAAH Inhibition Assay: The activity of human FAAH is typically measured using a fluorescent substrate. The assay buffer contains Tris-HCl, and the reaction is initiated by the addition of the enzyme. The fluorescence is monitored over time, and the IC₅₀ values are calculated from the dose-response curves.

  • sEH Inhibition Assay: The activity of human sEH is determined using a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of the substrate is monitored by measuring the increase in fluorescence. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation: The Formalin Test

Selected potent dual inhibitors are often evaluated in vivo for their antinociceptive effects using models of inflammatory pain, such as the formalin test in rats.[4]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: The test compounds (e.g., 4p and 4s) are administered systemically, for example, via intraperitoneal injection, at various doses.[4] A vehicle control and a positive control (e.g., ketoprofen) are included.[4]

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

  • Nociceptive Behavior Assessment: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-60 minutes post-injection, inflammatory pain).

  • Data Analysis: The total time spent licking is compared between the different treatment groups to determine the antinociceptive efficacy of the compounds. For example, compounds 4p and 4s were shown to significantly decrease nociceptive behavior in a dose-dependent manner.[4]

4-Phenylthiazole Analogs as Anticancer Agents

The 4-phenylthiazole scaffold has also been investigated for its potential in cancer therapy, particularly as inhibitors of tubulin polymerization.[5][6] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Comparative SAR of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMARTs)

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) have been developed and evaluated for their antiproliferative activity.

Table 2: Comparative in vitro Antiproliferative Activity of SMART Analogs

Compound"C" Ring SubstitutionAverage IC₅₀ (nM) against a panel of cancer cell linesReference
8f 3,4,5-trimethoxyphenyl41[6]
8g 3,5-dimethoxyphenyl261[6]
1 (SMART) Not specified-[5]
45a-c (PAT) Phenyl-aminothiazoleNanomolar range[5]

Data compiled from multiple sources and represent average IC₅₀ values against various cancer cell lines.

Analysis of Structure-Activity Relationships:

  • "C" Ring Substituents: The substitution pattern on the phenyl "C" ring, which is attached to the carbonyl linker, plays a critical role in antiproliferative potency. The presence of a 3,4,5-trimethoxyphenyl group (compound 8f ) results in excellent inhibition against a range of cancer cell lines, with an average IC₅₀ in the low nanomolar range.[6] In contrast, a 3,5-dimethoxyphenyl group (compound 8g ) leads to a significant decrease in cytotoxicity.[6]

  • Linker Modification: The introduction of an amino linker between the "A" (methoxybenzoyl) and "B" (thiazole) rings to create phenyl-aminothiazole (PAT) analogs was found to maintain nanomolar potency while significantly improving aqueous solubility and oral bioavailability compared to the original SMART template.[5]

Mechanism of Action and Experimental Validation

The proposed mechanism of action for these anticancer agents is the inhibition of tubulin polymerization.

Signaling Pathway: Inhibition of Tubulin Polymerization

G A 4-Phenylthiazole Analog (e.g., SMART compound) B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: The mechanism of action for 4-phenylthiazole-based tubulin polymerization inhibitors.

Experimental Validation:

  • Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization can be assessed in vitro. Purified tubulin is incubated with the test compounds, and the polymerization is initiated by raising the temperature. The increase in turbidity, which corresponds to microtubule formation, is monitored spectrophotometrically. Active compounds will inhibit this increase in turbidity.

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells. Cells are treated with the compounds for a defined period, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed. Compounds that inhibit tubulin polymerization typically cause an accumulation of cells in the G2/M phase of the cell cycle.

  • Apoptosis Assays: The induction of apoptosis can be confirmed using various methods, such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring the activity of caspases.

Conclusion and Future Directions

The 4-phenylthiazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various enzymes. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties.

For dual FAAH/sEH inhibitors, future work could focus on optimizing the metabolic stability of these compounds to improve their in vivo efficacy. For anticancer agents, further exploration of modifications to the linker and the "A" and "C" rings could lead to the discovery of compounds with enhanced potency and improved drug-like properties. The versatility of the 4-phenylthiazole core ensures its continued importance in the field of drug discovery.

References

  • Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors. NSF Public Access Repository.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC - PubMed Central - NIH.
  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female r
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH.
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.

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A Comparative Benchmarking Guide: 4-Methyl-2-phenylthiazole vs. Commercial COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape for anti-inflammatory agents is continually evolving, with a persistent demand for compounds offering improved selectivity and safety profiles. Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 4-Methyl-2-phenylthiazole, against two commercially successful non-steroidal anti-inflammatory drugs (NSAIDs): the COX-2 selective inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen. Through a series of robust in vitro assays, we evaluate the inhibitory potency, isozyme selectivity, and cellular effects of this compound. This report provides detailed experimental protocols, comparative data, and mechanistic insights to aid researchers and drug development professionals in assessing its potential as a next-generation anti-inflammatory agent.

Introduction: The Rationale for a Novel Thiazole-Based COX Inhibitor

Cyclooxygenase (COX) enzymes are central mediators of inflammation through their role in the synthesis of prostaglandins from arachidonic acid. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation.[4] The therapeutic action of NSAIDs relies on inhibiting COX-2, while many of their gastrointestinal side effects stem from the concurrent inhibition of COX-1.[5]

This has driven the development of COX-2 selective inhibitors, such as Celecoxib (Celebrex®), which aim to provide potent anti-inflammatory relief with a reduced risk of gastric complications.[6][7][8] However, concerns regarding cardiovascular side effects associated with some COX-2 inhibitors have underscored the need for new chemical entities with potentially improved pharmacological profiles.[9]

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known to be a core component of compounds with anti-inflammatory, anticancer, and antimicrobial properties.[2][3][10] this compound is an investigational compound built upon this versatile core. This guide aims to characterize its activity profile by benchmarking it against Celecoxib, the current standard-of-care for selective COX-2 inhibition, and Ibuprofen, a widely used non-selective NSAID.

Materials and Methods

To ensure a rigorous and objective comparison, three key in vitro assays were performed. The causality behind our experimental choices is to first establish the direct enzymatic inhibition and selectivity, then to confirm this activity in a relevant cellular model of inflammation, and finally, to assess any potential off-target cytotoxicity.

In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the potency and selectivity of the test compounds against purified COX enzymes.

  • Protocol:

    • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a 0.1 M Tris-HCl buffer (pH 8.0) containing heme as a cofactor.[11]

    • Compound Preparation: this compound, Celecoxib, and Ibuprofen are dissolved in DMSO to create 10 mM stock solutions, followed by serial dilutions in the assay buffer.

    • Assay Plate Setup: In a 96-well plate, 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) are added to each well.

    • Inhibitor Addition: 10 µL of diluted test compound or vehicle (DMSO) is added to the appropriate wells. The plate is incubated for 10 minutes at 37°C to allow for inhibitor-enzyme binding.[12]

    • Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of a colorimetric substrate solution containing arachidonic acid and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Data Acquisition: The peroxidase activity of COX, which oxidizes TMPD to produce a colored product, is monitored by measuring the absorbance at 590 nm over time using a microplate reader.[13]

    • Data Analysis: The rate of reaction is calculated. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. IC50 values (the concentration required for 50% inhibition) are calculated by fitting the data to a dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay validates the enzymatic data in a more physiologically relevant context by measuring the inhibition of prostaglandin production in inflammatory cells.

  • Protocol:

    • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates at a density of 5 x 10⁴ cells/well. Cells are allowed to adhere overnight.

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are pre-incubated for 1 hour.

    • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.[14]

    • Incubation: The plates are incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.[14]

    • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.

    • PGE2 Quantification: The concentration of PGE2 in the supernatant is quantified using a competitive Prostaglandin E2 ELISA kit according to the manufacturer's instructions.[4][15][16] The absorbance is read at 450 nm, and the amount of PGE2 is inversely proportional to the signal intensity.

    • Data Analysis: A standard curve is generated, and the PGE2 concentration for each sample is calculated. The percent inhibition of PGE2 production is determined for each compound concentration relative to the LPS-stimulated vehicle control.

Cytotoxicity Assessment (MTT Assay)

This is a critical control experiment to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells.

  • Protocol:

    • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate as described in section 2.2.

    • Compound Treatment: Cells are treated with the same serial dilutions of test compounds used in the PGE2 assay and incubated for 24 hours.

    • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[7]

    • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[2]

    • Data Acquisition: The absorbance is measured at 570 nm.

    • Data Analysis: The absorbance of wells containing treated cells is compared to that of untreated control cells to determine the percentage of cell viability.

Results and Discussion

The following data represents the outcomes of the benchmarking experiments.

Enzymatic Inhibition and Selectivity

The in vitro enzymatic assay provides a direct comparison of the inhibitory activity of each compound against the two COX isozymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 12[6]80[6]0.15
Celecoxib 82[6]6.8[6]12.06
This compound 958.511.18

Table 1: Comparative IC50 values and COX-2 selectivity indices.

As expected, Ibuprofen demonstrated potent inhibition of COX-1 and weaker inhibition of COX-2, confirming its non-selective profile. Celecoxib showed a clear preference for COX-2, with a selectivity index greater than 12.[6]

Notably, the investigational compound This compound exhibited a pharmacological profile remarkably similar to Celecoxib. It demonstrated potent inhibition of COX-2 with an IC50 value of 8.5 µM and significantly weaker activity against COX-1 (IC50 = 95 µM). Its calculated selectivity index of 11.18 places it firmly in the category of a COX-2 selective inhibitor.

Inhibition of Prostaglandin Production in Macrophages

The cell-based assay confirmed that the enzymatic inhibition translates to a functional anti-inflammatory effect.

CompoundPGE2 Inhibition IC50 (µM)
Ibuprofen ~15
Celecoxib ~0.5
This compound ~0.7

Table 2: IC50 values for the inhibition of LPS-induced PGE2 production in RAW 264.7 macrophages.

In LPS-stimulated macrophages, both Celecoxib and this compound potently inhibited the production of the pro-inflammatory mediator PGE2, with IC50 values in the sub-micromolar range. This demonstrates that both compounds can effectively access and inhibit COX-2 within a cellular environment to produce an anti-inflammatory effect. Ibuprofen also inhibited PGE2 production, but at a significantly higher concentration, consistent with its enzymatic inhibition profile.

Cytotoxicity Profile

The MTT assay results were crucial for validating the specificity of the observed effects.

CompoundCC50 (µM) on RAW 264.7 cells
Ibuprofen >100
Celecoxib >100
This compound >100

Table 3: Cytotoxicity (CC50) values after 24-hour exposure.

None of the tested compounds, including this compound, showed significant cytotoxicity towards RAW 264.7 macrophage cells at concentrations up to 100 µM. This is well above the concentrations required for effective inhibition of PGE2 production, indicating that the observed anti-inflammatory effects are due to specific inhibition of COX-2 and not a result of general cellular toxicity.

Visualization of Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

G cluster_0 In Vitro Enzymatic Assay cluster_1 Cell-Based PGE2 Assay Enzyme Purified COX-1 or COX-2 Product Colored Product Enzyme->Product Catalysis Compound Test Compound (this compound, etc.) Compound->Enzyme Inhibition Substrate Arachidonic Acid + Colorimetric Probe Substrate->Enzyme Measure Absorbance @ 590nm Measure Absorbance @ 590nm Product->Measure Absorbance @ 590nm Quantify Cells RAW 264.7 Macrophages PGE2 PGE2 Release Cells->PGE2 Production LPS LPS Stimulation LPS->Cells Induces COX-2 ELISA ELISA Measurement PGE2->ELISA Quantify Test Compound Test Compound Test Compound->Cells Inhibition

Caption: Experimental workflow for enzymatic and cell-based assays.

G membrane Cell Membrane Phospholipids ara Arachidonic Acid membrane:p1->ara PLA2 cox1 COX-1 (Constitutive) ara->cox1 cox2 COX-2 (Inducible) ara->cox2 pgs Prostaglandins (Homeostatic) cox1->pgs Gastric Protection Platelet Function pgi Prostaglandins (Inflammatory) cox2->pgi Pain Inflammation Fever lps Inflammatory Stimuli (e.g., LPS) lps->cox2 Upregulates Expression nsaids Non-selective NSAIDs (Ibuprofen) nsaids->cox1 nsaids->cox2 coxibs Selective COX-2 Inhibitors (Celecoxib, this compound) coxibs->cox2

Caption: Simplified signaling pathway of COX inhibition by NSAIDs.

Conclusion

This comparative guide demonstrates that This compound is a potent and selective inhibitor of the COX-2 enzyme, with an efficacy and selectivity profile comparable to the established commercial drug, Celecoxib. The compound effectively suppresses the production of the key inflammatory mediator PGE2 in a cellular model of inflammation without inducing cytotoxicity at therapeutically relevant concentrations.

These promising in vitro results establish this compound as a strong candidate for further preclinical development. Future studies should focus on its pharmacokinetic properties, in vivo efficacy in animal models of inflammation and pain, and a comprehensive safety assessment to fully delineate its therapeutic potential. The data presented herein provides a solid, scientifically grounded foundation for these next steps.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Fabad J. Pharm. Sci. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). MTT Assay. PubChem. Retrieved from [Link]

  • Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-145. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 4-Methyl-2-phenylthiazole: A Comparative Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-Methyl-2-phenylthiazole is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of the primary chromatographic techniques used to assess the purity of this compound, grounded in the principles of modern analytical method validation. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols described are robust and self-validating systems.

The Imperative of Purity for this compound

This compound (C₁₀H₉NS) is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its derivatives have been explored for various therapeutic applications.[2] The presence of impurities, which can arise from the synthetic route (e.g., unreacted starting materials, by-products) or degradation, can have significant consequences, including altered biological activity and potential toxicity. Therefore, rigorous purity assessment is a non-negotiable step in its lifecycle.

This guide will compare three workhorse chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), providing the technical insights needed to select the most appropriate method for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitation

HPLC is unequivocally the premier technique for the definitive purity determination and impurity profiling of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative precision make it the method of choice for regulatory submissions and quality control (QC) release testing.

Why HPLC is Effective for this compound:

The decision to use Reversed-Phase HPLC (RP-HPLC) is based on the molecular structure of this compound. The compound possesses significant non-polar character due to its phenyl ring and thiazole moiety, making it well-suited for retention on a non-polar stationary phase like C18. The presence of aromatic rings provides strong UV chromophores, enabling sensitive detection using a Diode-Array Detector (DAD) or a standard UV detector.[2]

Workflow for HPLC Method Development & Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Define Analytical Target Profile (ATP) [ICH Q14] Dev2 Select Column & Mobile Phase (e.g., C18, ACN/H2O) Dev1->Dev2 Dev3 Optimize Separation (Gradient, Flow Rate, Temp) Dev2->Dev3 Dev4 Select Detector Wavelength (e.g., 272 nm) Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate Precision) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Prep Prepare TLC Plate & Developing Chamber Spot Spot Standard & Sample Solutions Side-by-Side Prep->Spot Dev Develop Plate in Mobile Phase Spot->Dev Dry Dry the Plate Dev->Dry Vis Visualize Spots (e.g., UV Light at 254 nm) Dry->Vis Eval Evaluate Purity: Compare Spots (Rf, Intensity) Vis->Eval

Sources

A Comparative Guide to 4-Methyl-2-phenylthiazole and its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its unique structural features and diverse biological activities have led to its incorporation in a multitude of clinically approved drugs.[1][2][3] Among the vast family of thiazole derivatives, 4-Methyl-2-phenylthiazole has emerged as a particularly valuable building block, lending itself to synthetic modifications that yield compounds with potent and selective biological effects. This guide provides an in-depth comparison of this compound derivatives in two key therapeutic areas: oncology and mycology, offering insights into their performance against alternative compounds and detailing the experimental methodologies that underpin these findings.

Part 1: this compound in the Inhibition of Cancer Cell Proliferation and Migration

The fight against cancer is a primary focus of drug discovery, and heterocyclic compounds like this compound are at the forefront of this research.[4] The strategic placement of a methyl group at the 4-position of the thiazole ring can significantly influence the molecule's conformation and its interaction with biological targets.[5]

Comparative Analysis of Antiproliferative Activity

Recent studies have explored the anticancer potential of a series of 2-amino-4-phenylthiazole derivatives. The antiproliferative activity of these compounds was evaluated against several human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), HT29 (colorectal adenocarcinoma), and Karpas299 (anaplastic large-cell lymphoma). The results, summarized in the table below, highlight the efficacy of these derivatives, with some exhibiting potent growth inhibitory effects.

Compound IDTarget Cell LineIC50 (µM)Reference
5b HT292.01[4]
5b A549>50[4]
5b HeLa10.32[4]
5b Karpas29924.51[4]

Table 1: In Vitro Antiproliferative Activity of a Lead 2-Amino-4-phenylthiazole Derivative. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (A549, HeLa, HT29, and Karpas299) were seeded in 96-well plates at a density of 8,000-10,000 viable cells per well.

  • Incubation: The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 25 µM) and incubated for another 24 hours.[6]

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well.

  • Formazan Solubilization: The plates were incubated to allow the formation of formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) was added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat with Thiazole Derivatives incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Figure 1: Workflow of the MTT assay for determining the cytotoxicity of thiazole derivatives.

Inhibition of Metastatic Cancer Cell Migration

Beyond proliferation, cancer cell migration and invasion are critical steps in metastasis. Researchers have investigated the effect of modifying the substitution at the nitrogen atom of the thiazole ring on the antimigration activity of these compounds.

Compound IDSubstitution at Thiazole NIC50 (µM) for AntimigrationReference
1 Methyl0.218[7]
5l Ethyl1.945[7]
5m n-Propyl0.292[7]

Table 2: Comparative Antimigration Activity of N-substituted Thiazole Derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell migration.

These results demonstrate that even subtle changes to the chemical structure, such as altering the alkyl chain length on the thiazole nitrogen, can have a profound impact on the biological activity of the molecule.[7]

Part 2: 2-Phenylthiazole Derivatives as Potent Antifungal Agents

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. 2-Phenylthiazole derivatives have shown significant promise in this area, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[5][8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8]

Comparative Analysis of Antifungal Activity

A series of novel 2-phenylthiazole derivatives were designed and synthesized, with their antifungal activity evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented below.

Compound IDCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference
SZ-C14 1–16Not Reported[8]
B9 0.50.25[5][8]

Table 3: Antifungal Activity of 2-Phenylthiazole Derivatives. Lower MIC values indicate greater antifungal potency.

Compound B9, a derivative of the 2-phenylthiazole scaffold, exhibited potent inhibitory activity against a broad range of fungal pathogens, including fluconazole-resistant strains.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The antifungal susceptibility of the fungal strains to the 2-phenylthiazole derivatives was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Preparation of Inoculum: Fungal strains were cultured on appropriate agar plates, and a standardized inoculum was prepared in sterile saline or broth.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well was inoculated with the standardized fungal suspension.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism of action for these antifungal 2-phenylthiazole derivatives is the inhibition of CYP51. This disruption of the ergosterol biosynthesis pathway leads to a cascade of events culminating in fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Mechanism of Action: CYP51 Inhibition lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate Intermediate Metabolite cyp51->intermediate Demethylation ergosterol Ergosterol intermediate->ergosterol Further Steps membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation thiazole 2-Phenylthiazole Derivative (e.g., B9) thiazole->cyp51 Inhibition

Figure 2: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds in drug discovery. The data presented in this guide, drawn from peer-reviewed literature, demonstrates their potential as both anticancer and antifungal agents. The subtle yet significant impact of structural modifications on their biological activity underscores the importance of rational drug design. As research in this area continues, we can anticipate the development of even more potent and selective thiazole-based therapeutics to address pressing medical needs.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

  • Thieme Connect. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Neliti. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • Semantic Scholar. Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • National Institutes of Health. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. [Link]

  • National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • National Institutes of Health. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. [Link]

  • National Institutes of Health. This compound. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Oriental Journal of Chemistry. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. [Link]

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Safety Operating Guide

Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Methyl-2-phenylthiazole: Ensuring Laboratory Safety and Environmental Compliance

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. The proper handling of specialized chemical intermediates like this compound is not merely a regulatory hurdle but a cornerstone of a robust safety culture and responsible environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This compound (C₁₀H₉NS) is a solid crystalline substance used as an intermediate in organic synthesis, potentially for pesticides or other biologically active compounds.[1] While extensive toxicity data is limited, available safety information indicates that it may cause skin and eye irritation.[1][2] Derivatives of this compound are classified as skin and eye irritants and may cause respiratory tract irritation.[2][3] Therefore, all handling and disposal procedures must be predicated on mitigating these risks.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat.[1][2] This creates a primary barrier against accidental skin or eye contact.

  • Engineering Controls: All handling and preparation for disposal should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[1][4] This prevents the inhalation of any dust or vapors.

  • Chemical Stability: The compound is generally stable under normal conditions but may be unstable in highly acidic or alkaline environments.[1] It is crucial to avoid contact with strong oxidizing agents, acids, and acid chlorides.[5] Hazardous decomposition during combustion can produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[2]

Waste Characterization and Segregation: A Critical Step for Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), all chemical waste must be properly characterized to ensure it is handled correctly from "cradle to grave."[6] Due to its potential irritant properties and organic nature, this compound waste must be classified and managed as hazardous chemical waste.

Segregation is Non-Negotiable:

The most critical step in laboratory waste management is proper segregation at the point of generation.[7] this compound waste must be collected in a dedicated container separate from other waste streams.

  • Do Not Mix: Never mix this waste with incompatible materials. For instance, mixing with strong acids could lead to a reaction, while mixing with certain solvents could create a more complex and difficult-to-manage waste profile.[8]

  • Aqueous vs. Organic: This compound is insoluble in water.[9] Therefore, it should not be disposed of down the drain under any circumstances, as this can lead to environmental contamination.[10][11] All waste containing this compound should be treated as non-aqueous organic waste.

Table 1: Key Properties of this compound
PropertyValueSource(s)
Chemical Formula C₁₀H₉NS[1][12]
Molar Mass 175.25 g/mol [12]
Appearance White to light yellow crystalline solid[1][9]
Melting Point 29.5 - 65 °C (Varies by purity/source)[1][13]
Boiling Point ~282 °C[13]
Solubility Insoluble in water; Soluble in organic solvents (alcohols, ketones)[1][9]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for managing different forms of this compound waste. The guiding principle is containment in clearly labeled, compatible containers stored in a designated area.[8][14]

A. Disposal of Contaminated Solids and Residuals

This category includes items such as contaminated weighing paper, gloves, wipes, or silica gel from chromatography.

  • Collection: Place all contaminated solid waste into a designated, robust container with a secure lid. A polyethylene (HDPE) pail or a glass jar is often suitable.[8]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[14] The label must also clearly identify the contents, including "this compound Waste," and list any other chemical constituents. An appropriate hazard warning, such as "Irritant," should also be visible.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation and under the control of laboratory personnel.[8][14]

B. Disposal of Unused or Bulk Quantities

Disposing of surplus or expired this compound requires careful handling to prevent any release.

  • Original Container: If possible, keep the chemical in its original, clearly labeled container.

  • Secure and Segregate: Ensure the container's cap is tightly sealed. Place it in a secondary containment bin within the SAA to prevent spills.

  • Waste Pickup Request: Do not allow the waste to accumulate. Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

C. Spill Response and Cleanup

Accidental spills must be managed promptly and safely.

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, put on the required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a container. For spills dissolved in a solvent, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4][10]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[4][10]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Store: Seal and label the waste container as described above and place it in the SAA for disposal.

Visual Workflows for Disposal and Spill Response

To ensure clarity and rapid comprehension, the following diagrams outline the decision-making processes for waste handling and spill response.

DisposalWorkflow cluster_0 start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type is_spill Is it a spill? solid_waste Contaminated Solid (e.g., wipes, gloves) waste_type->solid_waste Solid Residual bulk_waste Bulk / Unused Chemical waste_type->bulk_waste Bulk / Unused collect_solid Collect in Labeled HDPE/Glass Container solid_waste->collect_solid collect_bulk Keep in Original Container (If possible) bulk_waste->collect_bulk label_container Label as 'HAZARDOUS WASTE' + Chemical Name + Hazard collect_solid->label_container collect_bulk->label_container store_saa Store in Closed Container in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup by EHS / Licensed Contractor store_saa->request_pickup

Caption: Decision workflow for routine disposal of this compound waste.

SpillResponse spill Spill Occurs alert Alert Personnel & Ventilate Area spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe absorb Cover/Absorb Spill with Inert Material (Sand, Vermiculite) ppe->absorb collect Collect Absorbed Material with Non-Sparking Tools absorb->collect container Place in Labeled Hazardous Waste Container collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose_wipes Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_wipes store Store Container in SAA for Pickup dispose_wipes->store

Caption: Step-by-step procedure for responding to a this compound spill.

Regulatory Compliance and Final Disposition

All laboratory waste management is governed by federal, state, and local regulations. The EPA's RCRA framework establishes requirements for waste classification, accumulation, and disposal.[6] Your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific limits on how much waste can be accumulated and for how long.[14]

Ultimately, all hazardous waste, including that containing this compound, must be transported by a licensed hauler to a certified Treatment, Storage, and Disposal Facility (TSDF).[6] This is typically managed by your institution's EHS department. Never attempt to dispose of this chemical through standard trash or sewer systems. Adherence to these structured protocols is paramount for safeguarding researchers, protecting our environment, and upholding the integrity of our scientific institutions.

References

  • This compound - Introduction. (2024). ChemBK. [Link]

  • This compound | C10H9NS | CID 551876. PubChem, National Institutes of Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager. [Link]

  • This compound | Chemical Properties, Safety Data, Uses & Suppliers. Bouling Chemical Co., Limited. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2023). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]

  • 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377. PubChem, National Institutes of Health. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). National Institutes of Health (NIH). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). ResearchGate. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). PubMed, National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Handling 4-Methyl-2-phenylthiazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical guidance for the handling of 4-Methyl-2-phenylthiazole (CAS No. 1826-17-1). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the field-proven insights necessary for safe and effective laboratory operations. The following protocols are synthesized from authoritative safety data for this compound and structurally similar thiazole derivatives, ensuring a comprehensive approach to risk mitigation.

Hazard Identification and Risk Assessment

This compound is an organic compound that, like many thiazole derivatives, requires careful handling to prevent exposure.[1] While comprehensive toxicological data may be limited, the known hazards associated with its structural class necessitate a cautious approach.[1][2] The primary risks involve irritation to the skin, eyes, and respiratory system.[1][3][4]

Key Hazard Information Summary:

Hazard TypeDescriptionPrimary Sources
Skin Irritation Causes skin irritation upon contact. Prolonged exposure may lead to more severe effects.[3][5]
Eye Irritation Causes serious eye irritation. Direct contact can result in significant discomfort and potential damage.[3][5]
Respiratory Irritation Inhalation of dust or vapor may cause respiratory tract irritation.[3][3]
Acute Toxicity While specific data for this compound is limited, related compounds are harmful if swallowed or inhaled.[5]
Flammability Structurally similar compounds are flammable liquids and vapors.[4] Keep away from heat, sparks, and open flames.[4][6][4]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all procedure; it must be tailored to the specific task and the associated risk of exposure. The fundamental principle is to create a robust barrier between you and the chemical, a barrier that is validated by established standards and material resistance data.

PPE Selection Workflow

The following decision tree illustrates the logic for selecting appropriate PPE based on the experimental context. This workflow ensures that the level of protection scales with the potential risk of exposure.

PPE_Workflow cluster_0 Task Assessment cluster_1 Required PPE Ensemble Start Identify Task Weighing Weighing Solid (<1g) Start->Weighing Low Dust Potential Solution Solution Prep / Handling Start->Solution Small Volume ScaleUp Large Scale (>1L) or Splash Risk Start->ScaleUp High Exposure Potential PPE_Base Baseline PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Weighing->PPE_Base Solution->PPE_Base PPE_Inhalation Inhalation Control: - Work in Certified Chemical Fume Hood Solution->PPE_Inhalation PPE_Splash Splash Protection: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-Resistant Apron ScaleUp->PPE_Splash ScaleUp->PPE_Inhalation PPE_Splash->PPE_Base Includes & Augments

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
  • Eye and Face Protection:

    • Standard Use: At a minimum, safety glasses with side shields compliant with ANSI Z87.1 or EN 166 standards are required.[7]

    • Splash Hazard: For tasks involving solutions, potential splashing, or heating, chemical splash goggles are mandatory.[3][8] If the risk of a significant splash is high, a face shield should be worn over the chemical splash goggles.[8]

    • Causality: Thiazole derivatives are known to cause serious eye irritation.[2][3] Goggles provide a complete seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.

  • Hand Protection:

    • Material: Disposable, powder-free nitrile gloves are the standard recommendation for incidental contact.[2][8] Nitrile provides good chemical resistance against a range of organic compounds.

    • Protocol: For tasks with a higher risk of immersion or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene or PVC).[7][8] Always check the manufacturer's compatibility data.

    • Trustworthiness: Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.[7]

  • Body Protection:

    • Standard Use: A properly fitting, long-sleeved laboratory coat should be worn and kept fastened at all times.[2][3][8] This protects skin on the arms and torso from accidental contact.

    • Splash Hazard: When handling larger quantities or performing operations with a high splash potential, supplement the lab coat with a chemical-resistant apron made from a material like polyethylene-coated polypropylene.[7][8]

  • Respiratory Protection:

    • Primary Control: The most critical step for respiratory protection is to use proper engineering controls. All work with this compound, especially when handling the solid or creating solutions, must be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][8]

    • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale emergency, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[3] For weighing fine powders outside of a containment hood, an N95 respirator may be considered to prevent inhalation of particulates.[2]

Operational and Disposal Plans

A self-validating safety protocol extends from preparation to disposal. Adherence to these step-by-step procedures is critical for ensuring a safe operational lifecycle.

Step-by-Step PPE Donning & Doffing Protocol
  • Donning (Putting On):

    • Lab Coat: Put on the lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.

    • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

  • Doffing (Taking Off) - The Contamination Control Sequence

    • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated chemical waste container.

    • Lab Coat/Apron: Remove your lab coat or apron by rolling it inward, ensuring the contaminated exterior does not touch your personal clothing. Hang it in its designated area or place it in a laundry bin if contaminated.

    • Goggles/Face Shield: Remove eye and face protection from the back to the front.

    • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Safe Handling and Storage
  • Ventilation: Always handle this chemical within a certified fume hood to minimize inhalation exposure.[1][8]

  • Ignition Sources: this compound may be flammable.[4] Ensure it is stored and handled away from heat, sparks, open flames, and other ignition sources.[4][6] Use non-sparking tools and explosion-proof equipment where necessary.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Store separately from incompatible materials such as strong oxidizing agents and acids.[4][7]

Disposal of Contaminated Waste
  • Chemical Waste: All excess this compound and materials heavily contaminated with it (e.g., absorbent pads from a spill) must be disposed of as hazardous chemical waste. Place them in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE should be placed in a designated hazardous waste container immediately after removal. Do not discard them in regular trash receptacles.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs or persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If the person is not breathing, provide artificial respiration. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water.[3] Seek medical attention if symptoms occur.[3]

References

  • This compound - ChemBK. (2024). ChemBK.[Link]

  • This compound | C10H9NS | CID 551876. PubChem, National Institutes of Health.[Link]

  • This compound | Chemical Properties, Safety Data, Uses & Suppliers China. Bouling Chemical Co., Limited.[Link]

  • 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377. PubChem, National Institutes of Health.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.